BKI-1369
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O/c1-3-31-19-7-5-16-12-17(4-6-18(16)27-19)21-20-22(24)25-14-26-23(20)30(28-21)13-15-8-10-29(2)11-9-15/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJAAKKEYXUCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)CC5CCN(CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BKI-1369: A Technical Guide to a Novel Bumped Kinase Inhibitor for Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumped kinase inhibitors (BKIs) represent a promising class of antiprotozoal agents that selectively target parasite-specific kinases, offering a significant therapeutic window with reduced host toxicity. This technical guide focuses on BKI-1369, a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and a summary of key preclinical data. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this area.
Introduction to Bumped Kinase Inhibitors and this compound
Apicomplexan parasites, the causative agents of numerous diseases in humans and animals, possess a unique family of calcium-dependent protein kinases (CDPKs) that are crucial for their lifecycle, including processes like gliding motility, host cell invasion, and replication.[1] These kinases are absent in their mammalian hosts, making them an ideal target for selective drug development.[1]
Bumped kinase inhibitors (BKIs) are specifically designed to exploit a subtle difference in the ATP-binding pocket of these parasite kinases. Apicomplexan CDPKs typically have a small "gatekeeper" residue (often glycine), creating a hydrophobic pocket that is not present in most mammalian kinases, which have a larger, "gatekeeper" residue.[3] This structural difference allows BKIs, with their "bumped" chemical structure, to bind with high affinity and selectivity to the parasite kinase, effectively blocking its function.[3]
This compound is a prominent member of this class, demonstrating significant efficacy against parasites such as Cystoisospora suis and Cryptosporidium hominis.[4][5] It has been extensively studied for its potency, stability, metabolism, and pharmacokinetic profile.[5][6]
Chemical Properties of this compound
This compound is a small molecule with the following chemical properties:
This compound is metabolized into two major metabolites, BKI-1318 and BKI-1817.[1][4]
Mechanism of Action of this compound
The primary molecular target of this compound is calcium-dependent protein kinase 1 (CDPK1).[1][2] By selectively inhibiting CDPK1, this compound disrupts essential signaling pathways within the parasite, leading to a reduction in replication and ultimately parasite clearance.
Figure 1. Mechanism of selective inhibition of parasite CDPK1 by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various studies.
Table 1: In Vitro Efficacy of this compound against Cystoisospora suis
| Parameter | Value | Cell Line | Reference |
| IC50 | 40 nM | IPEC-1 | [4][8] |
| IC95 | 200 nM | IPEC-1 | [4][8] |
| IC50 | 35 nM | IPEC-1 | [9] |
| IC95 | 350 nM | IPEC-1 | [9] |
Table 2: Off-Target Activity of this compound
| Target | IC50 | Assay Type | Reference |
| hERG | 1.52 µM | Not Specified | [6][7][10][11][12] |
| hERG | 10 µM | Thallium Flux Assay | [3] |
| hERG | 0.97 µM | Automated Patch Clamp (QPatch) | [3] |
Table 3: In Vivo Pharmacokinetics of this compound in Piglets
| Dosing Regimen | Peak Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Reference |
| 10 mg/kg BW (single dose) | 2.8 - 3.4 µM | 2 hours post-dose | [5] |
| 10 mg/kg BW (9 consecutive doses) | 10 µM | After 9th dose | [5] |
| 10 mg/kg BW twice daily (5 days) | 11.7 µM | During treatment | [4][13] |
Detailed Experimental Protocols
In Vitro Inhibition of C. suis Merozoite Proliferation
This protocol is adapted from studies investigating the in vitro efficacy of this compound.[4][8]
Objective: To determine the 50% and 95% inhibitory concentrations (IC50 and IC95) of this compound on the proliferation of C. suis merozoites in intestinal porcine epithelial cells (IPEC-1).
Materials:
-
IPEC-1 cells (e.g., DSMZ, ACC 705)
-
Cell culture medium
-
C. suis sporozoites
-
This compound stock solution (e.g., 20 mM in 100% DMSO)
-
48-well cell culture plates
-
C-Chip disposable hemocytometers
Procedure:
-
Cell Seeding: Seed IPEC-1 cells (4 x 10^4 cells/well) in 48-well plates and culture until confluent.
-
Infection: One day after seeding, infect the IPEC-1 cell monolayers with excysted C. suis sporozoites at a ratio of 80:1 (sporozoites:cells).
-
Treatment: Immediately following infection, add this compound to the culture medium at various final concentrations (e.g., 200, 100, 50, 25, and 12.5 nM). Include a DMSO-only control.
-
Incubation: Incubate the infected and treated cells for 5 days (0-4 days post-infection, dpi).
-
Medium Change: After the 5-day treatment period, replace the medium containing this compound with fresh, normal culture medium.
-
Continued Culture: Continue to culture the cells until 9 dpi.
-
Quantification of Merozoites: At 9 dpi, collect the culture supernatants. Count the number of free merozoites from pooled quadruplicate wells using a hemocytometer.
-
Data Analysis: Calculate the IC50 and IC95 values by plotting the percentage of inhibition of merozoite proliferation against the log of the this compound concentration.
Figure 2. Experimental workflow for in vitro inhibition assay.
In Vivo Efficacy in a Piglet Model of Cryptosporidiosis
This protocol is a generalized representation based on studies using a gnotobiotic piglet model infected with C. hominis.[5]
Objective: To evaluate the therapeutic efficacy of this compound in reducing oocyst excretion and clinical signs of cryptosporidiosis.
Materials:
-
Gnotobiotic (GB) piglets
-
C. hominis oocysts (e.g., strain TU502)
-
This compound formulation for oral administration
-
Vehicle control
-
Fecal collection supplies
-
qPCR reagents for detecting Cryptosporidium DNA
Procedure:
-
Animal Model: Use healthy GB piglets, 2 days of age, housed in sterile isolators.
-
Infection: Orally administer a defined dose of C. hominis oocysts (e.g., 1 x 10^6 to 5 x 10^6) to each piglet.
-
Treatment Initiation: At the onset of diarrhea (typically 3 days post-infection), begin treatment.
-
Dosing: Orally administer this compound (e.g., 10 mg/kg body weight) to the treatment group. Administer vehicle only to the control group. Treatment can be administered twice daily for a period of 5 days.
-
Monitoring:
-
Clinical Signs: Monitor and score diarrhea daily.
-
Oocyst Shedding: Collect fecal samples daily and quantify oocyst excretion (e.g., by microscopy).
-
Fecal DNA: Measure Cryptosporidium DNA in feces using qPCR.
-
Body Weight: Measure body weight daily.
-
-
Data Analysis: Compare the treated and control groups for significant differences in oocyst excretion, diarrhea scores, fecal parasite DNA levels, and body weight gain.
Figure 3. Experimental workflow for in vivo efficacy study in piglets.
Resistance and Off-Target Considerations
Resistance Mechanisms
While specific resistance mutations to this compound in parasites have not been extensively detailed in the provided search results, resistance to kinase inhibitors is a known phenomenon. In other kinase inhibitor contexts, resistance often arises from mutations in the target kinase, particularly at the drug-binding site. For example, mutations in the "gatekeeper" residue or other nearby amino acids can abrogate the binding of the inhibitor.[14] Continuous monitoring for the emergence of resistance is crucial in the development of any new antimicrobial agent.
Off-Target Effects and Safety Profile
A critical aspect of drug development is assessing off-target effects. This compound has been evaluated for its inhibitory activity against the human Ether-a-go-go-related gene (hERG) potassium channel, a common off-target for many drugs that can lead to cardiotoxicity.[3] The IC50 for hERG inhibition by this compound has been reported in the range of 0.97 to 1.52 µM, which may be a consideration for its safe use in humans.[3][5][6] However, the safety window may be sufficient for veterinary applications, as demonstrated in calf models.[3] Further safety and toxicology studies are essential to fully characterize the risk profile of this compound.
Conclusion and Future Directions
This compound is a potent and selective bumped kinase inhibitor with demonstrated efficacy against apicomplexan parasites in both in vitro and in vivo models. Its specific targeting of parasite CDPK1 provides a clear mechanism of action and a rationale for its low host toxicity. The data summarized in this guide highlight its potential as a therapeutic agent, particularly in veterinary medicine.
Future research should focus on:
-
Elucidating the downstream signaling pathways affected by CDPK1 inhibition in greater detail.
-
Investigating the potential for resistance development and the molecular mechanisms involved.
-
Conducting comprehensive safety and toxicology studies to fully define the therapeutic window for various applications.
-
Optimizing dosing regimens to maximize efficacy while minimizing potential off-target effects.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound and the broader class of bumped kinase inhibitors.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound| CAS 1951431-22-3 [dcchemicals.com]
- 8. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labshake.com [labshake.com]
- 11. glpbio.com [glpbio.com]
- 12. BKI1369 Datasheet DC Chemicals [dcchemicals.com]
- 13. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
BKI-1369: A Technical Guide to a Novel Bumped Kinase Inhibitor for Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bumped kinase inhibitors (BKIs) represent a promising class of antiprotozoal agents that selectively target parasite-specific kinases, offering a significant therapeutic window with reduced host toxicity. This technical guide focuses on BKI-1369, a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites.[1][2] This document provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and a summary of key preclinical data. Detailed experimental protocols and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development in this area.
Introduction to Bumped Kinase Inhibitors and this compound
Apicomplexan parasites, the causative agents of numerous diseases in humans and animals, possess a unique family of calcium-dependent protein kinases (CDPKs) that are crucial for their lifecycle, including processes like gliding motility, host cell invasion, and replication.[1] These kinases are absent in their mammalian hosts, making them an ideal target for selective drug development.[1]
Bumped kinase inhibitors (BKIs) are specifically designed to exploit a subtle difference in the ATP-binding pocket of these parasite kinases. Apicomplexan CDPKs typically have a small "gatekeeper" residue (often glycine), creating a hydrophobic pocket that is not present in most mammalian kinases, which have a larger, "gatekeeper" residue.[3] This structural difference allows BKIs, with their "bumped" chemical structure, to bind with high affinity and selectivity to the parasite kinase, effectively blocking its function.[3]
This compound is a prominent member of this class, demonstrating significant efficacy against parasites such as Cystoisospora suis and Cryptosporidium hominis.[4][5] It has been extensively studied for its potency, stability, metabolism, and pharmacokinetic profile.[5][6]
Chemical Properties of this compound
This compound is a small molecule with the following chemical properties:
This compound is metabolized into two major metabolites, BKI-1318 and BKI-1817.[1][4]
Mechanism of Action of this compound
The primary molecular target of this compound is calcium-dependent protein kinase 1 (CDPK1).[1][2] By selectively inhibiting CDPK1, this compound disrupts essential signaling pathways within the parasite, leading to a reduction in replication and ultimately parasite clearance.
Figure 1. Mechanism of selective inhibition of parasite CDPK1 by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various studies.
Table 1: In Vitro Efficacy of this compound against Cystoisospora suis
| Parameter | Value | Cell Line | Reference |
| IC50 | 40 nM | IPEC-1 | [4][8] |
| IC95 | 200 nM | IPEC-1 | [4][8] |
| IC50 | 35 nM | IPEC-1 | [9] |
| IC95 | 350 nM | IPEC-1 | [9] |
Table 2: Off-Target Activity of this compound
| Target | IC50 | Assay Type | Reference |
| hERG | 1.52 µM | Not Specified | [6][7][10][11][12] |
| hERG | 10 µM | Thallium Flux Assay | [3] |
| hERG | 0.97 µM | Automated Patch Clamp (QPatch) | [3] |
Table 3: In Vivo Pharmacokinetics of this compound in Piglets
| Dosing Regimen | Peak Plasma Concentration (Cmax) | Time to Cmax (Tmax) | Reference |
| 10 mg/kg BW (single dose) | 2.8 - 3.4 µM | 2 hours post-dose | [5] |
| 10 mg/kg BW (9 consecutive doses) | 10 µM | After 9th dose | [5] |
| 10 mg/kg BW twice daily (5 days) | 11.7 µM | During treatment | [4][13] |
Detailed Experimental Protocols
In Vitro Inhibition of C. suis Merozoite Proliferation
This protocol is adapted from studies investigating the in vitro efficacy of this compound.[4][8]
Objective: To determine the 50% and 95% inhibitory concentrations (IC50 and IC95) of this compound on the proliferation of C. suis merozoites in intestinal porcine epithelial cells (IPEC-1).
Materials:
-
IPEC-1 cells (e.g., DSMZ, ACC 705)
-
Cell culture medium
-
C. suis sporozoites
-
This compound stock solution (e.g., 20 mM in 100% DMSO)
-
48-well cell culture plates
-
C-Chip disposable hemocytometers
Procedure:
-
Cell Seeding: Seed IPEC-1 cells (4 x 10^4 cells/well) in 48-well plates and culture until confluent.
-
Infection: One day after seeding, infect the IPEC-1 cell monolayers with excysted C. suis sporozoites at a ratio of 80:1 (sporozoites:cells).
-
Treatment: Immediately following infection, add this compound to the culture medium at various final concentrations (e.g., 200, 100, 50, 25, and 12.5 nM). Include a DMSO-only control.
-
Incubation: Incubate the infected and treated cells for 5 days (0-4 days post-infection, dpi).
-
Medium Change: After the 5-day treatment period, replace the medium containing this compound with fresh, normal culture medium.
-
Continued Culture: Continue to culture the cells until 9 dpi.
-
Quantification of Merozoites: At 9 dpi, collect the culture supernatants. Count the number of free merozoites from pooled quadruplicate wells using a hemocytometer.
-
Data Analysis: Calculate the IC50 and IC95 values by plotting the percentage of inhibition of merozoite proliferation against the log of the this compound concentration.
Figure 2. Experimental workflow for in vitro inhibition assay.
In Vivo Efficacy in a Piglet Model of Cryptosporidiosis
This protocol is a generalized representation based on studies using a gnotobiotic piglet model infected with C. hominis.[5]
Objective: To evaluate the therapeutic efficacy of this compound in reducing oocyst excretion and clinical signs of cryptosporidiosis.
Materials:
-
Gnotobiotic (GB) piglets
-
C. hominis oocysts (e.g., strain TU502)
-
This compound formulation for oral administration
-
Vehicle control
-
Fecal collection supplies
-
qPCR reagents for detecting Cryptosporidium DNA
Procedure:
-
Animal Model: Use healthy GB piglets, 2 days of age, housed in sterile isolators.
-
Infection: Orally administer a defined dose of C. hominis oocysts (e.g., 1 x 10^6 to 5 x 10^6) to each piglet.
-
Treatment Initiation: At the onset of diarrhea (typically 3 days post-infection), begin treatment.
-
Dosing: Orally administer this compound (e.g., 10 mg/kg body weight) to the treatment group. Administer vehicle only to the control group. Treatment can be administered twice daily for a period of 5 days.
-
Monitoring:
-
Clinical Signs: Monitor and score diarrhea daily.
-
Oocyst Shedding: Collect fecal samples daily and quantify oocyst excretion (e.g., by microscopy).
-
Fecal DNA: Measure Cryptosporidium DNA in feces using qPCR.
-
Body Weight: Measure body weight daily.
-
-
Data Analysis: Compare the treated and control groups for significant differences in oocyst excretion, diarrhea scores, fecal parasite DNA levels, and body weight gain.
Figure 3. Experimental workflow for in vivo efficacy study in piglets.
Resistance and Off-Target Considerations
Resistance Mechanisms
While specific resistance mutations to this compound in parasites have not been extensively detailed in the provided search results, resistance to kinase inhibitors is a known phenomenon. In other kinase inhibitor contexts, resistance often arises from mutations in the target kinase, particularly at the drug-binding site. For example, mutations in the "gatekeeper" residue or other nearby amino acids can abrogate the binding of the inhibitor.[14] Continuous monitoring for the emergence of resistance is crucial in the development of any new antimicrobial agent.
Off-Target Effects and Safety Profile
A critical aspect of drug development is assessing off-target effects. This compound has been evaluated for its inhibitory activity against the human Ether-a-go-go-related gene (hERG) potassium channel, a common off-target for many drugs that can lead to cardiotoxicity.[3] The IC50 for hERG inhibition by this compound has been reported in the range of 0.97 to 1.52 µM, which may be a consideration for its safe use in humans.[3][5][6] However, the safety window may be sufficient for veterinary applications, as demonstrated in calf models.[3] Further safety and toxicology studies are essential to fully characterize the risk profile of this compound.
Conclusion and Future Directions
This compound is a potent and selective bumped kinase inhibitor with demonstrated efficacy against apicomplexan parasites in both in vitro and in vivo models. Its specific targeting of parasite CDPK1 provides a clear mechanism of action and a rationale for its low host toxicity. The data summarized in this guide highlight its potential as a therapeutic agent, particularly in veterinary medicine.
Future research should focus on:
-
Elucidating the downstream signaling pathways affected by CDPK1 inhibition in greater detail.
-
Investigating the potential for resistance development and the molecular mechanisms involved.
-
Conducting comprehensive safety and toxicology studies to fully define the therapeutic window for various applications.
-
Optimizing dosing regimens to maximize efficacy while minimizing potential off-target effects.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound and the broader class of bumped kinase inhibitors.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound| CAS 1951431-22-3 [dcchemicals.com]
- 8. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labshake.com [labshake.com]
- 11. glpbio.com [glpbio.com]
- 12. BKI1369 Datasheet DC Chemicals [dcchemicals.com]
- 13. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
BKI-1369 Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bumped kinase inhibitor (BKI) BKI-1369 and its role in the inhibition of calcium-dependent protein kinase 1 (CDPK1), a critical enzyme in various apicomplexan parasites. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to serve as a comprehensive resource for researchers in parasitology and drug development.
Introduction to CDPK1 and this compound
Calcium-dependent protein kinases (CDPKs) are serine/threonine kinases that play a pivotal role in the calcium-mediated signaling pathways of apicomplexan parasites, such as Cryptosporidium, Toxoplasma gondii, and Cystoisospora suis.[1][2] These kinases are crucial for essential parasite functions including motility, host cell invasion, and egress.[3][4] Notably, CDPKs are absent in their mammalian hosts, making them an attractive target for selective antiparasitic drug development.[1]
A key structural feature of many apicomplexan CDPK1s is the presence of a small glycine (B1666218) residue in the ATP-binding pocket, known as the "gatekeeper" residue.[3] This contrasts with mammalian kinases, which typically possess a larger, bulkier gatekeeper residue. This size difference allows for the development of "bumped kinase inhibitors" (BKIs), which are designed with a bulky chemical group that is sterically hindered from binding to mammalian kinases but can fit into the more accommodating active site of the parasite's CDPK1.[3]
This compound is a potent BKI that has demonstrated significant efficacy against various apicomplexan parasites.[5][6][7] It is structurally similar to another well-studied BKI, BKI-1294, differing by a quinoline (B57606) moiety instead of a naphthalene (B1677914) group.[6] This modification was intended to improve its safety profile, particularly concerning off-target effects like inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a common cause of cardiotoxicity.[6]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the efficacy, pharmacokinetics, and off-target activity of this compound and related compounds from various studies.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Target/Organism | Assay Type | IC50/EC50 | Reference |
| This compound | Cystoisospora suis merozoite proliferation | In vitro cell culture | ~40 nM (EC50) | [5] |
| This compound | C. suis merozoite proliferation (near complete inhibition) | In vitro cell culture | 200 nM | [5] |
| BKI-1294 | Cryptosporidium parvum | In vitro cell culture (qRT-PCR) | ~100 nM (IC50) | [8] |
| BKI-1517 | Cryptosporidium parvum | In vitro cell culture | ~50 nM (EC50) | [9] |
| UH15-16 | Cryptosporidium parvum CDPK1 | Kinase activity assay | 10 nM (IC50) | [10] |
Table 2: In Vivo Efficacy of this compound
| Organism | Animal Model | Dosing Regimen | Outcome | Reference |
| Cystoisospora suis | Experimentally infected piglets | 10 mg/kg BW, twice daily for 5 days | Suppressed oocyst excretion and diarrhea; improved body weight gain. | [5] |
| C. suis | Experimentally infected piglets | 20 mg/kg BW, two doses at 2 and 4 days post-infection | Completely suppressed oocyst excretion. | [1][2] |
| Cryptosporidium hominis | Gnotobiotic piglets | 10 mg/kg BW, at the onset of diarrhea for 5 days | Significant reduction in diarrhea, oocyst excretion, and mucosal colonization. | [7] |
Table 3: Pharmacokinetic Properties of this compound
| Animal Model | Dose | Cmax (Plasma) | Tmax (Fecal) | Notes | Reference |
| Piglets | 10 mg/kg BW (single dose) | 2.8 - 3.4 µM | - | - | [7] |
| Piglets | 10 mg/kg BW (after 9th dose) | 10 µM | - | Indicates accumulation with repeated dosing. | [7] |
| Piglets | 20 mg/kg BW (single dose) | - | 24 hours | Maximum fecal concentration of 8.1 µM. | [1] |
Table 4: Off-Target Activity of this compound
| Off-Target | Assay Type | IC50 | Notes | Reference |
| hERG | Thallium flux assay | 10 µM | Showed a >10-fold improvement over BKI-1294 in this initial screen. | [6] |
| hERG | Dog cardiovascular assay | - | Dose-dependent increases in QTcV at plasma concentrations around 1.7 µM, indicating a risk of LQTS. | [6] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to the CDPK1 active site. The mechanism relies on the structural differences between parasite and host kinases, specifically the gatekeeper residue.
Caption: CDPK1 activation by calcium and subsequent inhibition by this compound.
The selectivity of BKIs is a key aspect of their therapeutic potential. The following diagram illustrates the structural basis for this selectivity.
Caption: Selective inhibition of parasite CDPK1 by bumped kinase inhibitors.
Experimental Protocols
This section details the general methodologies used in the evaluation of this compound. Specific parameters may vary between studies.
In Vitro Parasite Growth Inhibition Assay
This assay is used to determine the potency of a compound against parasite proliferation in a host cell line.
Caption: Workflow for in vitro parasite growth inhibition assay.
Methodology:
-
Host Cell Culture: Intestinal porcine epithelial cells (IPEC-1) or human ileocecal adenocarcinoma cells (HCT-8) are cultured to confluence in appropriate media in multi-well plates.[5][9]
-
Parasite Preparation: Cystoisospora suis or Cryptosporidium parvum oocysts are excysted to release infectious sporozoites.
-
Infection and Treatment: Host cell monolayers are infected with a defined number of sporozoites. Immediately or at a set time post-infection, various concentrations of this compound (typically dissolved in DMSO and diluted in media) are added to the wells.[1][2]
-
Incubation: The infected and treated cells are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that allows for parasite replication (e.g., 5 to 9 days).[1][5]
-
Quantification: Parasite proliferation is assessed. This can be done by:
-
Data Analysis: The parasite counts or signal intensity are plotted against the drug concentration, and the half-maximal effective concentration (EC50) is calculated using a suitable regression model.
In Vivo Efficacy Studies (Piglet Model)
Animal models are essential for evaluating the therapeutic potential of drug candidates in a physiological context.
Methodology:
-
Animal Model: Gnotobiotic or conventionally raised piglets are used. They are housed in controlled environments.[7]
-
Infection: Piglets are orally challenged with a high dose of viable oocysts (e.g., C. suis or C. hominis).[5][7]
-
Treatment:
-
This compound is formulated for oral administration (e.g., in a solvent like 3% Tween 80 + 7% ethanol (B145695) + 90% normal saline).[1]
-
Treatment is initiated at a specific time point, such as the onset of diarrhea or a set number of days post-infection.[1][7]
-
Dosing regimens can vary, for example, 10 mg/kg twice daily for 5 days.[5]
-
-
Monitoring and Sample Collection:
-
Clinical Signs: Piglets are monitored daily for clinical signs of disease, such as diarrhea, which is scored based on fecal consistency. Body weight is also recorded.[5][7]
-
Oocyst Shedding: Fecal samples are collected regularly to quantify the number of oocysts shed, typically using microscopy with a hemocytometer or flow cytometry.[5]
-
Pharmacokinetics: Blood samples may be collected at various time points to determine the plasma concentration of this compound and its metabolites via LC-MS/MS.[5][7]
-
-
Endpoint Analysis: At the end of the study, histopathological analysis of intestinal tissues may be performed to assess mucosal damage and parasite colonization.[7]
hERG Inhibition Assay (Thallium Flux)
This is an in vitro surrogate assay to assess the risk of a compound causing QT interval prolongation and potential cardiotoxicity.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.
-
Assay Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through the hERG channels. Inhibition of the channel by a compound reduces this influx.
-
Procedure:
-
Cells are plated and incubated with a thallium-sensitive fluorescent dye.
-
Serial dilutions of this compound are added to the cells.
-
A stimulus is applied to open the hERG channels, and a thallium-containing buffer is added.
-
The resulting change in fluorescence, which is proportional to thallium influx, is measured over time using a plate reader.
-
-
Data Analysis: The fluorescence signal is compared to positive and negative controls, and the IC50 value for hERG inhibition is calculated.[6]
Conclusion
This compound is a promising bumped kinase inhibitor that demonstrates potent activity against CDPK1 in several apicomplexan parasites. Its mechanism of action, based on the selective targeting of a unique feature in the parasite enzyme's active site, provides a strong rationale for its development as an antiparasitic agent. The quantitative data from in vitro and in vivo studies support its efficacy in reducing parasite burden and alleviating clinical signs of disease. However, potential off-target effects, particularly cardiotoxicity related to hERG channel inhibition, remain a critical consideration for its therapeutic application and have spurred the development of next-generation BKIs with improved safety profiles. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other novel CDPK1 inhibitors.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Calcium-Dependent Protein Kinase Inhibitor as a Lead Compound for Treating Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Calcium-Dependent Kinase Inhibitor, Bumped Kinase Inhibitor 1517, Cures Cryptosporidiosis in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridopyrimidinones as a new chemotype of calcium dependent protein kinase 1 (CDPK1) inhibitors for Cryptosporidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
BKI-1369 Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bumped kinase inhibitor (BKI) BKI-1369 and its role in the inhibition of calcium-dependent protein kinase 1 (CDPK1), a critical enzyme in various apicomplexan parasites. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to serve as a comprehensive resource for researchers in parasitology and drug development.
Introduction to CDPK1 and this compound
Calcium-dependent protein kinases (CDPKs) are serine/threonine kinases that play a pivotal role in the calcium-mediated signaling pathways of apicomplexan parasites, such as Cryptosporidium, Toxoplasma gondii, and Cystoisospora suis.[1][2] These kinases are crucial for essential parasite functions including motility, host cell invasion, and egress.[3][4] Notably, CDPKs are absent in their mammalian hosts, making them an attractive target for selective antiparasitic drug development.[1]
A key structural feature of many apicomplexan CDPK1s is the presence of a small glycine residue in the ATP-binding pocket, known as the "gatekeeper" residue.[3] This contrasts with mammalian kinases, which typically possess a larger, bulkier gatekeeper residue. This size difference allows for the development of "bumped kinase inhibitors" (BKIs), which are designed with a bulky chemical group that is sterically hindered from binding to mammalian kinases but can fit into the more accommodating active site of the parasite's CDPK1.[3]
This compound is a potent BKI that has demonstrated significant efficacy against various apicomplexan parasites.[5][6][7] It is structurally similar to another well-studied BKI, BKI-1294, differing by a quinoline moiety instead of a naphthalene group.[6] This modification was intended to improve its safety profile, particularly concerning off-target effects like inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a common cause of cardiotoxicity.[6]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the efficacy, pharmacokinetics, and off-target activity of this compound and related compounds from various studies.
Table 1: In Vitro Efficacy of this compound and Comparators
| Compound | Target/Organism | Assay Type | IC50/EC50 | Reference |
| This compound | Cystoisospora suis merozoite proliferation | In vitro cell culture | ~40 nM (EC50) | [5] |
| This compound | C. suis merozoite proliferation (near complete inhibition) | In vitro cell culture | 200 nM | [5] |
| BKI-1294 | Cryptosporidium parvum | In vitro cell culture (qRT-PCR) | ~100 nM (IC50) | [8] |
| BKI-1517 | Cryptosporidium parvum | In vitro cell culture | ~50 nM (EC50) | [9] |
| UH15-16 | Cryptosporidium parvum CDPK1 | Kinase activity assay | 10 nM (IC50) | [10] |
Table 2: In Vivo Efficacy of this compound
| Organism | Animal Model | Dosing Regimen | Outcome | Reference |
| Cystoisospora suis | Experimentally infected piglets | 10 mg/kg BW, twice daily for 5 days | Suppressed oocyst excretion and diarrhea; improved body weight gain. | [5] |
| C. suis | Experimentally infected piglets | 20 mg/kg BW, two doses at 2 and 4 days post-infection | Completely suppressed oocyst excretion. | [1][2] |
| Cryptosporidium hominis | Gnotobiotic piglets | 10 mg/kg BW, at the onset of diarrhea for 5 days | Significant reduction in diarrhea, oocyst excretion, and mucosal colonization. | [7] |
Table 3: Pharmacokinetic Properties of this compound
| Animal Model | Dose | Cmax (Plasma) | Tmax (Fecal) | Notes | Reference |
| Piglets | 10 mg/kg BW (single dose) | 2.8 - 3.4 µM | - | - | [7] |
| Piglets | 10 mg/kg BW (after 9th dose) | 10 µM | - | Indicates accumulation with repeated dosing. | [7] |
| Piglets | 20 mg/kg BW (single dose) | - | 24 hours | Maximum fecal concentration of 8.1 µM. | [1] |
Table 4: Off-Target Activity of this compound
| Off-Target | Assay Type | IC50 | Notes | Reference |
| hERG | Thallium flux assay | 10 µM | Showed a >10-fold improvement over BKI-1294 in this initial screen. | [6] |
| hERG | Dog cardiovascular assay | - | Dose-dependent increases in QTcV at plasma concentrations around 1.7 µM, indicating a risk of LQTS. | [6] |
Signaling Pathways and Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to the CDPK1 active site. The mechanism relies on the structural differences between parasite and host kinases, specifically the gatekeeper residue.
Caption: CDPK1 activation by calcium and subsequent inhibition by this compound.
The selectivity of BKIs is a key aspect of their therapeutic potential. The following diagram illustrates the structural basis for this selectivity.
Caption: Selective inhibition of parasite CDPK1 by bumped kinase inhibitors.
Experimental Protocols
This section details the general methodologies used in the evaluation of this compound. Specific parameters may vary between studies.
In Vitro Parasite Growth Inhibition Assay
This assay is used to determine the potency of a compound against parasite proliferation in a host cell line.
Caption: Workflow for in vitro parasite growth inhibition assay.
Methodology:
-
Host Cell Culture: Intestinal porcine epithelial cells (IPEC-1) or human ileocecal adenocarcinoma cells (HCT-8) are cultured to confluence in appropriate media in multi-well plates.[5][9]
-
Parasite Preparation: Cystoisospora suis or Cryptosporidium parvum oocysts are excysted to release infectious sporozoites.
-
Infection and Treatment: Host cell monolayers are infected with a defined number of sporozoites. Immediately or at a set time post-infection, various concentrations of this compound (typically dissolved in DMSO and diluted in media) are added to the wells.[1][2]
-
Incubation: The infected and treated cells are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that allows for parasite replication (e.g., 5 to 9 days).[1][5]
-
Quantification: Parasite proliferation is assessed. This can be done by:
-
Data Analysis: The parasite counts or signal intensity are plotted against the drug concentration, and the half-maximal effective concentration (EC50) is calculated using a suitable regression model.
In Vivo Efficacy Studies (Piglet Model)
Animal models are essential for evaluating the therapeutic potential of drug candidates in a physiological context.
Methodology:
-
Animal Model: Gnotobiotic or conventionally raised piglets are used. They are housed in controlled environments.[7]
-
Infection: Piglets are orally challenged with a high dose of viable oocysts (e.g., C. suis or C. hominis).[5][7]
-
Treatment:
-
This compound is formulated for oral administration (e.g., in a solvent like 3% Tween 80 + 7% ethanol + 90% normal saline).[1]
-
Treatment is initiated at a specific time point, such as the onset of diarrhea or a set number of days post-infection.[1][7]
-
Dosing regimens can vary, for example, 10 mg/kg twice daily for 5 days.[5]
-
-
Monitoring and Sample Collection:
-
Clinical Signs: Piglets are monitored daily for clinical signs of disease, such as diarrhea, which is scored based on fecal consistency. Body weight is also recorded.[5][7]
-
Oocyst Shedding: Fecal samples are collected regularly to quantify the number of oocysts shed, typically using microscopy with a hemocytometer or flow cytometry.[5]
-
Pharmacokinetics: Blood samples may be collected at various time points to determine the plasma concentration of this compound and its metabolites via LC-MS/MS.[5][7]
-
-
Endpoint Analysis: At the end of the study, histopathological analysis of intestinal tissues may be performed to assess mucosal damage and parasite colonization.[7]
hERG Inhibition Assay (Thallium Flux)
This is an in vitro surrogate assay to assess the risk of a compound causing QT interval prolongation and potential cardiotoxicity.
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.
-
Assay Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through the hERG channels. Inhibition of the channel by a compound reduces this influx.
-
Procedure:
-
Cells are plated and incubated with a thallium-sensitive fluorescent dye.
-
Serial dilutions of this compound are added to the cells.
-
A stimulus is applied to open the hERG channels, and a thallium-containing buffer is added.
-
The resulting change in fluorescence, which is proportional to thallium influx, is measured over time using a plate reader.
-
-
Data Analysis: The fluorescence signal is compared to positive and negative controls, and the IC50 value for hERG inhibition is calculated.[6]
Conclusion
This compound is a promising bumped kinase inhibitor that demonstrates potent activity against CDPK1 in several apicomplexan parasites. Its mechanism of action, based on the selective targeting of a unique feature in the parasite enzyme's active site, provides a strong rationale for its development as an antiparasitic agent. The quantitative data from in vitro and in vivo studies support its efficacy in reducing parasite burden and alleviating clinical signs of disease. However, potential off-target effects, particularly cardiotoxicity related to hERG channel inhibition, remain a critical consideration for its therapeutic application and have spurred the development of next-generation BKIs with improved safety profiles. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other novel CDPK1 inhibitors.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Calcium-Dependent Protein Kinase Inhibitor as a Lead Compound for Treating Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Calcium-Dependent Kinase Inhibitor, Bumped Kinase Inhibitor 1517, Cures Cryptosporidiosis in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridopyrimidinones as a new chemotype of calcium dependent protein kinase 1 (CDPK1) inhibitors for Cryptosporidium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
BKI-1369 for the Treatment of Porcine Cystoisosporosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystoisosporosis, caused by the apicomplexan parasite Cystoisospora suis, is a significant diarrheal disease in suckling piglets, leading to substantial economic losses in the swine industry. The emergence of resistance to the current standard of care, toltrazuril (B1682979), necessitates the development of novel therapeutic agents. Bumped kinase inhibitors (BKIs) are a promising class of antiprotozoal compounds that selectively target parasite calcium-dependent protein kinases (CDPKs), which are absent in their mammalian hosts. This technical guide provides an in-depth overview of the pre-clinical efficacy and mechanism of action of BKI-1369, a potent inhibitor of C. suis CDPK1 (CsCDPK1), for the treatment of porcine cystoisosporosis. It summarizes key quantitative data, details experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows.
Introduction
Cystoisospora suis infection in neonatal piglets manifests as non-hemorrhagic diarrhea, dehydration, weight loss, and increased mortality.[1][2] The parasite invades and replicates within the intestinal epithelial cells, causing significant damage to the gut mucosa. Current control strategies heavily rely on the prophylactic use of toltrazuril. However, reports of toltrazuril resistance threaten the sustainability of this approach, highlighting the urgent need for new therapeutic interventions.[1]
Bumped kinase inhibitors (BKIs) represent a novel class of drugs that target CDPK1, a key regulator of various physiological processes in apicomplexan parasites, including motility, invasion, and replication.[3][4] this compound has emerged as a lead candidate for the treatment of cystoisosporosis due to its demonstrated efficacy against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis.[1]
Mechanism of Action
This compound exerts its anti-parasitic effect by targeting Cystoisospora suis calcium-dependent protein kinase 1 (CsCDPK1).[1][5] CDPKs are serine/threonine kinases that are crucial for calcium signaling pathways in apicomplexan parasites.[4] These kinases are absent in mammals, making them an attractive and selective drug target.[4] The proposed mechanism involves the inhibition of merozoite proliferation within the host's intestinal epithelial cells.[1][5] In vitro studies have shown that this compound does not inhibit the initial invasion of host cells by sporozoites but rather targets the subsequent replication of merozoites.[4]
In Vitro Efficacy
The in vitro activity of this compound was evaluated against C. suis merozoite proliferation in intestinal porcine epithelial cells (IPEC-1).
| Parameter | Value | Reference |
| IC50 | 40 nM | [1] |
| IC95 | 200 nM | [1] |
| Merozoite Proliferation Inhibition at 200 nM | >95% | [1][5] |
| Merozoite Proliferation Inhibition at ≥200 nM (single application 2 dpi) | Significant reduction | [6] |
In Vivo Efficacy in Piglets
Experimental infection models in suckling piglets have demonstrated the high efficacy of this compound in controlling cystoisosporosis.
Multiple Dosing Regimen
A five-day treatment with this compound was effective against both toltrazuril-sensitive (Wien-I) and toltrazuril-resistant (Holland-I) strains of C. suis.
| Parameter | Treatment Group (10 mg/kg BW, twice daily for 5 days) | Control Group | Reference |
| Oocyst Excretion | Suppressed | Not suppressed | [1] |
| Diarrhea | Suppressed | Present | [1] |
| Body Weight Gain | Improved | Impaired | [1] |
Reduced Treatment Frequencies
Studies have investigated the efficacy of reduced treatment frequencies to improve practical application in field settings.
| Treatment Regimen (20 mg/kg BW) | Oocyst Excretion Suppression | Reduction in Oocyst Shedding (in positive piglets) | Reference |
| Single dose on day of infection | 50% of piglets | 95.2% | [2][3] |
| Single dose 2 days post-infection (dpi) | 82% of piglets | 98.4% | [2][3] |
| Two doses on 2 and 4 dpi | Complete suppression | N/A | [2][3] |
Piglets treated with reduced frequencies of this compound also showed a significant increase in body weight gain and a reduced number of diarrhea days compared to untreated control piglets.[2][3]
Pharmacokinetics
Pharmacokinetic studies in piglets have provided insights into the absorption and distribution of this compound.
| Dosing Regimen | Peak Plasma Concentration | Observations | Reference |
| 10 mg/kg BW, twice daily for 5 days | 11.7 µM | Constant drug accumulation and exposure | [1] |
| 10 mg/kg BW (single dose in a C. hominis model) | 2.8 - 3.4 µM (2 hours post-dose) | Slow elimination and accumulation with repeated dosing | [7] |
| 10 mg/kg BW (9th dose in a C. hominis model) | 10 µM | Slow elimination and accumulation with repeated dosing | [7] |
Experimental Protocols
In Vitro Merozoite Proliferation Assay
Methodology:
-
Cell Culture: Intestinal Porcine Epithelial Cells-1 (IPEC-1) are cultured to form a monolayer.[1]
-
Infection: Confluent cell monolayers are infected with C. suis sporozoites.
-
Treatment: Various concentrations of this compound (e.g., ranging from nanomolar to micromolar) are added to the culture medium.
-
Incubation: The infected and treated cell cultures are incubated for a specific duration (e.g., 5 days) to allow for parasite replication.
-
Quantification: The number of free merozoites in the supernatant is quantified to assess the inhibitory effect of the compound.
-
Data Analysis: The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) are calculated.
In Vivo Piglet Infection Model
Methodology:
-
Animal Model: Neonatal piglets are used for the experimental infection.
-
Infection: Piglets are orally inoculated with a known number of sporulated C. suis oocysts.
-
Treatment: this compound is administered orally at specified dosages and time points post-infection.
-
Clinical Assessment: Fecal consistency is scored daily to monitor diarrhea.
-
Parasitological Assessment: Fecal oocyst shedding is quantified using methods like McMaster counting chambers.
-
Performance Measurement: Body weight is recorded regularly to assess the impact on growth.
-
Data Analysis: Parameters such as oocyst excretion, fecal scores, and body weight gain are compared between this compound-treated and untreated control groups.
Safety and Tolerability
In the described studies, oral administration of this compound was well-tolerated by the piglets, with no obvious side effects reported at the tested dosages.[1]
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for porcine cystoisosporosis, with high efficacy against both toltrazuril-sensitive and -resistant strains of C. suis. Its targeted mechanism of action against a parasite-specific enzyme, CsCDPK1, offers a promising safety profile. The effectiveness of reduced treatment regimens enhances its practical applicability in agricultural settings.
Future research should focus on optimizing dosing strategies to minimize treatment frequency while maintaining high efficacy.[1] Further studies on the long-term safety and potential for resistance development are also warranted to fully establish this compound as a viable alternative to current anticoccidial drugs. The development of a field-friendly formulation would also be a critical step towards its commercialization and widespread adoption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
BKI-1369 for the Treatment of Porcine Cystoisosporosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystoisosporosis, caused by the apicomplexan parasite Cystoisospora suis, is a significant diarrheal disease in suckling piglets, leading to substantial economic losses in the swine industry. The emergence of resistance to the current standard of care, toltrazuril, necessitates the development of novel therapeutic agents. Bumped kinase inhibitors (BKIs) are a promising class of antiprotozoal compounds that selectively target parasite calcium-dependent protein kinases (CDPKs), which are absent in their mammalian hosts. This technical guide provides an in-depth overview of the pre-clinical efficacy and mechanism of action of BKI-1369, a potent inhibitor of C. suis CDPK1 (CsCDPK1), for the treatment of porcine cystoisosporosis. It summarizes key quantitative data, details experimental methodologies, and visualizes the pertinent biological pathways and experimental workflows.
Introduction
Cystoisospora suis infection in neonatal piglets manifests as non-hemorrhagic diarrhea, dehydration, weight loss, and increased mortality.[1][2] The parasite invades and replicates within the intestinal epithelial cells, causing significant damage to the gut mucosa. Current control strategies heavily rely on the prophylactic use of toltrazuril. However, reports of toltrazuril resistance threaten the sustainability of this approach, highlighting the urgent need for new therapeutic interventions.[1]
Bumped kinase inhibitors (BKIs) represent a novel class of drugs that target CDPK1, a key regulator of various physiological processes in apicomplexan parasites, including motility, invasion, and replication.[3][4] this compound has emerged as a lead candidate for the treatment of cystoisosporosis due to its demonstrated efficacy against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis.[1]
Mechanism of Action
This compound exerts its anti-parasitic effect by targeting Cystoisospora suis calcium-dependent protein kinase 1 (CsCDPK1).[1][5] CDPKs are serine/threonine kinases that are crucial for calcium signaling pathways in apicomplexan parasites.[4] These kinases are absent in mammals, making them an attractive and selective drug target.[4] The proposed mechanism involves the inhibition of merozoite proliferation within the host's intestinal epithelial cells.[1][5] In vitro studies have shown that this compound does not inhibit the initial invasion of host cells by sporozoites but rather targets the subsequent replication of merozoites.[4]
In Vitro Efficacy
The in vitro activity of this compound was evaluated against C. suis merozoite proliferation in intestinal porcine epithelial cells (IPEC-1).
| Parameter | Value | Reference |
| IC50 | 40 nM | [1] |
| IC95 | 200 nM | [1] |
| Merozoite Proliferation Inhibition at 200 nM | >95% | [1][5] |
| Merozoite Proliferation Inhibition at ≥200 nM (single application 2 dpi) | Significant reduction | [6] |
In Vivo Efficacy in Piglets
Experimental infection models in suckling piglets have demonstrated the high efficacy of this compound in controlling cystoisosporosis.
Multiple Dosing Regimen
A five-day treatment with this compound was effective against both toltrazuril-sensitive (Wien-I) and toltrazuril-resistant (Holland-I) strains of C. suis.
| Parameter | Treatment Group (10 mg/kg BW, twice daily for 5 days) | Control Group | Reference |
| Oocyst Excretion | Suppressed | Not suppressed | [1] |
| Diarrhea | Suppressed | Present | [1] |
| Body Weight Gain | Improved | Impaired | [1] |
Reduced Treatment Frequencies
Studies have investigated the efficacy of reduced treatment frequencies to improve practical application in field settings.
| Treatment Regimen (20 mg/kg BW) | Oocyst Excretion Suppression | Reduction in Oocyst Shedding (in positive piglets) | Reference |
| Single dose on day of infection | 50% of piglets | 95.2% | [2][3] |
| Single dose 2 days post-infection (dpi) | 82% of piglets | 98.4% | [2][3] |
| Two doses on 2 and 4 dpi | Complete suppression | N/A | [2][3] |
Piglets treated with reduced frequencies of this compound also showed a significant increase in body weight gain and a reduced number of diarrhea days compared to untreated control piglets.[2][3]
Pharmacokinetics
Pharmacokinetic studies in piglets have provided insights into the absorption and distribution of this compound.
| Dosing Regimen | Peak Plasma Concentration | Observations | Reference |
| 10 mg/kg BW, twice daily for 5 days | 11.7 µM | Constant drug accumulation and exposure | [1] |
| 10 mg/kg BW (single dose in a C. hominis model) | 2.8 - 3.4 µM (2 hours post-dose) | Slow elimination and accumulation with repeated dosing | [7] |
| 10 mg/kg BW (9th dose in a C. hominis model) | 10 µM | Slow elimination and accumulation with repeated dosing | [7] |
Experimental Protocols
In Vitro Merozoite Proliferation Assay
Methodology:
-
Cell Culture: Intestinal Porcine Epithelial Cells-1 (IPEC-1) are cultured to form a monolayer.[1]
-
Infection: Confluent cell monolayers are infected with C. suis sporozoites.
-
Treatment: Various concentrations of this compound (e.g., ranging from nanomolar to micromolar) are added to the culture medium.
-
Incubation: The infected and treated cell cultures are incubated for a specific duration (e.g., 5 days) to allow for parasite replication.
-
Quantification: The number of free merozoites in the supernatant is quantified to assess the inhibitory effect of the compound.
-
Data Analysis: The 50% inhibitory concentration (IC50) and 95% inhibitory concentration (IC95) are calculated.
In Vivo Piglet Infection Model
Methodology:
-
Animal Model: Neonatal piglets are used for the experimental infection.
-
Infection: Piglets are orally inoculated with a known number of sporulated C. suis oocysts.
-
Treatment: this compound is administered orally at specified dosages and time points post-infection.
-
Clinical Assessment: Fecal consistency is scored daily to monitor diarrhea.
-
Parasitological Assessment: Fecal oocyst shedding is quantified using methods like McMaster counting chambers.
-
Performance Measurement: Body weight is recorded regularly to assess the impact on growth.
-
Data Analysis: Parameters such as oocyst excretion, fecal scores, and body weight gain are compared between this compound-treated and untreated control groups.
Safety and Tolerability
In the described studies, oral administration of this compound was well-tolerated by the piglets, with no obvious side effects reported at the tested dosages.[1]
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for porcine cystoisosporosis, with high efficacy against both toltrazuril-sensitive and -resistant strains of C. suis. Its targeted mechanism of action against a parasite-specific enzyme, CsCDPK1, offers a promising safety profile. The effectiveness of reduced treatment regimens enhances its practical applicability in agricultural settings.
Future research should focus on optimizing dosing strategies to minimize treatment frequency while maintaining high efficacy.[1] Further studies on the long-term safety and potential for resistance development are also warranted to fully establish this compound as a viable alternative to current anticoccidial drugs. The development of a field-friendly formulation would also be a critical step towards its commercialization and widespread adoption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Antiparasitic Spectrum of BKI-1369: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKI-1369, a novel bumped kinase inhibitor, has demonstrated significant promise as a broad-spectrum antiparasitic agent. This technical guide provides an in-depth overview of the known antiparasitic activity of this compound, with a primary focus on its potent efficacy against significant protozoan pathogens, including Cryptosporidium species and Cystoisospora suis. Detailed experimental methodologies, quantitative efficacy data, and the underlying mechanism of action are presented to facilitate further research and development in this critical area of infectious disease.
Introduction
Protozoan parasites continue to pose a significant threat to both human and animal health globally. The emergence of drug-resistant strains and the limited efficacy of existing treatments necessitate the discovery and development of novel antiparasitic agents. Bumped kinase inhibitors (BKIs) represent a promising class of compounds that selectively target parasite-specific enzymes, offering a potential for high efficacy and reduced host toxicity. This compound has emerged as a lead candidate within this class, exhibiting potent activity against several apicomplexan parasites. This document serves as a comprehensive resource on the antiparasitic spectrum and mechanism of action of this compound.
Mechanism of Action: Targeting Calcium-Dependent Protein Kinase 1 (CDPK1)
This compound exerts its antiparasitic effect by selectively inhibiting Calcium-Dependent Protein Kinase 1 (CDPK1), a key enzyme in many apicomplexan parasites.[1] CDPKs are serine/threonine kinases that play crucial roles in various essential cellular processes in these organisms, including motility, invasion of host cells, and egress.[2] Mammalian cells lack CDPK1, making it an attractive target for selective drug development.[2] The specificity of BKIs for apicomplexan CDPK1 is attributed to a unique "bumped" chemical group that fits into a corresponding "gatekeeper" residue in the ATP-binding pocket of the parasite enzyme, a feature not present in mammalian kinases.[3][4]
References
- 1. Comparative assessment of the effects of bumped kinase inhibitors on early zebrafish embryo development and pregnancy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Antiparasitic Spectrum of BKI-1369: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BKI-1369, a novel bumped kinase inhibitor, has demonstrated significant promise as a broad-spectrum antiparasitic agent. This technical guide provides an in-depth overview of the known antiparasitic activity of this compound, with a primary focus on its potent efficacy against significant protozoan pathogens, including Cryptosporidium species and Cystoisospora suis. Detailed experimental methodologies, quantitative efficacy data, and the underlying mechanism of action are presented to facilitate further research and development in this critical area of infectious disease.
Introduction
Protozoan parasites continue to pose a significant threat to both human and animal health globally. The emergence of drug-resistant strains and the limited efficacy of existing treatments necessitate the discovery and development of novel antiparasitic agents. Bumped kinase inhibitors (BKIs) represent a promising class of compounds that selectively target parasite-specific enzymes, offering a potential for high efficacy and reduced host toxicity. This compound has emerged as a lead candidate within this class, exhibiting potent activity against several apicomplexan parasites. This document serves as a comprehensive resource on the antiparasitic spectrum and mechanism of action of this compound.
Mechanism of Action: Targeting Calcium-Dependent Protein Kinase 1 (CDPK1)
This compound exerts its antiparasitic effect by selectively inhibiting Calcium-Dependent Protein Kinase 1 (CDPK1), a key enzyme in many apicomplexan parasites.[1] CDPKs are serine/threonine kinases that play crucial roles in various essential cellular processes in these organisms, including motility, invasion of host cells, and egress.[2] Mammalian cells lack CDPK1, making it an attractive target for selective drug development.[2] The specificity of BKIs for apicomplexan CDPK1 is attributed to a unique "bumped" chemical group that fits into a corresponding "gatekeeper" residue in the ATP-binding pocket of the parasite enzyme, a feature not present in mammalian kinases.[3][4]
References
- 1. Comparative assessment of the effects of bumped kinase inhibitors on early zebrafish embryo development and pregnancy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to BKI-1369 and its Metabolites BKI-1318 and BKI-1817
A Novel Approach to Combating Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817. This compound is a promising antiprotozoal agent that targets calcium-dependent protein kinase 1 (CDPK1), a crucial enzyme in various apicomplexan parasites. These parasites, including species of Cystoisospora and Cryptosporidium, are responsible for significant diseases in both humans and animals. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Core Compound Profiles
This compound and its metabolites, BKI-1318 and BKI-1817, have been synthesized and identified as key components in the study of this novel therapeutic agent.[1][2] The chemical structures of these compounds are foundational to their biological activity and metabolic fate.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from various preclinical studies on this compound and its metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Piglets
| Compound | Matrix | Dose | Cmax | Tmax |
| This compound | Plasma | 10 mg/kg BW (single dose) | 2.8 - 3.4 μM | 2 hours |
| This compound | Plasma | 10 mg/kg BW (9th dose) | 10 - 11.7 μM[1] | 2 hours |
| This compound | Feces | 20 mg/kg BW (single dose) | 8.1 μM[2] | 24 hours[2] |
| BKI-1318 | Feces | 20 mg/kg BW (single dose) | 0.4 μM[2] | 48 hours[2] |
| BKI-1817 | Feces | 20 mg/kg BW (single dose) | 60.8 μM[2] | 48 hours[2] |
Table 2: In Vitro Efficacy of this compound and Metabolites
| Compound | Assay | Target/Cell Line | IC50 | Other Efficacy Data |
| This compound | Enzyme Inhibition | Recombinant C. suis CDPK1 | 4.5 nM[1] | Substantial shift in melting temperature (9.7°C) indicating target engagement.[1] |
| BKI-1817 | Enzyme Inhibition | Recombinant C. suis CDPK1 | > 481 nM[1] | Minimal shift in melting temperature (2.1°C).[1] |
| This compound | Merozoite Proliferation | C. suis in IPEC-1 cells | ~40 nM[1] | >95% inhibition at 200 nM.[1] |
| This compound | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 96.1% reduction.[2] |
| BKI-1318 | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 85.1% reduction.[2] |
| BKI-1817 | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 69.6% reduction.[2] |
| This compound | Cell Viability | IPEC-1 cells | > 1 μM | Significant reduction in viability at 1 μM.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its antiparasitic effect by selectively targeting CDPK1 in apicomplexan parasites.[2] This enzyme is a key regulator of calcium-mediated signaling pathways that are essential for the parasite's lifecycle, including processes such as gliding motility, host cell invasion, egress, and replication.[2] Mammalian hosts lack CDPKs, making it an attractive and selective drug target.[2]
This compound selectively inhibits parasite CDPK1, disrupting key lifecycle processes.
Experimental Protocols
Compound Synthesis and Purity
This compound and its metabolites, BKI-1318 and BKI-1817, were synthesized by VAS Bio, Cherlaplly, Hyderabad, India. The synthesis methods have been described in previous publications.[2] The purity of the synthesized compounds was confirmed to be greater than 95% as determined by high-performance liquid chromatography (HPLC).[2]
In Vitro Efficacy Studies
The following workflow outlines the general procedure for assessing the in vitro efficacy of this compound and its metabolites against Cystoisospora suis.
Workflow for determining the in vitro efficacy of BKI compounds.
A key assay used was the WST-1 cell proliferation assay to determine the viability of the host IPEC-1 cells in the presence of the compounds.[1] For merozoite proliferation, infected IPEC-1 cells were treated with the compounds, and the reduction in merozoite counts was quantified.[2]
Animal Studies and Pharmacokinetics
Experimental infections in piglets were used to evaluate the in vivo efficacy and pharmacokinetics of this compound.
References
An In-depth Technical Guide to BKI-1369 and its Metabolites BKI-1318 and BKI-1817
A Novel Approach to Combating Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bumped kinase inhibitor (BKI) BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817. This compound is a promising antiprotozoal agent that targets calcium-dependent protein kinase 1 (CDPK1), a crucial enzyme in various apicomplexan parasites. These parasites, including species of Cystoisospora and Cryptosporidium, are responsible for significant diseases in both humans and animals. This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.
Core Compound Profiles
This compound and its metabolites, BKI-1318 and BKI-1817, have been synthesized and identified as key components in the study of this novel therapeutic agent.[1][2] The chemical structures of these compounds are foundational to their biological activity and metabolic fate.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from various preclinical studies on this compound and its metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Piglets
| Compound | Matrix | Dose | Cmax | Tmax |
| This compound | Plasma | 10 mg/kg BW (single dose) | 2.8 - 3.4 μM | 2 hours |
| This compound | Plasma | 10 mg/kg BW (9th dose) | 10 - 11.7 μM[1] | 2 hours |
| This compound | Feces | 20 mg/kg BW (single dose) | 8.1 μM[2] | 24 hours[2] |
| BKI-1318 | Feces | 20 mg/kg BW (single dose) | 0.4 μM[2] | 48 hours[2] |
| BKI-1817 | Feces | 20 mg/kg BW (single dose) | 60.8 μM[2] | 48 hours[2] |
Table 2: In Vitro Efficacy of this compound and Metabolites
| Compound | Assay | Target/Cell Line | IC50 | Other Efficacy Data |
| This compound | Enzyme Inhibition | Recombinant C. suis CDPK1 | 4.5 nM[1] | Substantial shift in melting temperature (9.7°C) indicating target engagement.[1] |
| BKI-1817 | Enzyme Inhibition | Recombinant C. suis CDPK1 | > 481 nM[1] | Minimal shift in melting temperature (2.1°C).[1] |
| This compound | Merozoite Proliferation | C. suis in IPEC-1 cells | ~40 nM[1] | >95% inhibition at 200 nM.[1] |
| This compound | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 96.1% reduction.[2] |
| BKI-1318 | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 85.1% reduction.[2] |
| BKI-1817 | Merozoite Count Reduction | C. suis in IPEC-1 cells (400 nM) | - | 69.6% reduction.[2] |
| This compound | Cell Viability | IPEC-1 cells | > 1 μM | Significant reduction in viability at 1 μM.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its antiparasitic effect by selectively targeting CDPK1 in apicomplexan parasites.[2] This enzyme is a key regulator of calcium-mediated signaling pathways that are essential for the parasite's lifecycle, including processes such as gliding motility, host cell invasion, egress, and replication.[2] Mammalian hosts lack CDPKs, making it an attractive and selective drug target.[2]
This compound selectively inhibits parasite CDPK1, disrupting key lifecycle processes.
Experimental Protocols
Compound Synthesis and Purity
This compound and its metabolites, BKI-1318 and BKI-1817, were synthesized by VAS Bio, Cherlaplly, Hyderabad, India. The synthesis methods have been described in previous publications.[2] The purity of the synthesized compounds was confirmed to be greater than 95% as determined by high-performance liquid chromatography (HPLC).[2]
In Vitro Efficacy Studies
The following workflow outlines the general procedure for assessing the in vitro efficacy of this compound and its metabolites against Cystoisospora suis.
Workflow for determining the in vitro efficacy of BKI compounds.
A key assay used was the WST-1 cell proliferation assay to determine the viability of the host IPEC-1 cells in the presence of the compounds.[1] For merozoite proliferation, infected IPEC-1 cells were treated with the compounds, and the reduction in merozoite counts was quantified.[2]
Animal Studies and Pharmacokinetics
Experimental infections in piglets were used to evaluate the in vivo efficacy and pharmacokinetics of this compound.
References
Initial studies on BKI-1369 efficacy in livestock
An In-depth Technical Guide on the Initial Efficacy Studies of BKI-1369 in Livestock
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial preclinical studies investigating the efficacy of this compound, a novel bumped kinase inhibitor (BKI), in relevant livestock models. This compound is a potent, selective inhibitor of calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, a key enzyme for parasite motility, host cell invasion, and replication.[1][2] This document collates and presents quantitative data from pivotal in vitro and in vivo studies, details the experimental protocols employed, and visualizes key biological pathways and experimental workflows. The primary focus of existing research has been on porcine cystoisosporosis, caused by Cystoisospora suis, with additional investigations into its efficacy against Cryptosporidium species in both porcine and bovine models.
Core Mechanism of Action: Targeting Parasite CDPK1
Bumped kinase inhibitors are a class of small molecules designed to selectively inhibit protein kinases in apicomplexan parasites.[3][4] Their selectivity stems from a unique structural feature in the ATP-binding pocket of the parasite's CDPK1 enzyme. This enzyme possesses a small "gatekeeper" residue (glycine), which creates a hydrophobic pocket accessible to the "bumped" side chain of the inhibitor.[2] Mammalian host kinases have a larger gatekeeper residue, which sterically hinders the BKI from binding, thus ensuring high selectivity and reducing the potential for host toxicity.[2]
This compound's inhibition of CDPK1 disrupts multiple crucial parasite functions, including gliding motility, host cell invasion, and the replication of merozoites, ultimately controlling the parasitic infection.[1]
Caption: Mechanism of this compound selective inhibition of parasite CDPK1.
In Vitro Efficacy Studies against Cystoisospora suis
Initial efficacy testing was performed using an in vitro model with intestinal porcine epithelial cells (IPEC-1) infected with C. suis. These studies were crucial for determining the compound's intrinsic activity against the parasite's replication stages.
Quantitative Data: In Vitro Inhibition of C. suis
| Parameter | Value | Cell Line | Target Stage | Source |
| IC50 | 35-40 nM | IPEC-1 | Merozoite Proliferation | [5][6] |
| IC95 | 350 nM | IPEC-1 | Merozoite Proliferation | [6] |
| Merozoite Inhibition at 200 nM | >95% | IPEC-1 | Merozoite Proliferation | [5] |
| Merozoite Inhibition (≥200 nM) | Significant Reduction | IPEC-1 | Merozoite Replication | [1] |
Experimental Protocol: In Vitro Merozoite Proliferation Assay
-
Cell Culture: Monolayers of IPEC-1 cells are cultivated in an appropriate medium.
-
Parasite Preparation: C. suis oocysts are collected, sporulated, and sporozoites are excysted for infection.[1]
-
Infection: IPEC-1 cell monolayers are infected with the prepared sporozoites.
-
Treatment Application:
-
To determine inhibitory concentrations (IC50, IC95), developing parasite stages are treated with varying concentrations of this compound after infection (e.g., for 2-5 days).[6]
-
Studies also investigated the timing of application, revealing that treatment post-infection is critical, whereas pre-incubation of sporozoites with this compound failed to inhibit host cell invasion.[3][7]
-
-
Quantification: Parasite proliferation (merozoite growth) is quantified, often using quantitative real-time PCR (qPCR) or by direct counting of merozoites.[1][6]
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on BKI-1369 efficacy in livestock
An In-depth Technical Guide on the Initial Efficacy Studies of BKI-1369 in Livestock
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial preclinical studies investigating the efficacy of this compound, a novel bumped kinase inhibitor (BKI), in relevant livestock models. This compound is a potent, selective inhibitor of calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, a key enzyme for parasite motility, host cell invasion, and replication.[1][2] This document collates and presents quantitative data from pivotal in vitro and in vivo studies, details the experimental protocols employed, and visualizes key biological pathways and experimental workflows. The primary focus of existing research has been on porcine cystoisosporosis, caused by Cystoisospora suis, with additional investigations into its efficacy against Cryptosporidium species in both porcine and bovine models.
Core Mechanism of Action: Targeting Parasite CDPK1
Bumped kinase inhibitors are a class of small molecules designed to selectively inhibit protein kinases in apicomplexan parasites.[3][4] Their selectivity stems from a unique structural feature in the ATP-binding pocket of the parasite's CDPK1 enzyme. This enzyme possesses a small "gatekeeper" residue (glycine), which creates a hydrophobic pocket accessible to the "bumped" side chain of the inhibitor.[2] Mammalian host kinases have a larger gatekeeper residue, which sterically hinders the BKI from binding, thus ensuring high selectivity and reducing the potential for host toxicity.[2]
This compound's inhibition of CDPK1 disrupts multiple crucial parasite functions, including gliding motility, host cell invasion, and the replication of merozoites, ultimately controlling the parasitic infection.[1]
Caption: Mechanism of this compound selective inhibition of parasite CDPK1.
In Vitro Efficacy Studies against Cystoisospora suis
Initial efficacy testing was performed using an in vitro model with intestinal porcine epithelial cells (IPEC-1) infected with C. suis. These studies were crucial for determining the compound's intrinsic activity against the parasite's replication stages.
Quantitative Data: In Vitro Inhibition of C. suis
| Parameter | Value | Cell Line | Target Stage | Source |
| IC50 | 35-40 nM | IPEC-1 | Merozoite Proliferation | [5][6] |
| IC95 | 350 nM | IPEC-1 | Merozoite Proliferation | [6] |
| Merozoite Inhibition at 200 nM | >95% | IPEC-1 | Merozoite Proliferation | [5] |
| Merozoite Inhibition (≥200 nM) | Significant Reduction | IPEC-1 | Merozoite Replication | [1] |
Experimental Protocol: In Vitro Merozoite Proliferation Assay
-
Cell Culture: Monolayers of IPEC-1 cells are cultivated in an appropriate medium.
-
Parasite Preparation: C. suis oocysts are collected, sporulated, and sporozoites are excysted for infection.[1]
-
Infection: IPEC-1 cell monolayers are infected with the prepared sporozoites.
-
Treatment Application:
-
To determine inhibitory concentrations (IC50, IC95), developing parasite stages are treated with varying concentrations of this compound after infection (e.g., for 2-5 days).[6]
-
Studies also investigated the timing of application, revealing that treatment post-infection is critical, whereas pre-incubation of sporozoites with this compound failed to inhibit host cell invasion.[3][7]
-
-
Quantification: Parasite proliferation (merozoite growth) is quantified, often using quantitative real-time PCR (qPCR) or by direct counting of merozoites.[1][6]
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BKI-1369 Administration in a Piglet Model of Cryptosporidiosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus Cryptosporidium, poses a significant threat to young children in developing nations and immunocompromised individuals.[1] Cryptosporidium hominis and Cryptosporidium parvum are the primary species responsible for human infections.[1] Current therapeutic options are limited, with nitazoxanide (B1678950) being the only FDA-approved drug, and its efficacy is partial.[1] Bumped kinase inhibitors (BKIs) are a promising class of antiprotozoal compounds that target parasite-specific calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for parasite gliding motility, host cell invasion, and egress.[2][3][4] BKI-1369, a lead candidate from this class, has demonstrated significant efficacy in reducing parasite burden and clinical signs of cryptosporidiosis in a gnotobiotic piglet model, which closely mimics human infection.[1][5] These application notes provide a detailed overview of the administration of this compound in a piglet model of cryptosporidiosis, including experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating this compound in a piglet model of cryptosporidiosis.
Table 1: Pharmacokinetics of this compound in Piglets
| Parameter | Value | Conditions | Reference |
| Plasma Concentration (after 1st dose) | 2.8 - 3.4 µM | 2 hours post-administration of 10 mg/kg this compound. | [1] |
| Plasma Concentration (after 9th dose) | 10 µM | Indicates accumulation with twice-daily dosing. | [1] |
| Plasma Concentration (6 days post-treatment) | 0.5 - 2.7 µM | Following a 5-day treatment course. | [1] |
| Urine Concentration (6 days post-treatment) | 7.6 - 10.4 µM | Shows significant renal excretion. | [1] |
| Gut Contents Concentration (6 days post-treatment) | 1.8 - 4.5 µM | Demonstrates sustained gut exposure. | [1] |
| Fecal Cmax (single 20 mg/kg dose) | 8.1 µM | Peak concentration observed at 24 hours post-dose. | [3] |
Table 2: Efficacy of this compound Against Cryptosporidium in Piglets
| Efficacy Parameter | Result | Treatment Regimen | Reference |
| Oocyst Excretion | Significant reduction | 10 mg/kg twice daily for 5 days. | [1] |
| Diarrhea Score | Significant reduction | 10 mg/kg twice daily for 5 days. | [1] |
| Mucosal Colonization | Significant reduction | 10 mg/kg twice daily for 5 days. | [1] |
| Mucosal Lesions | Significant reduction | 10 mg/kg twice daily for 5 days. | [1] |
| Body Weight Gain | Significant improvement | 20 mg/kg at 2 and 4 days post-infection. | [3][6] |
| Oocyst Excretion Suppression | Complete suppression | 20 mg/kg at 2 and 4 days post-infection. | [3][6] |
Table 3: In Vitro Efficacy of this compound and its Metabolites
| Compound | IC50 | Target | Reference |
| This compound | 35 nM | Cystoisospora suis merozoite replication | [7][8][9] |
| This compound | IC95 of 350 nM | Cystoisospora suis merozoite replication | [7][8][9] |
| BKI-1318 (Metabolite) | Decreased merozoite count by 85.1% at 400 nM | Cystoisospora suis merozoite replication | [9] |
| BKI-1817 (Metabolite) | Decreased merozoite count by 69.6% at 400 nM | Cystoisospora suis merozoite replication | [9] |
Experimental Protocols
Gnotobiotic Piglet Model of Cryptosporidiosis
The gnotobiotic (GB) piglet is an ideal model for studying human cryptosporidiosis as it is susceptible to infection with C. hominis and develops clinical signs, such as diarrhea, that are comparable to those seen in humans.[1][5]
Protocol:
-
Animal Derivation: Obtain germ-free piglets via Cesarean section.[1]
-
Housing: House piglets in sterile isolators with individual cages for the duration of the experiment.[5]
-
Diet: Feed piglets a sterile milk replacer diet.
-
Health Monitoring: Closely monitor piglets for the first 24 hours to ensure they are healthy before inclusion in the study.[5]
Cryptosporidium Challenge
Protocol:
-
Oocyst Source: Use a well-characterized strain of Cryptosporidium, such as C. hominis TU502, originally isolated from an infant with diarrhea.[1][5] Oocysts can be purified from the feces or intestines of previously infected animals.[5]
-
Inoculum Preparation: Prepare a suspension of oocysts in a suitable vehicle (e.g., phosphate-buffered saline).
-
Infection Dose: Challenge each piglet orally with one to five million oocysts.[5] The infective dose can be as low as ten oocysts.[10]
-
Timing: Administer the challenge at a consistent age, typically around 5 days of age.[11]
This compound Administration
Protocol:
-
Drug Formulation: Prepare this compound in a vehicle suitable for oral administration to piglets.
-
Dosage Regimen:
-
Administration: Administer the drug suspension orally to each piglet.
Monitoring and Sample Collection
Protocol:
-
Clinical Observations: Monitor and score diarrhea daily.[1] A common scoring system is on a scale from 0 to 3 (0=normal, 1=pasty, 2=semi-liquid, 3=watery).[12] Also, monitor for other clinical signs such as anorexia, dehydration, and changes in body weight.[5]
-
Oocyst Excretion: Collect fecal samples daily to quantify oocyst shedding using methods like immunofluorescence microscopy or quantitative PCR.[10]
-
Pharmacokinetic Sampling:
-
Blood: Collect blood samples at various time points (e.g., 2 hours after the first dose, after the last dose, and at the end of the study) to measure plasma concentrations of this compound and its metabolites.[1]
-
Urine and Gut Contents: Collect urine and gut contents at the end of the study to determine drug and metabolite concentrations.[1]
-
-
Necropsy: At the end of the study, euthanize the piglets and perform a necropsy. Collect intestinal tissues to assess mucosal colonization by the parasite and to evaluate mucosal lesions.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Cryptosporidium.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
Logical Relationship of this compound and its Metabolites
Caption: Metabolic pathway of this compound.
References
- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The piglet acute diarrhea model for evaluating efficacy of treatment and control of cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Pathogenicity of Cryptosporidium parvum—evaluation of an animal infection model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BKI-1369 Administration in a Piglet Model of Cryptosporidiosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus Cryptosporidium, poses a significant threat to young children in developing nations and immunocompromised individuals.[1] Cryptosporidium hominis and Cryptosporidium parvum are the primary species responsible for human infections.[1] Current therapeutic options are limited, with nitazoxanide being the only FDA-approved drug, and its efficacy is partial.[1] Bumped kinase inhibitors (BKIs) are a promising class of antiprotozoal compounds that target parasite-specific calcium-dependent protein kinase 1 (CDPK1), an enzyme crucial for parasite gliding motility, host cell invasion, and egress.[2][3][4] BKI-1369, a lead candidate from this class, has demonstrated significant efficacy in reducing parasite burden and clinical signs of cryptosporidiosis in a gnotobiotic piglet model, which closely mimics human infection.[1][5] These application notes provide a detailed overview of the administration of this compound in a piglet model of cryptosporidiosis, including experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating this compound in a piglet model of cryptosporidiosis.
Table 1: Pharmacokinetics of this compound in Piglets
| Parameter | Value | Conditions | Reference |
| Plasma Concentration (after 1st dose) | 2.8 - 3.4 µM | 2 hours post-administration of 10 mg/kg this compound. | [1] |
| Plasma Concentration (after 9th dose) | 10 µM | Indicates accumulation with twice-daily dosing. | [1] |
| Plasma Concentration (6 days post-treatment) | 0.5 - 2.7 µM | Following a 5-day treatment course. | [1] |
| Urine Concentration (6 days post-treatment) | 7.6 - 10.4 µM | Shows significant renal excretion. | [1] |
| Gut Contents Concentration (6 days post-treatment) | 1.8 - 4.5 µM | Demonstrates sustained gut exposure. | [1] |
| Fecal Cmax (single 20 mg/kg dose) | 8.1 µM | Peak concentration observed at 24 hours post-dose. | [3] |
Table 2: Efficacy of this compound Against Cryptosporidium in Piglets
| Efficacy Parameter | Result | Treatment Regimen | Reference |
| Oocyst Excretion | Significant reduction | 10 mg/kg twice daily for 5 days. | [1] |
| Diarrhea Score | Significant reduction | 10 mg/kg twice daily for 5 days. | [1] |
| Mucosal Colonization | Significant reduction | 10 mg/kg twice daily for 5 days. | [1] |
| Mucosal Lesions | Significant reduction | 10 mg/kg twice daily for 5 days. | [1] |
| Body Weight Gain | Significant improvement | 20 mg/kg at 2 and 4 days post-infection. | [3][6] |
| Oocyst Excretion Suppression | Complete suppression | 20 mg/kg at 2 and 4 days post-infection. | [3][6] |
Table 3: In Vitro Efficacy of this compound and its Metabolites
| Compound | IC50 | Target | Reference |
| This compound | 35 nM | Cystoisospora suis merozoite replication | [7][8][9] |
| This compound | IC95 of 350 nM | Cystoisospora suis merozoite replication | [7][8][9] |
| BKI-1318 (Metabolite) | Decreased merozoite count by 85.1% at 400 nM | Cystoisospora suis merozoite replication | [9] |
| BKI-1817 (Metabolite) | Decreased merozoite count by 69.6% at 400 nM | Cystoisospora suis merozoite replication | [9] |
Experimental Protocols
Gnotobiotic Piglet Model of Cryptosporidiosis
The gnotobiotic (GB) piglet is an ideal model for studying human cryptosporidiosis as it is susceptible to infection with C. hominis and develops clinical signs, such as diarrhea, that are comparable to those seen in humans.[1][5]
Protocol:
-
Animal Derivation: Obtain germ-free piglets via Cesarean section.[1]
-
Housing: House piglets in sterile isolators with individual cages for the duration of the experiment.[5]
-
Diet: Feed piglets a sterile milk replacer diet.
-
Health Monitoring: Closely monitor piglets for the first 24 hours to ensure they are healthy before inclusion in the study.[5]
Cryptosporidium Challenge
Protocol:
-
Oocyst Source: Use a well-characterized strain of Cryptosporidium, such as C. hominis TU502, originally isolated from an infant with diarrhea.[1][5] Oocysts can be purified from the feces or intestines of previously infected animals.[5]
-
Inoculum Preparation: Prepare a suspension of oocysts in a suitable vehicle (e.g., phosphate-buffered saline).
-
Infection Dose: Challenge each piglet orally with one to five million oocysts.[5] The infective dose can be as low as ten oocysts.[10]
-
Timing: Administer the challenge at a consistent age, typically around 5 days of age.[11]
This compound Administration
Protocol:
-
Drug Formulation: Prepare this compound in a vehicle suitable for oral administration to piglets.
-
Dosage Regimen:
-
Administration: Administer the drug suspension orally to each piglet.
Monitoring and Sample Collection
Protocol:
-
Clinical Observations: Monitor and score diarrhea daily.[1] A common scoring system is on a scale from 0 to 3 (0=normal, 1=pasty, 2=semi-liquid, 3=watery).[12] Also, monitor for other clinical signs such as anorexia, dehydration, and changes in body weight.[5]
-
Oocyst Excretion: Collect fecal samples daily to quantify oocyst shedding using methods like immunofluorescence microscopy or quantitative PCR.[10]
-
Pharmacokinetic Sampling:
-
Blood: Collect blood samples at various time points (e.g., 2 hours after the first dose, after the last dose, and at the end of the study) to measure plasma concentrations of this compound and its metabolites.[1]
-
Urine and Gut Contents: Collect urine and gut contents at the end of the study to determine drug and metabolite concentrations.[1]
-
-
Necropsy: At the end of the study, euthanize the piglets and perform a necropsy. Collect intestinal tissues to assess mucosal colonization by the parasite and to evaluate mucosal lesions.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Cryptosporidium.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation.
Logical Relationship of this compound and its Metabolites
Caption: Metabolic pathway of this compound.
References
- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The piglet acute diarrhea model for evaluating efficacy of treatment and control of cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Pathogenicity of Cryptosporidium parvum—evaluation of an animal infection model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of BKI-1369 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction BKI-1369 is a potent and selective bumped kinase inhibitor (BKI). It primarily targets calcium-dependent protein kinase 1 (CDPK1), an essential enzyme for the motility, invasion, and replication of various apicomplexan parasites.[1][2] This selectivity for parasite kinases over their mammalian counterparts makes this compound a promising therapeutic candidate for diseases like cryptosporidiosis and cystoisosporosis.[3][4] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for organic molecules.[5][6] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
This compound Properties and Specifications
A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate calculations and preparation of stock solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₇N₇O | [7][8][9] |
| Molecular Weight | 417.51 g/mol | [7][8][10] |
| Appearance | White to off-white solid | [9] |
| Solubility in DMSO | ≥ 50 mg/mL (approx. 119.76 mM) | [5][9] |
| Storage (Powder) | Up to 2 years at -20°C | [8][10] |
| Storage (DMSO Stock) | 6 months at -80°C; 1 month at -20°C | [5][8] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is commonly used for initial dilutions in various experimental setups.
2.1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO) (use a new, sealed bottle to avoid moisture)[5][6]
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2.2. Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin and eye contact.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
2.3. Stock Solution Calculation
To prepare a stock solution of a specific concentration (molarity), use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Mass (mg) = 10 mM x 1 mL x 417.51 g/mol
-
Mass (mg) = 4.1751 mg
The table below provides calculations for preparing common stock concentrations.
| Desired Stock Concentration (mM) | Volume of DMSO (mL) | Mass of this compound Required (mg) |
| 1 | 1 | 0.418 |
| 10 | 1 | 4.18 |
| 20 | 1 | 8.35 |
| 50 | 1 | 20.88 |
| 10 | 5 | 20.88 |
2.4. Step-by-Step Preparation Procedure
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[8]
-
Weighing: Carefully weigh the required amount of this compound powder (e.g., 4.18 mg for 1 mL of a 10 mM solution) and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[5] Gentle warming up to 50°C can also be applied if precipitation persists, but avoid overheating.[11]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.
2.5. Storage and Handling of Stock Solution
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[8]
-
Long-term Storage: For long-term storage, keep the aliquots at -80°C for up to 6 months.[5][10]
-
Short-term Storage: For short-term storage, -20°C is suitable for up to one month.[5][8]
-
Working Dilutions: When preparing working solutions for cell-based assays, it is recommended to first perform serial dilutions of the DMSO stock in DMSO before making the final dilution into your aqueous buffer or cell culture medium.[6] This minimizes the risk of the compound precipitating out of solution.[6][12] The final concentration of DMSO in the assay should typically be kept below 0.1% to prevent cellular toxicity.[12]
Visualized Workflows and Pathways
3.1. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound stock solution preparation protocol.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
- 8. BKI1369|1951431-22-3|COA [dcchemicals.com]
- 9. This compound | 1951431-22-3 [chemicalbook.com]
- 10. BKI1369 Datasheet DC Chemicals [dcchemicals.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
Application Note: Preparation of BKI-1369 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction BKI-1369 is a potent and selective bumped kinase inhibitor (BKI). It primarily targets calcium-dependent protein kinase 1 (CDPK1), an essential enzyme for the motility, invasion, and replication of various apicomplexan parasites.[1][2] This selectivity for parasite kinases over their mammalian counterparts makes this compound a promising therapeutic candidate for diseases like cryptosporidiosis and cystoisosporosis.[3][4] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for organic molecules.[5][6] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
This compound Properties and Specifications
A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate calculations and preparation of stock solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₇N₇O | [7][8][9] |
| Molecular Weight | 417.51 g/mol | [7][8][10] |
| Appearance | White to off-white solid | [9] |
| Solubility in DMSO | ≥ 50 mg/mL (approx. 119.76 mM) | [5][9] |
| Storage (Powder) | Up to 2 years at -20°C | [8][10] |
| Storage (DMSO Stock) | 6 months at -80°C; 1 month at -20°C | [5][8] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is commonly used for initial dilutions in various experimental setups.
2.1. Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO) (use a new, sealed bottle to avoid moisture)[5][6]
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
2.2. Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times to avoid skin and eye contact.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.
2.3. Stock Solution Calculation
To prepare a stock solution of a specific concentration (molarity), use the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
Example Calculation for a 10 mM Stock Solution in 1 mL of DMSO:
-
Mass (mg) = 10 mM x 1 mL x 417.51 g/mol
-
Mass (mg) = 4.1751 mg
The table below provides calculations for preparing common stock concentrations.
| Desired Stock Concentration (mM) | Volume of DMSO (mL) | Mass of this compound Required (mg) |
| 1 | 1 | 0.418 |
| 10 | 1 | 4.18 |
| 20 | 1 | 8.35 |
| 50 | 1 | 20.88 |
| 10 | 5 | 20.88 |
2.4. Step-by-Step Preparation Procedure
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[8]
-
Weighing: Carefully weigh the required amount of this compound powder (e.g., 4.18 mg for 1 mL of a 10 mM solution) and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (e.g., 1 mL) to the vial containing the powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (If Necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[5] Gentle warming up to 50°C can also be applied if precipitation persists, but avoid overheating.[11]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and preparation date.
2.5. Storage and Handling of Stock Solution
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[8]
-
Long-term Storage: For long-term storage, keep the aliquots at -80°C for up to 6 months.[5][10]
-
Short-term Storage: For short-term storage, -20°C is suitable for up to one month.[5][8]
-
Working Dilutions: When preparing working solutions for cell-based assays, it is recommended to first perform serial dilutions of the DMSO stock in DMSO before making the final dilution into your aqueous buffer or cell culture medium.[6] This minimizes the risk of the compound precipitating out of solution.[6][12] The final concentration of DMSO in the assay should typically be kept below 0.1% to prevent cellular toxicity.[12]
Visualized Workflows and Pathways
3.1. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the this compound stock solution preparation protocol.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
- 8. BKI1369|1951431-22-3|COA [dcchemicals.com]
- 9. This compound | 1951431-22-3 [chemicalbook.com]
- 10. BKI1369 Datasheet DC Chemicals [dcchemicals.com]
- 11. file.selleckchem.com [file.selleckchem.com]
- 12. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
Application Notes and Protocols for B-1369: Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the stability and long-term storage of the bumped kinase inhibitor, BKI-1369. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound for research and drug development purposes.
Introduction to this compound
This compound is a potent and selective bumped kinase inhibitor targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites such as Cryptosporidium parvum and Cystoisospora suis.[1][2][3] By inhibiting CDPK1, this compound disrupts critical processes in the parasite's life cycle, including host cell invasion, replication, and egress.[1][4] Its efficacy has been demonstrated in both in vitro and in vivo models, making it a promising candidate for the development of novel anti-parasitic therapies.[2][5][6]
This compound Stability and Storage
Proper storage of this compound is essential to prevent degradation and ensure experimental reproducibility. The following tables summarize the recommended storage conditions for both solid compound and stock solutions.
Table 1: Long-Term Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C or -80°C | > 1 year | Protect from light and moisture. |
| Short-term | Room Temperature | Weeks | For routine use, minimize exposure to ambient conditions. |
Table 2: Recommended Storage of this compound Stock Solutions
| Solvent | Storage Temperature | Shelf Life | Recommendations |
| DMSO | -20°C | 1 month[5][6] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | 6 months[5][6] | Preferred for long-term storage of stock solutions. |
Experimental Protocols
Protocol for Assessing Compound Stability via Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry (DSF), can be employed to indirectly assess the stability of this compound by measuring its binding to its target protein, CDPK1, under various stress conditions. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates a stabilizing interaction.
Objective: To determine the effect of environmental stressors (e.g., temperature, pH) on the ability of this compound to bind and stabilize its target protein.
Materials:
-
Recombinant CDPK1 protein
-
This compound
-
SYPRO Orange dye (5000X stock)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument with a thermal ramping feature
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
Stressed this compound samples (e.g., incubated at elevated temperatures, exposed to different pH buffers)
Procedure:
-
Prepare Protein-Dye Mixture: Dilute the recombinant CDPK1 protein in the assay buffer to a final concentration of 2-5 µM. Add SYPRO Orange dye to a final dilution of 5X.
-
Aliquot Mixture: Dispense the protein-dye mixture into the wells of the PCR plate.
-
Add Compound: Add this compound (both control and stressed samples) to the wells at a final concentration of 10-50 µM. Include a DMSO control.
-
Seal and Centrifuge: Seal the plate with an optical seal, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to increment the temperature from 25°C to 95°C at a rate of 0.5-1.0°C per minute, measuring fluorescence at each interval.
-
Data Analysis: Determine the melting temperature (Tm) for each sample by identifying the temperature at which the fluorescence signal is at its inflection point. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the this compound samples. A significant decrease in ΔTm for stressed samples compared to the control indicates potential compound degradation.
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug candidate.[7] This protocol outlines a general procedure for subjecting this compound to various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound solid compound
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for up to 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for up to 48 hours. Dissolve in solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.
-
Data Interpretation: Calculate the percentage of degradation for each condition. Aim for 5-20% degradation to ensure the stress is adequate but not overly destructive.[8]
Visualizations
Signaling Pathway
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro. [sonar.ch]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. asianjpr.com [asianjpr.com]
- 8. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for B-1369: Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the stability and long-term storage of the bumped kinase inhibitor, BKI-1369. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound for research and drug development purposes.
Introduction to this compound
This compound is a potent and selective bumped kinase inhibitor targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites such as Cryptosporidium parvum and Cystoisospora suis.[1][2][3] By inhibiting CDPK1, this compound disrupts critical processes in the parasite's life cycle, including host cell invasion, replication, and egress.[1][4] Its efficacy has been demonstrated in both in vitro and in vivo models, making it a promising candidate for the development of novel anti-parasitic therapies.[2][5][6]
This compound Stability and Storage
Proper storage of this compound is essential to prevent degradation and ensure experimental reproducibility. The following tables summarize the recommended storage conditions for both solid compound and stock solutions.
Table 1: Long-Term Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Notes |
| Long-term | -20°C or -80°C | > 1 year | Protect from light and moisture. |
| Short-term | Room Temperature | Weeks | For routine use, minimize exposure to ambient conditions. |
Table 2: Recommended Storage of this compound Stock Solutions
| Solvent | Storage Temperature | Shelf Life | Recommendations |
| DMSO | -20°C | 1 month[5][6] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | 6 months[5][6] | Preferred for long-term storage of stock solutions. |
Experimental Protocols
Protocol for Assessing Compound Stability via Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry (DSF), can be employed to indirectly assess the stability of this compound by measuring its binding to its target protein, CDPK1, under various stress conditions. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates a stabilizing interaction.
Objective: To determine the effect of environmental stressors (e.g., temperature, pH) on the ability of this compound to bind and stabilize its target protein.
Materials:
-
Recombinant CDPK1 protein
-
This compound
-
SYPRO Orange dye (5000X stock)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument with a thermal ramping feature
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
Stressed this compound samples (e.g., incubated at elevated temperatures, exposed to different pH buffers)
Procedure:
-
Prepare Protein-Dye Mixture: Dilute the recombinant CDPK1 protein in the assay buffer to a final concentration of 2-5 µM. Add SYPRO Orange dye to a final dilution of 5X.
-
Aliquot Mixture: Dispense the protein-dye mixture into the wells of the PCR plate.
-
Add Compound: Add this compound (both control and stressed samples) to the wells at a final concentration of 10-50 µM. Include a DMSO control.
-
Seal and Centrifuge: Seal the plate with an optical seal, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to increment the temperature from 25°C to 95°C at a rate of 0.5-1.0°C per minute, measuring fluorescence at each interval.
-
Data Analysis: Determine the melting temperature (Tm) for each sample by identifying the temperature at which the fluorescence signal is at its inflection point. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the this compound samples. A significant decrease in ΔTm for stressed samples compared to the control indicates potential compound degradation.
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug candidate.[7] This protocol outlines a general procedure for subjecting this compound to various stress conditions.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound solid compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 N HCl
-
0.1 N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for up to 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for up to 48 hours. Dissolve in solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.
-
Data Interpretation: Calculate the percentage of degradation for each condition. Aim for 5-20% degradation to ensure the stress is adequate but not overly destructive.[8]
Visualizations
Signaling Pathway
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro. [sonar.ch]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. asianjpr.com [asianjpr.com]
- 8. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for BKI-1369 Dosing in Neonatal Calf Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed dosing regimen and experimental protocols for the study of BKI-1369 in neonatal calves, primarily for investigating its efficacy against Cryptosporidium parvum infection. The information is synthesized from published research on bumped kinase inhibitors (BKIs) in relevant animal models.
Introduction
This compound is a member of the bumped kinase inhibitor family, a class of compounds that show promise as therapeutic agents against various apicomplexan parasites. These inhibitors specifically target parasite calcium-dependent protein kinases (CDPKs), which are crucial for parasite processes like host cell invasion, replication, and egress.[1] Notably, these parasite kinases possess a unique glycine (B1666218) gatekeeper residue in the ATP-binding pocket, allowing for the selective binding of BKIs, while mammalian kinases are not significantly inhibited.[2] this compound has demonstrated efficacy in animal models of cryptosporidiosis, a significant cause of diarrheal disease in neonatal calves.[3]
Mechanism of Action: Targeting Apicomplexan CDPK1
This compound exerts its anti-parasitic effect by inhibiting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites like Cryptosporidium parvum. CDPKs are vital for multiple physiological functions within the parasite, including gliding motility, host cell invasion, and replication.[1][4] The selective inhibition of parasite CDPK1 by this compound disrupts these essential processes, thereby controlling the parasitic infection.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bumped Kinase Inhibitors Are Safe and Effective Therapeutics in the Calf Clinical Model for Cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BKI-1369 Dosing in Neonatal Calf Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed dosing regimen and experimental protocols for the study of BKI-1369 in neonatal calves, primarily for investigating its efficacy against Cryptosporidium parvum infection. The information is synthesized from published research on bumped kinase inhibitors (BKIs) in relevant animal models.
Introduction
This compound is a member of the bumped kinase inhibitor family, a class of compounds that show promise as therapeutic agents against various apicomplexan parasites. These inhibitors specifically target parasite calcium-dependent protein kinases (CDPKs), which are crucial for parasite processes like host cell invasion, replication, and egress.[1] Notably, these parasite kinases possess a unique glycine gatekeeper residue in the ATP-binding pocket, allowing for the selective binding of BKIs, while mammalian kinases are not significantly inhibited.[2] this compound has demonstrated efficacy in animal models of cryptosporidiosis, a significant cause of diarrheal disease in neonatal calves.[3]
Mechanism of Action: Targeting Apicomplexan CDPK1
This compound exerts its anti-parasitic effect by inhibiting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites like Cryptosporidium parvum. CDPKs are vital for multiple physiological functions within the parasite, including gliding motility, host cell invasion, and replication.[1][4] The selective inhibition of parasite CDPK1 by this compound disrupts these essential processes, thereby controlling the parasitic infection.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bumped Kinase Inhibitors Are Safe and Effective Therapeutics in the Calf Clinical Model for Cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of BKI-1369
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for assessing the efficacy of BKI-1369, a bumped kinase inhibitor (BKI). The document is structured into two main sections. The first section details the established application of this compound in parasitology, focusing on its use against Cystoisospora suis in the IPEC-1 cell line. The second section provides a framework for exploring the potential application of this compound in oncology, including protocols for evaluating its efficacy in cancer cell lines.
Section 1: Efficacy of this compound in a Parasitology Cell Culture Model
Introduction
This compound is a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2] This enzyme is crucial for parasite processes such as motility, invasion, and replication.[2] Due to structural differences in the ATP-binding pocket, specifically the "gatekeeper" residue, BKIs like this compound exhibit high selectivity for parasite kinases over their mammalian counterparts.[3] The intestinal porcine epithelial cell line, IPEC-1, serves as a valuable in vitro model to study the efficacy of this compound against parasites like Cystoisospora suis.[1]
Mechanism of Action: Inhibition of Parasite Proliferation
This compound acts as a competitive inhibitor at the ATP-binding site of parasite CDPK1. The "bump" on the inhibitor molecule is accommodated by a small gatekeeper residue (often glycine) in the parasite kinase, while it sterically hinders binding to most mammalian kinases which typically possess larger gatekeeper residues.[3] By blocking CDPK1 activity, this compound disrupts essential signaling pathways in the parasite, leading to an inhibition of its replication and proliferation within the host cell.[2]
Data Presentation: Efficacy of this compound against Cystoisospora suis
The following table summarizes the in vitro efficacy of this compound on the proliferation of C. suis merozoites in IPEC-1 cells.
| Parameter | Value | Cell Line | Organism | Reference |
| IC50 | 40 nM | IPEC-1 | Cystoisospora suis | [1] |
| IC95 | 200 nM | IPEC-1 | Cystoisospora suis | [1] |
| Effect on Host Cell Viability | No significant effect at concentrations < 1 µM | IPEC-1 | - | [1] |
Experimental Protocols
This protocol describes the maintenance of the IPEC-1 cell line, a porcine intestinal epithelial cell line used as a host for parasite infection.
Materials:
-
IPEC-1 cells (e.g., DSMZ ACC 705)[4]
-
DMEM/Ham's F12 (1:1) medium[5]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/Ham's F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved IPEC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for seeding into new flasks or plates at a desired density.
This assay quantifies the inhibitory effect of this compound on the proliferation of C. suis merozoites within IPEC-1 host cells.[1][2]
Materials:
-
Confluent IPEC-1 cell monolayers in 96-well plates
-
C. suis sporozoites
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed IPEC-1 cells in a 96-well plate and grow to confluency.
-
Infection: Infect the confluent monolayers with C. suis sporozoites.
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound (e.g., 0 nM to 1000 nM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Merozoites: After the incubation period, collect the culture supernatant and quantify the number of free merozoites using a suitable method (e.g., hemocytometer, flow cytometry, or a quantitative PCR-based assay).
-
Data Analysis: Plot the merozoite count against the log of the this compound concentration. Determine the IC50 and IC95 values using non-linear regression analysis.
Section 2: Framework for Evaluating this compound Efficacy in Cancer Cell Lines
Introduction
While this compound is primarily characterized as an anti-parasitic agent, its mechanism of action—targeting kinases with small gatekeeper residues—suggests potential for activity against certain human kinases.[3] Most human kinases have larger gatekeeper residues, conferring natural resistance to BKIs. However, a subset of kinases, including some proto-oncogenes like SRC, possess a smaller threonine gatekeeper, which may allow for some level of inhibition by BKIs.[3][6] Dysregulation of such kinases is implicated in various cancers.[7][8] This section provides a framework and detailed protocols for the initial evaluation of this compound's efficacy in relevant cancer cell culture models.
Potential Human Kinase Targets and Rationale for Cancer Cell Line Selection
The primary rationale for testing this compound in cancer is the potential for off-target effects on human kinases with small gatekeeper residues. The selection of cell lines should be guided by the expression and known role of these kinases in specific cancer types.
Potential Kinase Targets:
-
SRC Family Kinases (e.g., SRC, LYN, FYN): Possess a threonine gatekeeper and are frequently overactive in various solid and hematological malignancies.[3][6]
-
Other kinases with smaller gatekeeper residues (Threonine, Alanine, Glycine): A systematic review of the human kinome is necessary to identify other potential candidates.
Suggested Cancer Cell Lines:
-
Breast Cancer: Cell lines with high SRC activity (e.g., MDA-MB-231).
-
Colon Cancer: Cell lines where SRC signaling is a known driver (e.g., HT-29).
-
Leukemia: Cell lines dependent on SRC family kinase signaling (e.g., K562).
Data Presentation: Template for this compound Efficacy in Cancer Cell Lines
The following table should be populated with experimental data to summarize the efficacy of this compound in cancer cell lines.
| Cell Line | Cancer Type | Key Kinase Target(s) | IC50 (µM) | Apoptosis Induction |
| e.g., MDA-MB-231 | Breast | SRC | TBD | TBD |
| e.g., HT-29 | Colon | SRC | TBD | TBD |
| e.g., K562 | Leukemia | SRC Family | TBD | TBD |
Experimental Protocols
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a vehicle control.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
This protocol assesses whether this compound inhibits the phosphorylation of its potential kinase targets in cells.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase.
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein to determine the extent of target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gatekeeper Residue and Beyond: Homologous Calcium Dependent Protein Kinases as drug development targets for veterinarian Apicomplexa parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | IPEC-1 [webshop.dsmz.de]
- 5. Characterization of a porcine intestinal epithelial cell line for influenza virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinases: Role of their dysregulation in carcinogenesis, identification and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of BKI-1369
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for assessing the efficacy of BKI-1369, a bumped kinase inhibitor (BKI). The document is structured into two main sections. The first section details the established application of this compound in parasitology, focusing on its use against Cystoisospora suis in the IPEC-1 cell line. The second section provides a framework for exploring the potential application of this compound in oncology, including protocols for evaluating its efficacy in cancer cell lines.
Section 1: Efficacy of this compound in a Parasitology Cell Culture Model
Introduction
This compound is a potent inhibitor of calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1][2] This enzyme is crucial for parasite processes such as motility, invasion, and replication.[2] Due to structural differences in the ATP-binding pocket, specifically the "gatekeeper" residue, BKIs like this compound exhibit high selectivity for parasite kinases over their mammalian counterparts.[3] The intestinal porcine epithelial cell line, IPEC-1, serves as a valuable in vitro model to study the efficacy of this compound against parasites like Cystoisospora suis.[1]
Mechanism of Action: Inhibition of Parasite Proliferation
This compound acts as a competitive inhibitor at the ATP-binding site of parasite CDPK1. The "bump" on the inhibitor molecule is accommodated by a small gatekeeper residue (often glycine) in the parasite kinase, while it sterically hinders binding to most mammalian kinases which typically possess larger gatekeeper residues.[3] By blocking CDPK1 activity, this compound disrupts essential signaling pathways in the parasite, leading to an inhibition of its replication and proliferation within the host cell.[2]
Data Presentation: Efficacy of this compound against Cystoisospora suis
The following table summarizes the in vitro efficacy of this compound on the proliferation of C. suis merozoites in IPEC-1 cells.
| Parameter | Value | Cell Line | Organism | Reference |
| IC50 | 40 nM | IPEC-1 | Cystoisospora suis | [1] |
| IC95 | 200 nM | IPEC-1 | Cystoisospora suis | [1] |
| Effect on Host Cell Viability | No significant effect at concentrations < 1 µM | IPEC-1 | - | [1] |
Experimental Protocols
This protocol describes the maintenance of the IPEC-1 cell line, a porcine intestinal epithelial cell line used as a host for parasite infection.
Materials:
-
IPEC-1 cells (e.g., DSMZ ACC 705)[4]
-
DMEM/Ham's F12 (1:1) medium[5]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM/Ham's F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved IPEC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells for seeding into new flasks or plates at a desired density.
This assay quantifies the inhibitory effect of this compound on the proliferation of C. suis merozoites within IPEC-1 host cells.[1][2]
Materials:
-
Confluent IPEC-1 cell monolayers in 96-well plates
-
C. suis sporozoites
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed IPEC-1 cells in a 96-well plate and grow to confluency.
-
Infection: Infect the confluent monolayers with C. suis sporozoites.
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound (e.g., 0 nM to 1000 nM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Merozoites: After the incubation period, collect the culture supernatant and quantify the number of free merozoites using a suitable method (e.g., hemocytometer, flow cytometry, or a quantitative PCR-based assay).
-
Data Analysis: Plot the merozoite count against the log of the this compound concentration. Determine the IC50 and IC95 values using non-linear regression analysis.
Section 2: Framework for Evaluating this compound Efficacy in Cancer Cell Lines
Introduction
While this compound is primarily characterized as an anti-parasitic agent, its mechanism of action—targeting kinases with small gatekeeper residues—suggests potential for activity against certain human kinases.[3] Most human kinases have larger gatekeeper residues, conferring natural resistance to BKIs. However, a subset of kinases, including some proto-oncogenes like SRC, possess a smaller threonine gatekeeper, which may allow for some level of inhibition by BKIs.[3][6] Dysregulation of such kinases is implicated in various cancers.[7][8] This section provides a framework and detailed protocols for the initial evaluation of this compound's efficacy in relevant cancer cell culture models.
Potential Human Kinase Targets and Rationale for Cancer Cell Line Selection
The primary rationale for testing this compound in cancer is the potential for off-target effects on human kinases with small gatekeeper residues. The selection of cell lines should be guided by the expression and known role of these kinases in specific cancer types.
Potential Kinase Targets:
-
SRC Family Kinases (e.g., SRC, LYN, FYN): Possess a threonine gatekeeper and are frequently overactive in various solid and hematological malignancies.[3][6]
-
Other kinases with smaller gatekeeper residues (Threonine, Alanine, Glycine): A systematic review of the human kinome is necessary to identify other potential candidates.
Suggested Cancer Cell Lines:
-
Breast Cancer: Cell lines with high SRC activity (e.g., MDA-MB-231).
-
Colon Cancer: Cell lines where SRC signaling is a known driver (e.g., HT-29).
-
Leukemia: Cell lines dependent on SRC family kinase signaling (e.g., K562).
Data Presentation: Template for this compound Efficacy in Cancer Cell Lines
The following table should be populated with experimental data to summarize the efficacy of this compound in cancer cell lines.
| Cell Line | Cancer Type | Key Kinase Target(s) | IC50 (µM) | Apoptosis Induction |
| e.g., MDA-MB-231 | Breast | SRC | TBD | TBD |
| e.g., HT-29 | Colon | SRC | TBD | TBD |
| e.g., K562 | Leukemia | SRC Family | TBD | TBD |
Experimental Protocols
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM). Include a vehicle control.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, differentiating between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
This protocol assesses whether this compound inhibits the phosphorylation of its potential kinase targets in cells.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-4 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase.
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein to determine the extent of target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gatekeeper Residue and Beyond: Homologous Calcium Dependent Protein Kinases as drug development targets for veterinarian Apicomplexa parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | IPEC-1 [webshop.dsmz.de]
- 5. Characterization of a porcine intestinal epithelial cell line for influenza virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein kinases: Role of their dysregulation in carcinogenesis, identification and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase-targeted cancer therapies: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of BKI-1369 and its Metabolites in Fecal Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BKI-1369 is a bumped kinase inhibitor (BKI) that shows promise as a therapeutic agent against various apicomplexan parasites, which are responsible for a range of diseases in both humans and animals.[1][2] These parasites, including species such as Cryptosporidium and Cystoisospora, rely on calcium-dependent protein kinases (CDPKs) for essential cellular functions like motility, invasion of host cells, and replication.[1][3] this compound selectively targets and inhibits apicomplexan CDPK1, a kinase not present in their mammalian hosts, making it an attractive drug candidate with a potentially high therapeutic index.[1][2]
Following administration, this compound is metabolized into major metabolites, BKI-1318 and BKI-1817. To understand the pharmacokinetics and efficacy of this compound, it is crucial to quantify the parent drug and its metabolites in various biological matrices. Fecal samples are of particular interest as they can provide a non-invasive measure of drug and metabolite concentrations at the site of infection for enteric parasites.
This application note provides a detailed protocol for the simultaneous quantification of this compound, BKI-1318, and BKI-1817 in fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound.
Signaling Pathway of this compound Inhibition
Bumped kinase inhibitors like this compound are ATP-competitive inhibitors that selectively target apicomplexan Calcium-Dependent Protein Kinase 1 (CDPK1).[1][2] An increase in intracellular calcium in the parasite activates CDPK1, which then phosphorylates downstream substrates. This phosphorylation cascade is critical for processes such as the secretion of microneme proteins, which are essential for host cell invasion, as well as for parasite motility and replication.[3][4] this compound binds to the ATP-binding pocket of CDPK1, preventing the binding of ATP and thereby inhibiting the entire downstream signaling cascade. This ultimately disrupts the parasite's life cycle.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDPK2A and CDPK1 form a signaling module upstream of Toxoplasma motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of BKI-1369 and its Metabolites in Fecal Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BKI-1369 is a bumped kinase inhibitor (BKI) that shows promise as a therapeutic agent against various apicomplexan parasites, which are responsible for a range of diseases in both humans and animals.[1][2] These parasites, including species such as Cryptosporidium and Cystoisospora, rely on calcium-dependent protein kinases (CDPKs) for essential cellular functions like motility, invasion of host cells, and replication.[1][3] this compound selectively targets and inhibits apicomplexan CDPK1, a kinase not present in their mammalian hosts, making it an attractive drug candidate with a potentially high therapeutic index.[1][2]
Following administration, this compound is metabolized into major metabolites, BKI-1318 and BKI-1817. To understand the pharmacokinetics and efficacy of this compound, it is crucial to quantify the parent drug and its metabolites in various biological matrices. Fecal samples are of particular interest as they can provide a non-invasive measure of drug and metabolite concentrations at the site of infection for enteric parasites.
This application note provides a detailed protocol for the simultaneous quantification of this compound, BKI-1318, and BKI-1817 in fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound.
Signaling Pathway of this compound Inhibition
Bumped kinase inhibitors like this compound are ATP-competitive inhibitors that selectively target apicomplexan Calcium-Dependent Protein Kinase 1 (CDPK1).[1][2] An increase in intracellular calcium in the parasite activates CDPK1, which then phosphorylates downstream substrates. This phosphorylation cascade is critical for processes such as the secretion of microneme proteins, which are essential for host cell invasion, as well as for parasite motility and replication.[3][4] this compound binds to the ATP-binding pocket of CDPK1, preventing the binding of ATP and thereby inhibiting the entire downstream signaling cascade. This ultimately disrupts the parasite's life cycle.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDPK2A and CDPK1 form a signaling module upstream of Toxoplasma motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BKI-1369 Technical Support Center: hERG Inhibition and Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding BKI-1369, with a specific focus on its inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel and the associated cardiotoxicity concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a "bumped kinase inhibitor" (BKI). It is designed to selectively target a class of enzymes called calcium-dependent protein kinases (CDPKs) found in apicomplexan parasites, such as Cryptosporidium and Cystoisospora.[1][2][3] These parasitic kinases have a unique "gatekeeper" amino acid residue that allows this compound to bind and inhibit their function, while having minimal effect on the corresponding kinases in mammals.[4][5]
Q2: What is the hERG channel and why is its inhibition a concern?
A2: The hERG channel is a potassium ion channel crucial for the repolarization phase of the cardiac action potential, which is the process that resets the heart muscle after each beat. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This condition, known as Long QT Syndrome, can increase the risk of developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[6][7]
Q3: Does this compound inhibit the hERG channel?
A3: Yes, preclinical studies have demonstrated that this compound can inhibit the hERG channel. The potency of this inhibition can vary depending on the experimental assay used.
Q4: What is the significance of different IC50 values for this compound hERG inhibition reported in various studies?
A4: Different assay methodologies for assessing hERG inhibition can yield varying IC50 values. For instance, automated patch clamp assays, which directly measure the flow of ions through the channel, are considered the gold standard and tend to provide more accurate and often more potent IC50 values compared to indirect methods like thallium flux assays.[8] It is crucial to consider the assay methodology when interpreting and comparing hERG inhibition data.
Q5: What is the acceptable safety margin for hERG inhibition?
A5: A commonly accepted, though not absolute, safety margin is a 30-fold or greater difference between the in vitro hERG IC50 value and the maximum unbound plasma concentration (Cmax) of the drug observed in vivo.[7] However, this is a general guideline, and the acceptable margin can depend on the therapeutic indication and patient population.
Troubleshooting Guides for In Vitro hERG Assays with this compound
Issue 1: Low or Inconsistent hERG Inhibition Signal
-
Possible Cause: Poor solubility of this compound in the assay buffer. Like many kinase inhibitors, BKIs can be hydrophobic.[5][9]
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect the compound stock solution and the final assay buffer for any precipitation.
-
Use of Solvents: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with the assay system and does not exceed the recommended percentage (typically ≤0.5%).
-
Sonication: Briefly sonicate the stock solution to aid dissolution before preparing dilutions.
-
Pre-incubation Temperature: Consider the effect of temperature on solubility during pre-incubation steps.
-
Issue 2: High Variability Between Replicate Wells or Experiments
-
Possible Cause: Compound adsorption to plasticware. Hydrophobic compounds can stick to the surfaces of pipette tips and assay plates, leading to a lower effective concentration in the assay.[6]
-
Troubleshooting Steps:
-
Use Low-Binding Plasticware: Employ low-protein-binding pipette tips and assay plates.
-
Pre-treatment of Plates: Pre-incubating plates with a solution of a similar but inactive compound can sometimes block non-specific binding sites.
-
Minimize Transfers: Reduce the number of serial dilutions and transfers to minimize compound loss.
-
Issue 3: Discrepancy Between hERG Assay Results and In Vivo Cardiotoxicity Data
-
Possible Cause: In vivo factors not accounted for in the in vitro assay, such as plasma protein binding, metabolism, and drug accumulation in cardiac tissue.
-
Troubleshooting Steps:
-
Consider Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins and use the unbound concentration when calculating the safety margin. Only the free drug is generally considered active.[7]
-
Evaluate Metabolites: Investigate whether the metabolites of this compound (e.g., BKI-1318 and BKI-1817) also have hERG inhibitory activity.[4][10]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate in vitro hERG data with in vivo pharmacokinetic data to build a more predictive model of cardiotoxicity risk.
-
Quantitative Data Summary
| Parameter | Value | Species/Assay System | Reference |
| hERG Inhibition IC50 | ~1 µM | Automated Patch Clamp | [11] |
| hERG Inhibition IC50 | >10 µM | Thallium Flux Assay | [11] |
| In Vitro Efficacy (IC50 vs. C. suis) | 35 nM | IPEC-1 cells | [12] |
| In Vivo Efficacy | 20 mg/kg (twice daily for 5 days) | Piglets (C. suis) | [2][3] |
| Peak Plasma Concentration (Cmax) | ~11.7 µM | Piglets (after 5 days of treatment) | [2][10] |
| Solubility (pH 6.5) | 10.1 µM | In vitro | [13] |
| Solubility (pH 2) | 2.5 µM | In vitro | [13] |
Detailed Experimental Protocols
Automated Patch Clamp hERG Assay (QPatch)
This protocol is a synthesized best-practice approach for evaluating this compound and is based on standard industry practices.
-
Cell Culture:
-
Use HEK293 or CHO cells stably transfected with the hERG gene.
-
Culture cells in appropriate media and conditions to ensure optimal health and channel expression.
-
Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Electrophysiology:
-
Use an automated patch clamp system (e.g., Sophion QPatch).
-
Establish whole-cell configuration with a seal resistance > 1 GΩ.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Record baseline currents in the external solution (vehicle control).
-
Apply increasing concentrations of this compound and record the corresponding inhibition of the hERG tail current.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: hERG channel function in cardiac repolarization and inhibition by this compound.
Caption: Experimental workflow for assessing this compound hERG inhibition.
References
- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
BKI-1369 Technical Support Center: hERG Inhibition and Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding BKI-1369, with a specific focus on its inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel and the associated cardiotoxicity concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a "bumped kinase inhibitor" (BKI). It is designed to selectively target a class of enzymes called calcium-dependent protein kinases (CDPKs) found in apicomplexan parasites, such as Cryptosporidium and Cystoisospora.[1][2][3] These parasitic kinases have a unique "gatekeeper" amino acid residue that allows this compound to bind and inhibit their function, while having minimal effect on the corresponding kinases in mammals.[4][5]
Q2: What is the hERG channel and why is its inhibition a concern?
A2: The hERG channel is a potassium ion channel crucial for the repolarization phase of the cardiac action potential, which is the process that resets the heart muscle after each beat. Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This condition, known as Long QT Syndrome, can increase the risk of developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[6][7]
Q3: Does this compound inhibit the hERG channel?
A3: Yes, preclinical studies have demonstrated that this compound can inhibit the hERG channel. The potency of this inhibition can vary depending on the experimental assay used.
Q4: What is the significance of different IC50 values for this compound hERG inhibition reported in various studies?
A4: Different assay methodologies for assessing hERG inhibition can yield varying IC50 values. For instance, automated patch clamp assays, which directly measure the flow of ions through the channel, are considered the gold standard and tend to provide more accurate and often more potent IC50 values compared to indirect methods like thallium flux assays.[8] It is crucial to consider the assay methodology when interpreting and comparing hERG inhibition data.
Q5: What is the acceptable safety margin for hERG inhibition?
A5: A commonly accepted, though not absolute, safety margin is a 30-fold or greater difference between the in vitro hERG IC50 value and the maximum unbound plasma concentration (Cmax) of the drug observed in vivo.[7] However, this is a general guideline, and the acceptable margin can depend on the therapeutic indication and patient population.
Troubleshooting Guides for In Vitro hERG Assays with this compound
Issue 1: Low or Inconsistent hERG Inhibition Signal
-
Possible Cause: Poor solubility of this compound in the assay buffer. Like many kinase inhibitors, BKIs can be hydrophobic.[5][9]
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect the compound stock solution and the final assay buffer for any precipitation.
-
Use of Solvents: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with the assay system and does not exceed the recommended percentage (typically ≤0.5%).
-
Sonication: Briefly sonicate the stock solution to aid dissolution before preparing dilutions.
-
Pre-incubation Temperature: Consider the effect of temperature on solubility during pre-incubation steps.
-
Issue 2: High Variability Between Replicate Wells or Experiments
-
Possible Cause: Compound adsorption to plasticware. Hydrophobic compounds can stick to the surfaces of pipette tips and assay plates, leading to a lower effective concentration in the assay.[6]
-
Troubleshooting Steps:
-
Use Low-Binding Plasticware: Employ low-protein-binding pipette tips and assay plates.
-
Pre-treatment of Plates: Pre-incubating plates with a solution of a similar but inactive compound can sometimes block non-specific binding sites.
-
Minimize Transfers: Reduce the number of serial dilutions and transfers to minimize compound loss.
-
Issue 3: Discrepancy Between hERG Assay Results and In Vivo Cardiotoxicity Data
-
Possible Cause: In vivo factors not accounted for in the in vitro assay, such as plasma protein binding, metabolism, and drug accumulation in cardiac tissue.
-
Troubleshooting Steps:
-
Consider Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins and use the unbound concentration when calculating the safety margin. Only the free drug is generally considered active.[7]
-
Evaluate Metabolites: Investigate whether the metabolites of this compound (e.g., BKI-1318 and BKI-1817) also have hERG inhibitory activity.[4][10]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate in vitro hERG data with in vivo pharmacokinetic data to build a more predictive model of cardiotoxicity risk.
-
Quantitative Data Summary
| Parameter | Value | Species/Assay System | Reference |
| hERG Inhibition IC50 | ~1 µM | Automated Patch Clamp | [11] |
| hERG Inhibition IC50 | >10 µM | Thallium Flux Assay | [11] |
| In Vitro Efficacy (IC50 vs. C. suis) | 35 nM | IPEC-1 cells | [12] |
| In Vivo Efficacy | 20 mg/kg (twice daily for 5 days) | Piglets (C. suis) | [2][3] |
| Peak Plasma Concentration (Cmax) | ~11.7 µM | Piglets (after 5 days of treatment) | [2][10] |
| Solubility (pH 6.5) | 10.1 µM | In vitro | [13] |
| Solubility (pH 2) | 2.5 µM | In vitro | [13] |
Detailed Experimental Protocols
Automated Patch Clamp hERG Assay (QPatch)
This protocol is a synthesized best-practice approach for evaluating this compound and is based on standard industry practices.
-
Cell Culture:
-
Use HEK293 or CHO cells stably transfected with the hERG gene.
-
Culture cells in appropriate media and conditions to ensure optimal health and channel expression.
-
Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Electrophysiology:
-
Use an automated patch clamp system (e.g., Sophion QPatch).
-
Establish whole-cell configuration with a seal resistance > 1 GΩ.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Record baseline currents in the external solution (vehicle control).
-
Apply increasing concentrations of this compound and record the corresponding inhibition of the hERG tail current.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of current inhibition relative to the vehicle control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Visualizations
Caption: hERG channel function in cardiac repolarization and inhibition by this compound.
Caption: Experimental workflow for assessing this compound hERG inhibition.
References
- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Mitigating BKI-1369 Induced Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cardiotoxicity issues encountered during experiments with BKI-1369.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cardiotoxic potential?
A1: this compound is a bumped kinase inhibitor (BKI) that has shown efficacy against parasitic diseases such as cryptosporidiosis.[1][2] However, a primary safety concern with this compound is its potential for cardiotoxicity. Specifically, it has been shown to inhibit the human Ether-a-go-go-related gene (hERG) potassium ion channel, which can lead to QT interval prolongation.[1][3] Prolongation of the QT interval is a known risk factor for developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[4]
Q2: What are the initial signs of this compound induced cardiotoxicity in my in vitro or in vivo models?
A2: In vitro, initial signs of cardiotoxicity can be detected through electrophysiological assays showing a blockade of the hERG current.[5] In cellular models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), you might observe changes in action potential duration, arrhythmias like early afterdepolarizations (EADs), or decreased cell viability.[6][7] In vivo, the primary indicator is a dose-dependent prolongation of the corrected QT (QTc) interval on an electrocardiogram (ECG).[3] In animal models, this may be accompanied by other ECG abnormalities or, at higher exposures, decreased cardiac output and cardiovascular collapse.[3]
Q3: My experimental results show significant hERG inhibition with this compound. What are my next steps?
A3: If you observe significant hERG inhibition, it is crucial to quantify this effect by determining the IC50 value (the concentration at which 50% of the hERG current is inhibited). This will help you establish a therapeutic window for your experiments. You should then proceed to assess the proarrhythmic risk in more physiologically relevant models, such as hiPSC-CMs or in vivo animal models, to understand if the observed hERG inhibition translates to a functional cardiotoxic effect.[8][9]
Q4: How can I mitigate the cardiotoxic effects of this compound in my experimental setup?
A4: Mitigation strategies can be approached from several angles:
-
Dose Reduction: In animal studies, reducing the dose of this compound may lessen the extent of QTc prolongation.[10]
-
Structural Modification: For medicinal chemists, strategies to reduce hERG liability often involve decreasing the lipophilicity of the compound or altering basic amine groups that may interact with the hERG channel.[11][12][13]
-
Co-administration of Cardioprotective Agents: While not specifically studied for this compound, in the broader context of kinase inhibitor cardiotoxicity, the use of cardioprotective agents could be explored.
-
Careful Monitoring: In all experimental setups, close monitoring of cardiotoxicity markers is essential. This includes regular ECG monitoring in animal models and viability/functional assays in cellular models.[14]
Q5: What are the recommended models to study this compound cardiotoxicity?
A5: A multi-tiered approach is recommended:
-
In vitro hERG Assay: To determine the direct inhibitory effect on the hERG channel. Automated patch-clamp systems are commonly used for this.[15][16]
-
In vitro hiPSC-CMs: These provide a more integrated cellular model to assess effects on cardiac electrophysiology, contractility, and viability.[6][17]
-
In vivo Animal Models: Conscious, telemetry-implanted dogs are a sensitive model for detecting drug-induced QTc prolongation.[18][19][20] Rodent models can also be used to assess for cardiomyocyte damage and other cardiac markers.
Troubleshooting Guides
Issue 1: Unexpectedly high QTc prolongation in conscious dog telemetry study.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Calculation or Formulation Error | Verify all calculations and ensure the dosing solution was prepared correctly. Analyze the formulation for concentration and stability. |
| Individual Animal Sensitivity | Review the baseline ECG data for each animal to identify any pre-existing abnormalities. Ensure an adequate number of animals are used to account for biological variability.[19] |
| Drug Accumulation | Review the pharmacokinetic data of this compound. If the compound has a long half-life, accumulation with repeated dosing could lead to higher than expected plasma concentrations.[2] |
| Electrolyte Imbalance | Check serum potassium and magnesium levels in the animals, as hypokalemia and hypomagnesemia can exacerbate QT prolongation.[14] |
Issue 2: High variability in hERG IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inconsistent effective concentrations. Consider using a different solvent or excipient. |
| Cell Line Instability | Regularly check the expression and function of the hERG channels in your cell line. Passage number can affect channel expression. |
| Assay Protocol Inconsistency | Ensure consistent incubation times, temperature, and cell density between experiments.[2][21] |
| Non-specific Binding | Hydrophobic compounds can bind to labware, reducing the effective concentration. Consider using low-binding plates and glassware.[2] |
Quantitative Data Summary
Table 1: this compound Cardiotoxicity Profile
| Parameter | Value | Model System | Reference |
| hERG Inhibition (IC50) | 1.52 µM | - | [1] |
| Thallium Flux (IC50) | 10 µM | - | [3] |
| QTcV Prolongation | Dose-dependent increases starting at ~1.7 µM plasma concentration | Conscious Dog | [3] |
| Negative Inotropic Effects | Biologically significant at 9.3 µM | Conscious Dog | [3] |
| Cardiovascular Collapse | Occurred at plasma concentrations >50 µM | Conscious Dog | [3] |
Table 2: General QTc Prolongation Risk Stratification
| QTc Change from Baseline | Risk Level | Recommended Action | Reference |
| < 5 ms (B15284909) | Not significant | Continue monitoring as planned | [1] |
| >10 ms but ≤20 ms | Uncertain risk | Increased monitoring, consider risk-benefit | [22] |
| > 20 ms | High risk | Consider dose reduction or discontinuation | [22] |
| > 60 ms | Very high risk | High potential for arrhythmias, immediate action required | [1] |
Experimental Protocols
Protocol 1: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Two days before the assay, plate cells in a 384-well plate at a density of ~6,500 cells/well.[2]
-
Incubate at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Execution (using an automated patch-clamp system like QPatch or IonWorks):
-
Prime the system with appropriate intracellular and extracellular solutions.
-
Cells in suspension are added to the planar patch-clamp chip and a giga-seal is formed.
-
Whole-cell configuration is achieved, and baseline hERG current is recorded using a specific voltage protocol.
-
Apply this compound at various concentrations and record the hERG current. A known hERG inhibitor (e.g., Cisapride) should be used as a positive control.[5]
-
-
Data Analysis:
-
Measure the peak tail current of the hERG channel before and after compound addition.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the data to a concentration-response curve to determine the IC50 value.
-
Protocol 2: In Vivo QTc Measurement in Conscious Dogs
-
Animal Preparation:
-
Use male beagle dogs surgically implanted with telemetry transmitters for ECG recording.
-
Allow animals to acclimate to the study environment.
-
-
Dosing and ECG Recording:
-
Administer this compound or vehicle orally at predetermined doses.
-
Record telemetry signals continuously for 24 hours post-dose.[18]
-
-
Data Analysis:
-
Extract ECG data and measure the QT and RR intervals.
-
Correct the QT interval for heart rate using a dog-specific formula (e.g., Van de Water's or Fridericia's). The corrected interval is the QTc.
-
Compare the QTc values at different time points post-dose to the baseline values.
-
Correlate changes in QTc with plasma concentrations of this compound if pharmacokinetic data is available.
-
Visualizations
References
- 1. aaamedicines.org.uk [aaamedicines.org.uk]
- 2. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
- 3. youtube.com [youtube.com]
- 4. Psychiatric Pharmacy Essentials: QTc Prolonging Medications | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human iPSCs: valuable models for cardiotoxicity screening [axolbio.com]
- 9. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 11. drughunter.com [drughunter.com]
- 12. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. evotec.com [evotec.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 19. Results from a Joined Prospective Study to Evaluate the Sensitivity of the In Vivo Dog QT Assay in Line with the ICH E14/S7B Q&A Best Practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating BKI-1369 Induced Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cardiotoxicity issues encountered during experiments with BKI-1369.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cardiotoxic potential?
A1: this compound is a bumped kinase inhibitor (BKI) that has shown efficacy against parasitic diseases such as cryptosporidiosis.[1][2] However, a primary safety concern with this compound is its potential for cardiotoxicity. Specifically, it has been shown to inhibit the human Ether-a-go-go-related gene (hERG) potassium ion channel, which can lead to QT interval prolongation.[1][3] Prolongation of the QT interval is a known risk factor for developing a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[4]
Q2: What are the initial signs of this compound induced cardiotoxicity in my in vitro or in vivo models?
A2: In vitro, initial signs of cardiotoxicity can be detected through electrophysiological assays showing a blockade of the hERG current.[5] In cellular models, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), you might observe changes in action potential duration, arrhythmias like early afterdepolarizations (EADs), or decreased cell viability.[6][7] In vivo, the primary indicator is a dose-dependent prolongation of the corrected QT (QTc) interval on an electrocardiogram (ECG).[3] In animal models, this may be accompanied by other ECG abnormalities or, at higher exposures, decreased cardiac output and cardiovascular collapse.[3]
Q3: My experimental results show significant hERG inhibition with this compound. What are my next steps?
A3: If you observe significant hERG inhibition, it is crucial to quantify this effect by determining the IC50 value (the concentration at which 50% of the hERG current is inhibited). This will help you establish a therapeutic window for your experiments. You should then proceed to assess the proarrhythmic risk in more physiologically relevant models, such as hiPSC-CMs or in vivo animal models, to understand if the observed hERG inhibition translates to a functional cardiotoxic effect.[8][9]
Q4: How can I mitigate the cardiotoxic effects of this compound in my experimental setup?
A4: Mitigation strategies can be approached from several angles:
-
Dose Reduction: In animal studies, reducing the dose of this compound may lessen the extent of QTc prolongation.[10]
-
Structural Modification: For medicinal chemists, strategies to reduce hERG liability often involve decreasing the lipophilicity of the compound or altering basic amine groups that may interact with the hERG channel.[11][12][13]
-
Co-administration of Cardioprotective Agents: While not specifically studied for this compound, in the broader context of kinase inhibitor cardiotoxicity, the use of cardioprotective agents could be explored.
-
Careful Monitoring: In all experimental setups, close monitoring of cardiotoxicity markers is essential. This includes regular ECG monitoring in animal models and viability/functional assays in cellular models.[14]
Q5: What are the recommended models to study this compound cardiotoxicity?
A5: A multi-tiered approach is recommended:
-
In vitro hERG Assay: To determine the direct inhibitory effect on the hERG channel. Automated patch-clamp systems are commonly used for this.[15][16]
-
In vitro hiPSC-CMs: These provide a more integrated cellular model to assess effects on cardiac electrophysiology, contractility, and viability.[6][17]
-
In vivo Animal Models: Conscious, telemetry-implanted dogs are a sensitive model for detecting drug-induced QTc prolongation.[18][19][20] Rodent models can also be used to assess for cardiomyocyte damage and other cardiac markers.
Troubleshooting Guides
Issue 1: Unexpectedly high QTc prolongation in conscious dog telemetry study.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Calculation or Formulation Error | Verify all calculations and ensure the dosing solution was prepared correctly. Analyze the formulation for concentration and stability. |
| Individual Animal Sensitivity | Review the baseline ECG data for each animal to identify any pre-existing abnormalities. Ensure an adequate number of animals are used to account for biological variability.[19] |
| Drug Accumulation | Review the pharmacokinetic data of this compound. If the compound has a long half-life, accumulation with repeated dosing could lead to higher than expected plasma concentrations.[2] |
| Electrolyte Imbalance | Check serum potassium and magnesium levels in the animals, as hypokalemia and hypomagnesemia can exacerbate QT prolongation.[14] |
Issue 2: High variability in hERG IC50 values between experiments.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inconsistent effective concentrations. Consider using a different solvent or excipient. |
| Cell Line Instability | Regularly check the expression and function of the hERG channels in your cell line. Passage number can affect channel expression. |
| Assay Protocol Inconsistency | Ensure consistent incubation times, temperature, and cell density between experiments.[2][21] |
| Non-specific Binding | Hydrophobic compounds can bind to labware, reducing the effective concentration. Consider using low-binding plates and glassware.[2] |
Quantitative Data Summary
Table 1: this compound Cardiotoxicity Profile
| Parameter | Value | Model System | Reference |
| hERG Inhibition (IC50) | 1.52 µM | - | [1] |
| Thallium Flux (IC50) | 10 µM | - | [3] |
| QTcV Prolongation | Dose-dependent increases starting at ~1.7 µM plasma concentration | Conscious Dog | [3] |
| Negative Inotropic Effects | Biologically significant at 9.3 µM | Conscious Dog | [3] |
| Cardiovascular Collapse | Occurred at plasma concentrations >50 µM | Conscious Dog | [3] |
Table 2: General QTc Prolongation Risk Stratification
| QTc Change from Baseline | Risk Level | Recommended Action | Reference |
| < 5 ms | Not significant | Continue monitoring as planned | [1] |
| >10 ms but ≤20 ms | Uncertain risk | Increased monitoring, consider risk-benefit | [22] |
| > 20 ms | High risk | Consider dose reduction or discontinuation | [22] |
| > 60 ms | Very high risk | High potential for arrhythmias, immediate action required | [1] |
Experimental Protocols
Protocol 1: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Two days before the assay, plate cells in a 384-well plate at a density of ~6,500 cells/well.[2]
-
Incubate at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Execution (using an automated patch-clamp system like QPatch or IonWorks):
-
Prime the system with appropriate intracellular and extracellular solutions.
-
Cells in suspension are added to the planar patch-clamp chip and a giga-seal is formed.
-
Whole-cell configuration is achieved, and baseline hERG current is recorded using a specific voltage protocol.
-
Apply this compound at various concentrations and record the hERG current. A known hERG inhibitor (e.g., Cisapride) should be used as a positive control.[5]
-
-
Data Analysis:
-
Measure the peak tail current of the hERG channel before and after compound addition.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the data to a concentration-response curve to determine the IC50 value.
-
Protocol 2: In Vivo QTc Measurement in Conscious Dogs
-
Animal Preparation:
-
Use male beagle dogs surgically implanted with telemetry transmitters for ECG recording.
-
Allow animals to acclimate to the study environment.
-
-
Dosing and ECG Recording:
-
Administer this compound or vehicle orally at predetermined doses.
-
Record telemetry signals continuously for 24 hours post-dose.[18]
-
-
Data Analysis:
-
Extract ECG data and measure the QT and RR intervals.
-
Correct the QT interval for heart rate using a dog-specific formula (e.g., Van de Water's or Fridericia's). The corrected interval is the QTc.
-
Compare the QTc values at different time points post-dose to the baseline values.
-
Correlate changes in QTc with plasma concentrations of this compound if pharmacokinetic data is available.
-
Visualizations
References
- 1. aaamedicines.org.uk [aaamedicines.org.uk]
- 2. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
- 3. youtube.com [youtube.com]
- 4. Psychiatric Pharmacy Essentials: QTc Prolonging Medications | American Association of Psychiatric Pharmacists (AAPP) [aapp.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Screening Using a Library of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveals Disease Specific Patterns of Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human iPSCs: valuable models for cardiotoxicity screening [axolbio.com]
- 9. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 11. drughunter.com [drughunter.com]
- 12. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Managing drug-induced QT prolongation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. evotec.com [evotec.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 19. Results from a Joined Prospective Study to Evaluate the Sensitivity of the In Vivo Dog QT Assay in Line with the ICH E14/S7B Q&A Best Practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of BKI-1369 in Mammalian Cells
Welcome to the BKI-1369 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of the bumped kinase inhibitor this compound in mammalian cells. This document includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in mammalian cells?
A1: The most significant and well-documented off-target effect of this compound is the potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, such as Torsade de Pointes. The IC50 value for hERG inhibition by this compound has been reported to be in the range of 0.97 µM to 1.52 µM. Due to this cardiotoxicity risk, careful monitoring of cardiac function is crucial in any in vivo studies.
While this compound was designed to be selective for parasite calcium-dependent protein kinase 1 (CDPK1) over mammalian kinases due to differences in the ATP-binding pocket, a comprehensive public kinome-wide selectivity profile for this compound against a broad panel of mammalian kinases is not currently available. Therefore, the potential for off-target effects on other mammalian kinases cannot be fully ruled out.
Q2: My cells are exhibiting unexpected phenotypes (e.g., cytotoxicity, altered morphology, changes in signaling pathways) after treatment with this compound. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target effects, especially if they occur at concentrations close to or higher than the on-target IC50. Given the known potent off-target activity of this compound against the hERG channel, it is crucial to first rule out any influence of this interaction, particularly in cell types expressing this channel (e.g., cardiomyocytes). Furthermore, inhibition of unknown off-target kinases could certainly lead to a variety of cellular responses.
Q3: How can I determine if the observed effects in my experiments are due to on-target or off-target activity of this compound?
A3: Distinguishing between on-target and off-target effects is a critical aspect of inhibitor validation. Here are several strategies you can employ:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor of the same target (if available). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the intended target in your cells. If the phenotype is rescued in the presence of this compound, it is an on-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists after this compound treatment in these cells, it is likely an off-target effect.
-
Dose-Response Correlation: Compare the dose-response curve for the observed phenotype with the known on-target IC50 of this compound. A significant discrepancy between the two may suggest an off-target effect.
Q4: What is the general off-target profile of bumped kinase inhibitors with a pyrazolopyrimidine scaffold?
A4: this compound belongs to the pyrazolopyrimidine class of kinase inhibitors. While a specific kinome scan for this compound is not publicly available, studies on other pyrazolopyrimidine inhibitors have shown that they can have activity against a range of kinases. For example, some pyrazolopyrimidine inhibitors have been shown to inhibit Src family kinases, Abl, and several receptor tyrosine kinases like PDGFR and Ret.[1] However, the "bumped" nature of this compound is designed to enhance selectivity for kinases with a small gatekeeper residue, which is more common in parasite kinases than mammalian kinases.
Q5: What are the recommended working concentrations for this compound to minimize off-target effects?
A5: To minimize the likelihood of off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired on-target inhibition. It is crucial to perform a careful dose-response experiment in your specific cell system to determine the optimal concentration. Always stay as close as possible to the on-target IC50 and avoid using concentrations that approach the IC50 for hERG inhibition (around 1 µM).
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Compare the cytotoxicity profile with a structurally unrelated inhibitor of the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| hERG channel inhibition | 1. Test this compound in a cell line that does not express the hERG channel. 2. Use a specific hERG channel blocker as a positive control for cytotoxicity. | 1. Reduced cytotoxicity in hERG-negative cells would suggest hERG-mediated toxicity. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation. 2. Determine the solubility of this compound in your specific cell culture medium. | 1. Clear medium indicates good solubility. 2. Adjusting the solvent or concentration to stay within the solubility limit. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways (e.g., PI3K/Akt, MAPK). 2. Co-treat with inhibitors of the suspected compensatory pathways. | 1. Identification of upregulated signaling pathways. 2. Reversal of the unexpected phenotype with combination treatment. |
| Cell line-specific off-target effects | 1. Test this compound in multiple cell lines to determine if the effects are consistent. | 1. Consistent effects across cell lines suggest a more general off-target profile. |
| Compound degradation | 1. Prepare fresh stock solutions of this compound. 2. Assess the stability of this compound in your experimental conditions. | 1. Consistent results with fresh compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 | Organism/System |
| hERG Channel | Electrophysiology (QPatch) | 0.97 µM | Human (HEK293 cells) |
| hERG Channel | Thallium flux assay | 1.52 µM | Human (cell-based) |
| Cystoisospora suis CDPK1 | Enzymatic Assay | Not specified | Parasite |
| Cystoisospora suis merozoite proliferation | Cell-based Assay | 40 nM (IC50) | Porcine intestinal epithelial cells |
| Toxoplasma gondii growth | Cell-based Assay | >15,000-fold more active against TgCDPK1 than human Src and Abl | Human foreskin fibroblasts |
Experimental Protocols
1. Kinome-Wide Selectivity Profiling (KINOMEscan™)
-
Objective: To determine the off-target kinase binding profile of this compound.
-
Methodology:
-
Compound Submission: Provide this compound to a commercial vendor offering KINOMEscan™ services.
-
Assay Principle: The assay is based on a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged recombinant human kinases.
-
Detection: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A Kd (dissociation constant) can also be determined for strong interactions.
-
2. hERG Inhibition Assay (Automated Patch Clamp)
-
Objective: To quantify the inhibitory effect of this compound on the hERG potassium channel.
-
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Apparatus: An automated patch-clamp system (e.g., QPatch or Patchliner).
-
Procedure:
-
Cells are captured and a whole-cell patch clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
This compound is applied at various concentrations to the cells.
-
The inhibition of the hERG current is measured at each concentration.
-
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
-
Visualizations
References
Technical Support Center: Off-Target Effects of BKI-1369 in Mammalian Cells
Welcome to the BKI-1369 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of the bumped kinase inhibitor this compound in mammalian cells. This document includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in mammalian cells?
A1: The most significant and well-documented off-target effect of this compound is the potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This inhibition can lead to QT interval prolongation and potentially fatal cardiac arrhythmias, such as Torsade de Pointes. The IC50 value for hERG inhibition by this compound has been reported to be in the range of 0.97 µM to 1.52 µM. Due to this cardiotoxicity risk, careful monitoring of cardiac function is crucial in any in vivo studies.
While this compound was designed to be selective for parasite calcium-dependent protein kinase 1 (CDPK1) over mammalian kinases due to differences in the ATP-binding pocket, a comprehensive public kinome-wide selectivity profile for this compound against a broad panel of mammalian kinases is not currently available. Therefore, the potential for off-target effects on other mammalian kinases cannot be fully ruled out.
Q2: My cells are exhibiting unexpected phenotypes (e.g., cytotoxicity, altered morphology, changes in signaling pathways) after treatment with this compound. Could this be due to off-target effects?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target effects, especially if they occur at concentrations close to or higher than the on-target IC50. Given the known potent off-target activity of this compound against the hERG channel, it is crucial to first rule out any influence of this interaction, particularly in cell types expressing this channel (e.g., cardiomyocytes). Furthermore, inhibition of unknown off-target kinases could certainly lead to a variety of cellular responses.
Q3: How can I determine if the observed effects in my experiments are due to on-target or off-target activity of this compound?
A3: Distinguishing between on-target and off-target effects is a critical aspect of inhibitor validation. Here are several strategies you can employ:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a structurally different inhibitor of the same target (if available). If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the intended target in your cells. If the phenotype is rescued in the presence of this compound, it is an on-target effect.
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists after this compound treatment in these cells, it is likely an off-target effect.
-
Dose-Response Correlation: Compare the dose-response curve for the observed phenotype with the known on-target IC50 of this compound. A significant discrepancy between the two may suggest an off-target effect.
Q4: What is the general off-target profile of bumped kinase inhibitors with a pyrazolopyrimidine scaffold?
A4: this compound belongs to the pyrazolopyrimidine class of kinase inhibitors. While a specific kinome scan for this compound is not publicly available, studies on other pyrazolopyrimidine inhibitors have shown that they can have activity against a range of kinases. For example, some pyrazolopyrimidine inhibitors have been shown to inhibit Src family kinases, Abl, and several receptor tyrosine kinases like PDGFR and Ret.[1] However, the "bumped" nature of this compound is designed to enhance selectivity for kinases with a small gatekeeper residue, which is more common in parasite kinases than mammalian kinases.
Q5: What are the recommended working concentrations for this compound to minimize off-target effects?
A5: To minimize the likelihood of off-target effects, it is recommended to use the lowest effective concentration of this compound that achieves the desired on-target inhibition. It is crucial to perform a careful dose-response experiment in your specific cell system to determine the optimal concentration. Always stay as close as possible to the on-target IC50 and avoid using concentrations that approach the IC50 for hERG inhibition (around 1 µM).
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Compare the cytotoxicity profile with a structurally unrelated inhibitor of the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect. |
| hERG channel inhibition | 1. Test this compound in a cell line that does not express the hERG channel. 2. Use a specific hERG channel blocker as a positive control for cytotoxicity. | 1. Reduced cytotoxicity in hERG-negative cells would suggest hERG-mediated toxicity. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation. 2. Determine the solubility of this compound in your specific cell culture medium. | 1. Clear medium indicates good solubility. 2. Adjusting the solvent or concentration to stay within the solubility limit. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways (e.g., PI3K/Akt, MAPK). 2. Co-treat with inhibitors of the suspected compensatory pathways. | 1. Identification of upregulated signaling pathways. 2. Reversal of the unexpected phenotype with combination treatment. |
| Cell line-specific off-target effects | 1. Test this compound in multiple cell lines to determine if the effects are consistent. | 1. Consistent effects across cell lines suggest a more general off-target profile. |
| Compound degradation | 1. Prepare fresh stock solutions of this compound. 2. Assess the stability of this compound in your experimental conditions. | 1. Consistent results with fresh compound. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 | Organism/System |
| hERG Channel | Electrophysiology (QPatch) | 0.97 µM | Human (HEK293 cells) |
| hERG Channel | Thallium flux assay | 1.52 µM | Human (cell-based) |
| Cystoisospora suis CDPK1 | Enzymatic Assay | Not specified | Parasite |
| Cystoisospora suis merozoite proliferation | Cell-based Assay | 40 nM (IC50) | Porcine intestinal epithelial cells |
| Toxoplasma gondii growth | Cell-based Assay | >15,000-fold more active against TgCDPK1 than human Src and Abl | Human foreskin fibroblasts |
Experimental Protocols
1. Kinome-Wide Selectivity Profiling (KINOMEscan™)
-
Objective: To determine the off-target kinase binding profile of this compound.
-
Methodology:
-
Compound Submission: Provide this compound to a commercial vendor offering KINOMEscan™ services.
-
Assay Principle: The assay is based on a competition binding assay where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged recombinant human kinases.
-
Detection: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A Kd (dissociation constant) can also be determined for strong interactions.
-
2. hERG Inhibition Assay (Automated Patch Clamp)
-
Objective: To quantify the inhibitory effect of this compound on the hERG potassium channel.
-
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Apparatus: An automated patch-clamp system (e.g., QPatch or Patchliner).
-
Procedure:
-
Cells are captured and a whole-cell patch clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG channel currents.
-
This compound is applied at various concentrations to the cells.
-
The inhibition of the hERG current is measured at each concentration.
-
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
-
Visualizations
References
Troubleshooting BKI-1369 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the bumped kinase inhibitor, BKI-1369, in aqueous solutions. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Compound Profile: this compound
To effectively troubleshoot, it is crucial to understand the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C23H27N7O | [1] |
| Molecular Weight | 417.51 g/mol | [1] |
| Compound Type | Bumped Kinase Inhibitor (BKI) | [2] |
| Primary Target | Calcium-Dependent Protein Kinase 1 (CDPK1) | [3][4] |
| Solubility in DMSO | 50 mg/mL (119.76 mM) | [5] |
This compound is a potent inhibitor of CDPK1, a key enzyme in the signaling pathways of various apicomplexan parasites.[3][4] Understanding this context is vital for experimental design.
This compound inhibits the CDPK1 signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
Answer: Due to its limited aqueous solubility, a 100% Dimethyl Sulfoxide (DMSO) stock solution is recommended for this compound. A concentration of 50 mg/mL in DMSO has been reported.[5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock, you will need 4.175 mg of this compound (Molecular Weight: 417.51 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the this compound powder.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][5] For storage at -80°C, use within 6 months; for -20°C, use within 1 month.[2]
Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What should I do?
Answer: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous solution. The final concentration of DMSO may be too low to maintain the solubility of this compound. The use of co-solvents and surfactants is often necessary.
Below are two established protocols for preparing this compound in aqueous solutions for in vivo and in vitro experiments.
Experimental Protocols for Aqueous Solutions
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of ≥ 5 mg/mL.[2]
-
Initial Mixture: In a sterile tube, combine your this compound DMSO stock solution with PEG300 in a 1:4 ratio (e.g., 100 µL of 50 mg/mL this compound in DMSO and 400 µL of PEG300). Mix thoroughly.
-
Add Surfactant: To the mixture from step 1, add Tween-80 to a final concentration of 5% of the total volume (e.g., 50 µL). Mix until the solution is homogeneous.
-
Final Dilution: Add saline to adjust the final volume. For the example above, you would add 450 µL of saline to reach a final volume of 1 mL.
Protocol 2: Formulation with Ethanol and Tween 80
This formulation has been used for in vivo studies in piglets.[3][6]
-
Solvent Preparation: Prepare a solvent mixture of 3% Tween 80, 7% ethanol, and 90% 0.9% NaCl (saline).[3][6]
-
Dissolution: Dissolve the fine powder of this compound directly into the prepared solvent to achieve the desired final concentration (e.g., a 2.5% BKI solution).[3]
A workflow for troubleshooting this compound precipitation.
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound from a study in piglets.
| Parameter | Value | Condition | Source |
| Plasma Concentration (1st dose) | 2.8 - 3.4 µM | 2 hours after a single 10 mg/kg oral dose | [7] |
| Plasma Concentration (9th dose) | 10 µM | After 9 consecutive doses, indicating accumulation | [7] |
| hERG Inhibition (IC50) | 1.52 µM | [2][7] |
Note on hERG Inhibition: this compound has shown inhibitory activity on the hERG channel, which is a consideration for potential cardiotoxicity in human applications.[7] The therapeutic dosing in piglets resulted in free plasma concentrations that exceeded the measured IC50 for hERG inhibition.[7]
In Vitro Efficacy
| Parameter | Value | Cell Line | Source |
| IC50 | 40 nM | IPEC-1 cells (inhibiting C. suis merozoite proliferation) | [3] |
| >95% Inhibition | 200 nM | IPEC-1 cells (inhibiting C. suis merozoite proliferation) | [3] |
This information should assist researchers in successfully preparing and using this compound in their experiments and in understanding its basic mechanism of action and key characteristics. For any further issues, consulting the primary literature is always recommended.
References
- 1. BKI1369|1951431-22-3|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting BKI-1369 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with the bumped kinase inhibitor, BKI-1369, in aqueous solutions. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Compound Profile: this compound
To effectively troubleshoot, it is crucial to understand the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C23H27N7O | [1] |
| Molecular Weight | 417.51 g/mol | [1] |
| Compound Type | Bumped Kinase Inhibitor (BKI) | [2] |
| Primary Target | Calcium-Dependent Protein Kinase 1 (CDPK1) | [3][4] |
| Solubility in DMSO | 50 mg/mL (119.76 mM) | [5] |
This compound is a potent inhibitor of CDPK1, a key enzyme in the signaling pathways of various apicomplexan parasites.[3][4] Understanding this context is vital for experimental design.
This compound inhibits the CDPK1 signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
Answer: Due to its limited aqueous solubility, a 100% Dimethyl Sulfoxide (DMSO) stock solution is recommended for this compound. A concentration of 50 mg/mL in DMSO has been reported.[5]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock, you will need 4.175 mg of this compound (Molecular Weight: 417.51 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the this compound powder.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2][5] For storage at -80°C, use within 6 months; for -20°C, use within 1 month.[2]
Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What should I do?
Answer: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous solution. The final concentration of DMSO may be too low to maintain the solubility of this compound. The use of co-solvents and surfactants is often necessary.
Below are two established protocols for preparing this compound in aqueous solutions for in vivo and in vitro experiments.
Experimental Protocols for Aqueous Solutions
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution of ≥ 5 mg/mL.[2]
-
Initial Mixture: In a sterile tube, combine your this compound DMSO stock solution with PEG300 in a 1:4 ratio (e.g., 100 µL of 50 mg/mL this compound in DMSO and 400 µL of PEG300). Mix thoroughly.
-
Add Surfactant: To the mixture from step 1, add Tween-80 to a final concentration of 5% of the total volume (e.g., 50 µL). Mix until the solution is homogeneous.
-
Final Dilution: Add saline to adjust the final volume. For the example above, you would add 450 µL of saline to reach a final volume of 1 mL.
Protocol 2: Formulation with Ethanol and Tween 80
This formulation has been used for in vivo studies in piglets.[3][6]
-
Solvent Preparation: Prepare a solvent mixture of 3% Tween 80, 7% ethanol, and 90% 0.9% NaCl (saline).[3][6]
-
Dissolution: Dissolve the fine powder of this compound directly into the prepared solvent to achieve the desired final concentration (e.g., a 2.5% BKI solution).[3]
A workflow for troubleshooting this compound precipitation.
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound from a study in piglets.
| Parameter | Value | Condition | Source |
| Plasma Concentration (1st dose) | 2.8 - 3.4 µM | 2 hours after a single 10 mg/kg oral dose | [7] |
| Plasma Concentration (9th dose) | 10 µM | After 9 consecutive doses, indicating accumulation | [7] |
| hERG Inhibition (IC50) | 1.52 µM | [2][7] |
Note on hERG Inhibition: this compound has shown inhibitory activity on the hERG channel, which is a consideration for potential cardiotoxicity in human applications.[7] The therapeutic dosing in piglets resulted in free plasma concentrations that exceeded the measured IC50 for hERG inhibition.[7]
In Vitro Efficacy
| Parameter | Value | Cell Line | Source |
| IC50 | 40 nM | IPEC-1 cells (inhibiting C. suis merozoite proliferation) | [3] |
| >95% Inhibition | 200 nM | IPEC-1 cells (inhibiting C. suis merozoite proliferation) | [3] |
This information should assist researchers in successfully preparing and using this compound in their experiments and in understanding its basic mechanism of action and key characteristics. For any further issues, consulting the primary literature is always recommended.
References
- 1. BKI1369|1951431-22-3|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BKI-1369 and Parasite Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for parasite resistance to the bumped kinase inhibitor, BKI-1369.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments aimed at generating and characterizing this compound resistant parasites.
| Issue | Potential Cause | Recommended Action |
| Failure to establish a resistant parasite line. | Insufficient drug pressure. | Gradually increase the concentration of this compound in a stepwise manner. Start with the IC50 concentration and incrementally increase it as the parasite population recovers. |
| Low starting parasite population. | Begin the selection process with a high number of parasites (e.g., 10^7 to 10^8) to increase the probability of selecting for naturally occurring resistant mutants. | |
| Inappropriate host cell line. | Ensure the host cell line used for in vitro culture is robust and supports high rates of parasite replication. | |
| Incorrect this compound concentration or degradation. | Confirm the concentration of your this compound stock solution and store it properly to prevent degradation. | |
| Loss of resistant phenotype after removal of drug pressure. | The resistance mechanism may be unstable without selective pressure (e.g., gene amplification). | Maintain a low level of this compound in the culture medium to preserve the resistant phenotype. |
| Mixed population of sensitive and resistant parasites. | Clone the resistant parasite line by limiting dilution to establish a pure, genetically homogeneous population. | |
| High variability in IC50 values for the resistant line. | Inconsistent assay conditions. | Standardize all assay parameters, including parasite and host cell numbers, drug concentrations, and incubation times. |
| Mixed resistant population with varying levels of resistance. | Re-clone the parasite line to ensure a homogeneous population. | |
| No mutations found in the CDPK1 gene of resistant parasites. | Resistance may be mediated by mutations in a secondary target. | Perform whole-genome sequencing to identify mutations in other genes, such as Mitogen-Activated Protein Kinase-Like 1 (MAPKL1), which has been implicated in resistance to other BKIs.[1] |
| Upregulation of efflux pumps or activation of bypass signaling pathways. | Conduct transcriptomic or proteomic analysis to identify changes in gene or protein expression related to drug efflux or alternative signaling pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bumped kinase inhibitor that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1] CDPK1 is crucial for parasite processes such as motility, host cell invasion, and egress.[2] The "bump" in the inhibitor allows it to fit into a hydrophobic pocket in the ATP-binding site of the parasite's CDPK1, which has a small "gatekeeper" residue (glycine). Mammalian kinases have a bulkier gatekeeper residue, which prevents this compound from binding, thus providing its selectivity.
Q2: Has resistance to this compound been observed?
A2: While specific reports on this compound resistance are limited, a study on Cystoisospora suis treated with this compound did not find any mutations in the CDPK1 gene of oocysts shed after treatment. However, studies on other bumped kinase inhibitors (BKIs) in Toxoplasma gondii have successfully generated resistant lines in vitro.[1]
Q3: What are the known molecular mechanisms of resistance to bumped kinase inhibitors?
A3: The primary mechanism of resistance is the acquisition of mutations in the drug's target protein. For BKIs, this can involve:
-
Target Modification: A mutation in the gatekeeper residue of CDPK1 (e.g., Gly128Met in Toxoplasma gondii) can hinder the binding of the BKI.[1]
-
Secondary Target Mutation: Mutations in other kinases, such as MAPKL1 (e.g., Leu162Gln in Toxoplasma gondii), have also been shown to confer resistance, suggesting that BKIs may have more than one target.[1]
-
Combined Mutations: The presence of mutations in both CDPK1 and a secondary target can lead to a substantial increase in the level of resistance.[1]
Q4: How significant can the resistance to bumped kinase inhibitors be?
A4: In a study on the BKI BKI-1748 in Toxoplasma gondii, a single mutation in either TgCDPK1 or TgMAPKL1 resulted in a 2 to 6-fold increase in the IC50 value. When mutations were present in both genes, the resistance level increased dramatically, up to 157-fold.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and resistance to similar bumped kinase inhibitors.
| Parameter | Value | Parasite | Reference |
| This compound IC50 | 40 nM | Cystoisospora suis (in vitro) | [2] |
| This compound EC50 | ~50 nM | Cryptosporidium parvum (in vitro) | [3] |
| BKI-1748 Resistance (TgMAPKL1 mutation) | 2 to 6-fold increase in IC50 | Toxoplasma gondii | [1] |
| BKI-1748 Resistance (TgCDPK1 mutation) | 2 to 6-fold increase in IC50 | Toxoplasma gondii | [1] |
| BKI-1748 Resistance (TgMAPKL1 + TgCDPK1 mutations) | Up to 157-fold increase in IC50 | Toxoplasma gondii | [1] |
Experimental Protocols
Protocol for In Vitro Selection of this compound Resistant Parasites
This protocol provides a general framework for generating this compound resistant parasite lines in vitro, based on methods used for other kinase inhibitors in apicomplexan parasites.
Materials:
-
Host cell line suitable for the parasite of interest (e.g., HCT-8 for Cryptosporidium parvum, HFF for Toxoplasma gondii)
-
Complete culture medium for the host cell line
-
This compound stock solution (in DMSO)
-
Parasite culture (high parasitemia)
-
96-well plates and standard tissue culture flasks
-
Reagents for IC50 determination (e.g., SYBR Green I based assay)
Procedure:
-
Determine the Baseline IC50: Accurately determine the 50% inhibitory concentration (IC50) of this compound against the wild-type parasite strain using a standardized protocol.
-
Initial Drug Pressure: In a T-25 flask with a confluent monolayer of host cells, infect with a high number of parasites (e.g., 10^7). After invasion, add this compound at a concentration equal to the IC50.
-
Monitoring and Increasing Drug Pressure: Monitor the culture daily for parasite replication. Once the parasite population begins to recover and lyse the host cell monolayer, passage the parasites to a new flask. In the new flask, increase the this compound concentration by a factor of 1.5 to 2.
-
Stepwise Selection: Repeat the process of monitoring, passaging, and increasing the drug concentration. This stepwise increase in drug pressure will select for parasites with mutations that confer resistance.
-
Isolation of Resistant Clones: Once a parasite population is established that can consistently grow in a high concentration of this compound (e.g., 10-20 times the initial IC50), clone the parasites by limiting dilution in 96-well plates to obtain a genetically homogeneous resistant line.
-
Characterization of Resistant Clones:
-
Determine the IC50 of the cloned resistant line and calculate the resistance index (IC50 of resistant line / IC50 of wild-type line).
-
Sequence the CDPK1 and MAPKL1 genes to identify potential resistance-conferring mutations.
-
If no mutations are found in the primary targets, consider whole-genome sequencing to identify other resistance mechanisms.
-
Visualizations
Caption: CDPK1 signaling pathway in apicomplexan parasites and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant parasite lines.
Caption: Logical relationships of potential molecular mechanisms leading to this compound resistance.
References
Technical Support Center: BKI-1369 and Parasite Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for parasite resistance to the bumped kinase inhibitor, BKI-1369.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments aimed at generating and characterizing this compound resistant parasites.
| Issue | Potential Cause | Recommended Action |
| Failure to establish a resistant parasite line. | Insufficient drug pressure. | Gradually increase the concentration of this compound in a stepwise manner. Start with the IC50 concentration and incrementally increase it as the parasite population recovers. |
| Low starting parasite population. | Begin the selection process with a high number of parasites (e.g., 10^7 to 10^8) to increase the probability of selecting for naturally occurring resistant mutants. | |
| Inappropriate host cell line. | Ensure the host cell line used for in vitro culture is robust and supports high rates of parasite replication. | |
| Incorrect this compound concentration or degradation. | Confirm the concentration of your this compound stock solution and store it properly to prevent degradation. | |
| Loss of resistant phenotype after removal of drug pressure. | The resistance mechanism may be unstable without selective pressure (e.g., gene amplification). | Maintain a low level of this compound in the culture medium to preserve the resistant phenotype. |
| Mixed population of sensitive and resistant parasites. | Clone the resistant parasite line by limiting dilution to establish a pure, genetically homogeneous population. | |
| High variability in IC50 values for the resistant line. | Inconsistent assay conditions. | Standardize all assay parameters, including parasite and host cell numbers, drug concentrations, and incubation times. |
| Mixed resistant population with varying levels of resistance. | Re-clone the parasite line to ensure a homogeneous population. | |
| No mutations found in the CDPK1 gene of resistant parasites. | Resistance may be mediated by mutations in a secondary target. | Perform whole-genome sequencing to identify mutations in other genes, such as Mitogen-Activated Protein Kinase-Like 1 (MAPKL1), which has been implicated in resistance to other BKIs.[1] |
| Upregulation of efflux pumps or activation of bypass signaling pathways. | Conduct transcriptomic or proteomic analysis to identify changes in gene or protein expression related to drug efflux or alternative signaling pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bumped kinase inhibitor that selectively targets calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites.[1] CDPK1 is crucial for parasite processes such as motility, host cell invasion, and egress.[2] The "bump" in the inhibitor allows it to fit into a hydrophobic pocket in the ATP-binding site of the parasite's CDPK1, which has a small "gatekeeper" residue (glycine). Mammalian kinases have a bulkier gatekeeper residue, which prevents this compound from binding, thus providing its selectivity.
Q2: Has resistance to this compound been observed?
A2: While specific reports on this compound resistance are limited, a study on Cystoisospora suis treated with this compound did not find any mutations in the CDPK1 gene of oocysts shed after treatment. However, studies on other bumped kinase inhibitors (BKIs) in Toxoplasma gondii have successfully generated resistant lines in vitro.[1]
Q3: What are the known molecular mechanisms of resistance to bumped kinase inhibitors?
A3: The primary mechanism of resistance is the acquisition of mutations in the drug's target protein. For BKIs, this can involve:
-
Target Modification: A mutation in the gatekeeper residue of CDPK1 (e.g., Gly128Met in Toxoplasma gondii) can hinder the binding of the BKI.[1]
-
Secondary Target Mutation: Mutations in other kinases, such as MAPKL1 (e.g., Leu162Gln in Toxoplasma gondii), have also been shown to confer resistance, suggesting that BKIs may have more than one target.[1]
-
Combined Mutations: The presence of mutations in both CDPK1 and a secondary target can lead to a substantial increase in the level of resistance.[1]
Q4: How significant can the resistance to bumped kinase inhibitors be?
A4: In a study on the BKI BKI-1748 in Toxoplasma gondii, a single mutation in either TgCDPK1 or TgMAPKL1 resulted in a 2 to 6-fold increase in the IC50 value. When mutations were present in both genes, the resistance level increased dramatically, up to 157-fold.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and resistance to similar bumped kinase inhibitors.
| Parameter | Value | Parasite | Reference |
| This compound IC50 | 40 nM | Cystoisospora suis (in vitro) | [2] |
| This compound EC50 | ~50 nM | Cryptosporidium parvum (in vitro) | [3] |
| BKI-1748 Resistance (TgMAPKL1 mutation) | 2 to 6-fold increase in IC50 | Toxoplasma gondii | [1] |
| BKI-1748 Resistance (TgCDPK1 mutation) | 2 to 6-fold increase in IC50 | Toxoplasma gondii | [1] |
| BKI-1748 Resistance (TgMAPKL1 + TgCDPK1 mutations) | Up to 157-fold increase in IC50 | Toxoplasma gondii | [1] |
Experimental Protocols
Protocol for In Vitro Selection of this compound Resistant Parasites
This protocol provides a general framework for generating this compound resistant parasite lines in vitro, based on methods used for other kinase inhibitors in apicomplexan parasites.
Materials:
-
Host cell line suitable for the parasite of interest (e.g., HCT-8 for Cryptosporidium parvum, HFF for Toxoplasma gondii)
-
Complete culture medium for the host cell line
-
This compound stock solution (in DMSO)
-
Parasite culture (high parasitemia)
-
96-well plates and standard tissue culture flasks
-
Reagents for IC50 determination (e.g., SYBR Green I based assay)
Procedure:
-
Determine the Baseline IC50: Accurately determine the 50% inhibitory concentration (IC50) of this compound against the wild-type parasite strain using a standardized protocol.
-
Initial Drug Pressure: In a T-25 flask with a confluent monolayer of host cells, infect with a high number of parasites (e.g., 10^7). After invasion, add this compound at a concentration equal to the IC50.
-
Monitoring and Increasing Drug Pressure: Monitor the culture daily for parasite replication. Once the parasite population begins to recover and lyse the host cell monolayer, passage the parasites to a new flask. In the new flask, increase the this compound concentration by a factor of 1.5 to 2.
-
Stepwise Selection: Repeat the process of monitoring, passaging, and increasing the drug concentration. This stepwise increase in drug pressure will select for parasites with mutations that confer resistance.
-
Isolation of Resistant Clones: Once a parasite population is established that can consistently grow in a high concentration of this compound (e.g., 10-20 times the initial IC50), clone the parasites by limiting dilution in 96-well plates to obtain a genetically homogeneous resistant line.
-
Characterization of Resistant Clones:
-
Determine the IC50 of the cloned resistant line and calculate the resistance index (IC50 of resistant line / IC50 of wild-type line).
-
Sequence the CDPK1 and MAPKL1 genes to identify potential resistance-conferring mutations.
-
If no mutations are found in the primary targets, consider whole-genome sequencing to identify other resistance mechanisms.
-
Visualizations
Caption: CDPK1 signaling pathway in apicomplexan parasites and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant parasite lines.
Caption: Logical relationships of potential molecular mechanisms leading to this compound resistance.
References
Improving the therapeutic index of BKI-1369
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with BKI-1369, a bumped kinase inhibitor targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule bumped kinase inhibitor (BKI). Its primary mechanism of action is the selective inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme crucial for the lifecycle of various apicomplexan parasites, including Cryptosporidium and Cystoisospora.[1][2] CDPK1 plays a vital role in parasite processes such as gliding motility, host cell invasion, egress, and replication.[1] By targeting a "bumped" ATP-binding pocket in the parasite kinase, which is absent in mammalian kinases, this compound achieves a high degree of selectivity for the parasite enzyme.[3]
Q2: What is the primary limitation of this compound for therapeutic use in humans?
The primary limitation of this compound for human use is its off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.[3] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[3] This cardiotoxicity narrows the therapeutic index, making it a significant hurdle for clinical development in humans.
Q3: How can the therapeutic index of this compound be improved?
Improving the therapeutic index of this compound primarily involves reducing its hERG liability while maintaining or enhancing its on-target potency against parasite CDPK1. Several medicinal chemistry strategies can be employed:
-
Reduce Basicity: The basicity of amine groups is a common contributor to hERG inhibition. Modifying the molecule to lower the pKa of these groups can significantly reduce hERG affinity.
-
Decrease Lipophilicity: High lipophilicity is often associated with increased hERG channel binding. Reducing the overall grease-like character of the molecule can be an effective strategy.
-
Introduce Polar Groups: The strategic introduction of polar functional groups, such as hydroxyl or acidic groups, can disrupt the key interactions with the hERG channel pore.
-
Conformational Restriction: Locking the molecule into a specific conformation that is less favorable for hERG binding, while still allowing interaction with the target kinase, can improve selectivity.
Q4: Is this compound effective in animal models?
Yes, this compound has demonstrated significant efficacy in preclinical animal models of parasitic diseases. In piglet models of Cystoisospora suis and Cryptosporidium hominis infection, oral administration of this compound effectively suppressed oocyst excretion, reduced diarrhea, and improved weight gain.[4][5]
Troubleshooting Guides
In Vitro Cryptosporidium Growth Inhibition Assay
Problem: High variability in parasite growth between wells.
-
Possible Cause: Inconsistent HCT-8 cell monolayer confluence.
-
Solution: Ensure that HCT-8 cells are seeded at a consistent density and allowed to form a confluent monolayer before infection. Visually inspect plates prior to infection to confirm uniformity.
-
-
Possible Cause: Inconsistent number of viable sporozoites used for infection.
-
Solution: Carefully quantify oocysts before excystation. After excystation, determine sporozoite viability using a trypan blue exclusion assay to normalize the number of viable parasites added to each well.
-
-
Possible Cause: Uneven distribution of sporozoites during infection.
-
Solution: After adding the sporozoite suspension to the wells, gently rock the plate in a cross pattern to ensure even distribution before incubation.
-
Problem: this compound shows lower than expected potency (high IC50 value).
-
Possible Cause: Degradation of this compound in solution.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
-
Possible Cause: High protein binding in the culture medium.
-
Solution: While some protein binding is unavoidable, ensure that the serum concentration in the medium is consistent across all experiments. Consider using a medium with a lower serum concentration if high protein binding is suspected, but first validate its effect on host cell and parasite viability.
-
-
Possible Cause: Incorrect timing of compound addition.
-
Solution: Add this compound after the initial parasite invasion period (e.g., 3 hours post-infection) to specifically target intracellular parasite replication, as the compound is more effective against replicating merozoites than invading sporozoites.[2]
-
In Vivo Efficacy Studies in Piglet Model
Problem: High mortality or adverse effects in the this compound treated group.
-
Possible Cause: Incorrect dose calculation or administration.
-
Solution: Double-check all dose calculations based on the most recent body weight of each piglet. Ensure accurate oral gavage technique to prevent aspiration.
-
-
Possible Cause: Cardiotoxicity at the administered dose.
-
Solution: While this compound has a better safety profile in some animal models than in humans, it's crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Monitor animals closely for any signs of distress.
-
Problem: Lack of efficacy (no significant reduction in oocyst shedding or diarrhea).
-
Possible Cause: Insufficient drug exposure.
-
Solution: Analyze plasma and/or fecal concentrations of this compound and its major metabolites (BKI-1318 and BKI-1817) to confirm adequate absorption and exposure.[5] Consider adjusting the dose or formulation if exposure is low.
-
-
Possible Cause: Timing of treatment initiation.
-
Solution: Initiate treatment at the onset of oocyst shedding or diarrhea, as prophylactic treatment before infection may be less effective.[2]
-
-
Possible Cause: Drug resistance.
-
Solution: While unlikely for a novel compound, if resistance is suspected, sequence the CDPK1 gene from parasites isolated from treated and untreated animals to identify any potential mutations in the drug-binding site.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy and Toxicity of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (Merozoite Proliferation) | 40 nM | Cystoisospora suis | [4] |
| IC95 (Merozoite Proliferation) | 200 nM | Cystoisospora suis | [4] |
| hERG IC50 (Thallium Flux Assay) | 10 µM | Human | [3] |
| hERG IC50 (QPatch) | 0.97 µM | Human | [3] |
Table 2: In Vivo Efficacy of this compound in Piglet Model (Cystoisospora suis)
| Dose Regimen | Effect | Reference |
| 10 mg/kg BW twice daily for 5 days | Effectively suppressed oocyst excretion and diarrhea | [4] |
| 20 mg/kg BW at 2 and 4 dpi | Completely suppressed oocyst excretion | [2] |
| 10 or 20 mg/kg BW single dose at 2 dpi | Significantly suppressed oocyst excretion and diarrhea | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Piglets
| Dose Regimen | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| 10 mg/kg BW twice daily | ~11.7 µM (after 9th dose) | 2 hours post-dose | [4] |
| 20 mg/kg BW single dose | 8.1 µM (fecal) | 24 hours post-dose | [1] |
Experimental Protocols
Protocol: In Vitro Cryptosporidium parvum Growth Inhibition Assay
-
Host Cell Seeding: Seed HCT-8 cells in 96-well plates at a density that allows for the formation of a confluent monolayer overnight.
-
Oocyst Excystation: Prepare fresh sporozoites by excysting C. parvum oocysts. This is typically done by incubation in an excystation solution (e.g., 0.75% sodium taurocholate and 0.25% trypsin) at 37°C.
-
Infection: Infect the confluent HCT-8 cell monolayers with a standardized number of viable sporozoites per well. Incubate for 3 hours to allow for parasite invasion.
-
Compound Addition: After the 3-hour invasion period, wash the wells to remove non-invaded sporozoites and add fresh medium containing the desired concentrations of this compound (and vehicle controls).
-
Incubation: Incubate the infected and treated plates for 45-48 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Parasite Growth:
-
Immunofluorescence Assay (IFA): Fix the cells and stain with an anti-Cryptosporidium antibody. Count the number of parasites per field of view using a fluorescence microscope.
-
qPCR: Lyse the cells and extract total DNA. Quantify the amount of parasite DNA using qPCR with primers specific for a C. parvum gene (e.g., 18S rRNA).
-
-
Data Analysis: Calculate the percent inhibition of parasite growth for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: CDPK1 signaling pathway in apicomplexan parasites.
Caption: Workflow for improving the therapeutic index of this compound.
References
Improving the therapeutic index of BKI-1369
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with BKI-1369, a bumped kinase inhibitor targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule bumped kinase inhibitor (BKI). Its primary mechanism of action is the selective inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme crucial for the lifecycle of various apicomplexan parasites, including Cryptosporidium and Cystoisospora.[1][2] CDPK1 plays a vital role in parasite processes such as gliding motility, host cell invasion, egress, and replication.[1] By targeting a "bumped" ATP-binding pocket in the parasite kinase, which is absent in mammalian kinases, this compound achieves a high degree of selectivity for the parasite enzyme.[3]
Q2: What is the primary limitation of this compound for therapeutic use in humans?
The primary limitation of this compound for human use is its off-target inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.[3] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[3] This cardiotoxicity narrows the therapeutic index, making it a significant hurdle for clinical development in humans.
Q3: How can the therapeutic index of this compound be improved?
Improving the therapeutic index of this compound primarily involves reducing its hERG liability while maintaining or enhancing its on-target potency against parasite CDPK1. Several medicinal chemistry strategies can be employed:
-
Reduce Basicity: The basicity of amine groups is a common contributor to hERG inhibition. Modifying the molecule to lower the pKa of these groups can significantly reduce hERG affinity.
-
Decrease Lipophilicity: High lipophilicity is often associated with increased hERG channel binding. Reducing the overall grease-like character of the molecule can be an effective strategy.
-
Introduce Polar Groups: The strategic introduction of polar functional groups, such as hydroxyl or acidic groups, can disrupt the key interactions with the hERG channel pore.
-
Conformational Restriction: Locking the molecule into a specific conformation that is less favorable for hERG binding, while still allowing interaction with the target kinase, can improve selectivity.
Q4: Is this compound effective in animal models?
Yes, this compound has demonstrated significant efficacy in preclinical animal models of parasitic diseases. In piglet models of Cystoisospora suis and Cryptosporidium hominis infection, oral administration of this compound effectively suppressed oocyst excretion, reduced diarrhea, and improved weight gain.[4][5]
Troubleshooting Guides
In Vitro Cryptosporidium Growth Inhibition Assay
Problem: High variability in parasite growth between wells.
-
Possible Cause: Inconsistent HCT-8 cell monolayer confluence.
-
Solution: Ensure that HCT-8 cells are seeded at a consistent density and allowed to form a confluent monolayer before infection. Visually inspect plates prior to infection to confirm uniformity.
-
-
Possible Cause: Inconsistent number of viable sporozoites used for infection.
-
Solution: Carefully quantify oocysts before excystation. After excystation, determine sporozoite viability using a trypan blue exclusion assay to normalize the number of viable parasites added to each well.
-
-
Possible Cause: Uneven distribution of sporozoites during infection.
-
Solution: After adding the sporozoite suspension to the wells, gently rock the plate in a cross pattern to ensure even distribution before incubation.
-
Problem: this compound shows lower than expected potency (high IC50 value).
-
Possible Cause: Degradation of this compound in solution.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
-
-
Possible Cause: High protein binding in the culture medium.
-
Solution: While some protein binding is unavoidable, ensure that the serum concentration in the medium is consistent across all experiments. Consider using a medium with a lower serum concentration if high protein binding is suspected, but first validate its effect on host cell and parasite viability.
-
-
Possible Cause: Incorrect timing of compound addition.
-
Solution: Add this compound after the initial parasite invasion period (e.g., 3 hours post-infection) to specifically target intracellular parasite replication, as the compound is more effective against replicating merozoites than invading sporozoites.[2]
-
In Vivo Efficacy Studies in Piglet Model
Problem: High mortality or adverse effects in the this compound treated group.
-
Possible Cause: Incorrect dose calculation or administration.
-
Solution: Double-check all dose calculations based on the most recent body weight of each piglet. Ensure accurate oral gavage technique to prevent aspiration.
-
-
Possible Cause: Cardiotoxicity at the administered dose.
-
Solution: While this compound has a better safety profile in some animal models than in humans, it's crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Monitor animals closely for any signs of distress.
-
Problem: Lack of efficacy (no significant reduction in oocyst shedding or diarrhea).
-
Possible Cause: Insufficient drug exposure.
-
Solution: Analyze plasma and/or fecal concentrations of this compound and its major metabolites (BKI-1318 and BKI-1817) to confirm adequate absorption and exposure.[5] Consider adjusting the dose or formulation if exposure is low.
-
-
Possible Cause: Timing of treatment initiation.
-
Solution: Initiate treatment at the onset of oocyst shedding or diarrhea, as prophylactic treatment before infection may be less effective.[2]
-
-
Possible Cause: Drug resistance.
-
Solution: While unlikely for a novel compound, if resistance is suspected, sequence the CDPK1 gene from parasites isolated from treated and untreated animals to identify any potential mutations in the drug-binding site.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy and Toxicity of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (Merozoite Proliferation) | 40 nM | Cystoisospora suis | [4] |
| IC95 (Merozoite Proliferation) | 200 nM | Cystoisospora suis | [4] |
| hERG IC50 (Thallium Flux Assay) | 10 µM | Human | [3] |
| hERG IC50 (QPatch) | 0.97 µM | Human | [3] |
Table 2: In Vivo Efficacy of this compound in Piglet Model (Cystoisospora suis)
| Dose Regimen | Effect | Reference |
| 10 mg/kg BW twice daily for 5 days | Effectively suppressed oocyst excretion and diarrhea | [4] |
| 20 mg/kg BW at 2 and 4 dpi | Completely suppressed oocyst excretion | [2] |
| 10 or 20 mg/kg BW single dose at 2 dpi | Significantly suppressed oocyst excretion and diarrhea | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Piglets
| Dose Regimen | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| 10 mg/kg BW twice daily | ~11.7 µM (after 9th dose) | 2 hours post-dose | [4] |
| 20 mg/kg BW single dose | 8.1 µM (fecal) | 24 hours post-dose | [1] |
Experimental Protocols
Protocol: In Vitro Cryptosporidium parvum Growth Inhibition Assay
-
Host Cell Seeding: Seed HCT-8 cells in 96-well plates at a density that allows for the formation of a confluent monolayer overnight.
-
Oocyst Excystation: Prepare fresh sporozoites by excysting C. parvum oocysts. This is typically done by incubation in an excystation solution (e.g., 0.75% sodium taurocholate and 0.25% trypsin) at 37°C.
-
Infection: Infect the confluent HCT-8 cell monolayers with a standardized number of viable sporozoites per well. Incubate for 3 hours to allow for parasite invasion.
-
Compound Addition: After the 3-hour invasion period, wash the wells to remove non-invaded sporozoites and add fresh medium containing the desired concentrations of this compound (and vehicle controls).
-
Incubation: Incubate the infected and treated plates for 45-48 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Parasite Growth:
-
Immunofluorescence Assay (IFA): Fix the cells and stain with an anti-Cryptosporidium antibody. Count the number of parasites per field of view using a fluorescence microscope.
-
qPCR: Lyse the cells and extract total DNA. Quantify the amount of parasite DNA using qPCR with primers specific for a C. parvum gene (e.g., 18S rRNA).
-
-
Data Analysis: Calculate the percent inhibition of parasite growth for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: CDPK1 signaling pathway in apicomplexan parasites.
Caption: Workflow for improving the therapeutic index of this compound.
References
Technical Support Center: BKI-1369 Dose-Response Analysis in Cystoisospora suis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing B-1369 in dose-response studies on Cystoisospora suis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BKI-1369 against Cystoisospora suis?
A1: this compound is a bumped kinase inhibitor that targets the Cystoisospora suis calcium-dependent protein kinase 1 (CsCDPK1).[1][2] CDPKs are crucial for various physiological functions in apicomplexan parasites, including replication.[3] By inhibiting CsCDPK1, this compound disrupts merozoite replication.[3] Notably, these protein kinases are absent in mammalian hosts, making them a selective target for this class of drugs.[3]
Q2: What are the effective concentrations of this compound for in vitro studies?
A2: For in vitro studies using intestinal porcine epithelial cells (IPEC-1), this compound has demonstrated significant efficacy. The reported IC50 (the concentration that inhibits 50% of parasite proliferation) is approximately 40 nM.[1][2] Near-complete inhibition of merozoite proliferation (>95%) is achieved at a concentration of 200 nM.[1][2]
Q3: What is the recommended in vivo dosage of this compound in the piglet model?
A3: A five-day treatment regimen of 10 mg/kg body weight administered twice a day has been shown to be effective in suppressing oocyst excretion and diarrhea in piglets experimentally infected with C. suis.[1] More recent studies have demonstrated that reduced treatment frequencies can also be highly effective. For instance, two doses of 20 mg/kg body weight at 2 and 4 days post-infection completely suppressed oocyst excretion.[3][4]
Q4: Does this compound affect host cell invasion by C. suis sporozoites?
A4: No, studies have shown that pre-incubation of sporozoites with this compound does not inhibit host cell invasion.[3][4][5] The primary effect of this compound is the inhibition of merozoite replication, which occurs after the parasite has invaded the host cell.[3]
Q5: Is this compound effective against toltrazuril-resistant strains of C. suis?
A5: Yes, this compound has been shown to be effective against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis in vivo.[1]
Q6: Are there any observed side effects of this compound treatment in piglets?
A6: In the studied dosages, no treatment-related adverse effects or visible signs of toxicity that required veterinary intervention were observed in piglets.[1]
Troubleshooting Guide
Problem 1: High variability in in vitro IC50 values.
-
Possible Cause 1: Inconsistent merozoite numbers. The initial number of merozoites used for infection can significantly impact the results.
-
Solution: Ensure a standardized protocol for merozoite purification and quantification to have a consistent starting infection dose.
-
-
Possible Cause 2: Variation in cell culture conditions. IPEC-1 cell health and confluency can affect parasite replication.
-
Solution: Maintain consistent cell culture conditions, including media composition, passage number, and confluency at the time of infection.
-
-
Possible Cause 3: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. If long-term incubation is required, consider the stability of the compound under your specific culture conditions.
-
Problem 2: Lack of in vivo efficacy despite using the recommended dosage.
-
Possible Cause 1: Timing of treatment initiation. this compound is most effective against replicating merozoites. Initiating treatment too early or too late may reduce its efficacy.
-
Possible Cause 2: Drug administration issues. Improper administration can lead to variability in the absorbed dose.
-
Solution: Ensure accurate oral administration of the compound to each piglet.
-
-
Possible Cause 3: Pharmacokinetics in your specific piglet population. Factors such as age, breed, and health status can influence drug absorption and metabolism.
-
Solution: While the provided dosages are a strong starting point, some optimization for your specific experimental conditions may be necessary.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on C. suis Merozoite Proliferation in IPEC-1 Cells
| Parameter | Concentration | Efficacy | Reference |
| IC50 | 40 nM | 50% inhibition | [1][2] |
| Near-complete inhibition | 200 nM | >95% inhibition | [1][2] |
Table 2: In Vivo Efficacy of this compound in Experimentally Infected Piglets
| Dosage Regimen | Outcome | Reference |
| 10 mg/kg BW, twice daily for 5 days | Effective suppression of oocyst excretion and diarrhea | [1] |
| 20 mg/kg BW, single dose on day of infection | 50% suppression of oocyst excretion | [3][4] |
| 20 mg/kg BW, single dose 2 days post-infection | 82% suppression of oocyst excretion | [3][4] |
| 20 mg/kg BW, two doses at 2 and 4 days post-infection | Complete suppression of oocyst excretion | [3][4] |
Experimental Protocols
In Vitro Dose-Response Analysis of this compound
-
Cell Culture: Maintain intestinal porcine epithelial cells (IPEC-1) in an appropriate culture medium. Seed the cells in multi-well plates to achieve a confluent monolayer.
-
Parasite Preparation: Obtain C. suis merozoites from a suitable source, such as the supernatant of infected cell cultures.
-
Infection: Infect the confluent IPEC-1 cell monolayers with a standardized number of merozoites.
-
This compound Treatment: Immediately after infection, add this compound at a range of concentrations to the culture medium. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the infected and treated cells for a defined period (e.g., up to 9 days).
-
Quantification of Merozoite Proliferation: At the end of the incubation period, quantify the number of free merozoites in the culture supernatant. This can be done using methods such as direct counting with a hemocytometer or quantitative PCR.
-
Data Analysis: Calculate the percent inhibition of merozoite proliferation for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model.
In Vivo Efficacy Study in Piglets
-
Animal Model: Use suckling piglets for the experimental infection model.
-
Infection: Orally infect the piglets with a defined number of sporulated C. suis oocysts.
-
Treatment Groups: Divide the piglets into different treatment groups, including a vehicle control group and groups receiving different this compound dosage regimens.
-
Drug Administration: Orally administer this compound or the vehicle control at the specified time points post-infection.
-
Monitoring: Monitor the piglets daily for clinical signs, including diarrhea (fecal consistency scores) and body weight.
-
Oocyst Excretion: Quantify the number of oocysts per gram of feces (OPG) at regular intervals to determine the effect of the treatment on parasite shedding.
-
Data Analysis: Compare the clinical scores, body weight gain, and oocyst excretion between the treatment and control groups to evaluate the efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound in Cystoisospora suis.
Caption: Experimental workflow for in vitro dose-response analysis.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: BKI-1369 Dose-Response Analysis in Cystoisospora suis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing B-1369 in dose-response studies on Cystoisospora suis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BKI-1369 against Cystoisospora suis?
A1: this compound is a bumped kinase inhibitor that targets the Cystoisospora suis calcium-dependent protein kinase 1 (CsCDPK1).[1][2] CDPKs are crucial for various physiological functions in apicomplexan parasites, including replication.[3] By inhibiting CsCDPK1, this compound disrupts merozoite replication.[3] Notably, these protein kinases are absent in mammalian hosts, making them a selective target for this class of drugs.[3]
Q2: What are the effective concentrations of this compound for in vitro studies?
A2: For in vitro studies using intestinal porcine epithelial cells (IPEC-1), this compound has demonstrated significant efficacy. The reported IC50 (the concentration that inhibits 50% of parasite proliferation) is approximately 40 nM.[1][2] Near-complete inhibition of merozoite proliferation (>95%) is achieved at a concentration of 200 nM.[1][2]
Q3: What is the recommended in vivo dosage of this compound in the piglet model?
A3: A five-day treatment regimen of 10 mg/kg body weight administered twice a day has been shown to be effective in suppressing oocyst excretion and diarrhea in piglets experimentally infected with C. suis.[1] More recent studies have demonstrated that reduced treatment frequencies can also be highly effective. For instance, two doses of 20 mg/kg body weight at 2 and 4 days post-infection completely suppressed oocyst excretion.[3][4]
Q4: Does this compound affect host cell invasion by C. suis sporozoites?
A4: No, studies have shown that pre-incubation of sporozoites with this compound does not inhibit host cell invasion.[3][4][5] The primary effect of this compound is the inhibition of merozoite replication, which occurs after the parasite has invaded the host cell.[3]
Q5: Is this compound effective against toltrazuril-resistant strains of C. suis?
A5: Yes, this compound has been shown to be effective against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis in vivo.[1]
Q6: Are there any observed side effects of this compound treatment in piglets?
A6: In the studied dosages, no treatment-related adverse effects or visible signs of toxicity that required veterinary intervention were observed in piglets.[1]
Troubleshooting Guide
Problem 1: High variability in in vitro IC50 values.
-
Possible Cause 1: Inconsistent merozoite numbers. The initial number of merozoites used for infection can significantly impact the results.
-
Solution: Ensure a standardized protocol for merozoite purification and quantification to have a consistent starting infection dose.
-
-
Possible Cause 2: Variation in cell culture conditions. IPEC-1 cell health and confluency can affect parasite replication.
-
Solution: Maintain consistent cell culture conditions, including media composition, passage number, and confluency at the time of infection.
-
-
Possible Cause 3: Instability of this compound in culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment. If long-term incubation is required, consider the stability of the compound under your specific culture conditions.
-
Problem 2: Lack of in vivo efficacy despite using the recommended dosage.
-
Possible Cause 1: Timing of treatment initiation. this compound is most effective against replicating merozoites. Initiating treatment too early or too late may reduce its efficacy.
-
Possible Cause 2: Drug administration issues. Improper administration can lead to variability in the absorbed dose.
-
Solution: Ensure accurate oral administration of the compound to each piglet.
-
-
Possible Cause 3: Pharmacokinetics in your specific piglet population. Factors such as age, breed, and health status can influence drug absorption and metabolism.
-
Solution: While the provided dosages are a strong starting point, some optimization for your specific experimental conditions may be necessary.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on C. suis Merozoite Proliferation in IPEC-1 Cells
| Parameter | Concentration | Efficacy | Reference |
| IC50 | 40 nM | 50% inhibition | [1][2] |
| Near-complete inhibition | 200 nM | >95% inhibition | [1][2] |
Table 2: In Vivo Efficacy of this compound in Experimentally Infected Piglets
| Dosage Regimen | Outcome | Reference |
| 10 mg/kg BW, twice daily for 5 days | Effective suppression of oocyst excretion and diarrhea | [1] |
| 20 mg/kg BW, single dose on day of infection | 50% suppression of oocyst excretion | [3][4] |
| 20 mg/kg BW, single dose 2 days post-infection | 82% suppression of oocyst excretion | [3][4] |
| 20 mg/kg BW, two doses at 2 and 4 days post-infection | Complete suppression of oocyst excretion | [3][4] |
Experimental Protocols
In Vitro Dose-Response Analysis of this compound
-
Cell Culture: Maintain intestinal porcine epithelial cells (IPEC-1) in an appropriate culture medium. Seed the cells in multi-well plates to achieve a confluent monolayer.
-
Parasite Preparation: Obtain C. suis merozoites from a suitable source, such as the supernatant of infected cell cultures.
-
Infection: Infect the confluent IPEC-1 cell monolayers with a standardized number of merozoites.
-
This compound Treatment: Immediately after infection, add this compound at a range of concentrations to the culture medium. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the infected and treated cells for a defined period (e.g., up to 9 days).
-
Quantification of Merozoite Proliferation: At the end of the incubation period, quantify the number of free merozoites in the culture supernatant. This can be done using methods such as direct counting with a hemocytometer or quantitative PCR.
-
Data Analysis: Calculate the percent inhibition of merozoite proliferation for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model.
In Vivo Efficacy Study in Piglets
-
Animal Model: Use suckling piglets for the experimental infection model.
-
Infection: Orally infect the piglets with a defined number of sporulated C. suis oocysts.
-
Treatment Groups: Divide the piglets into different treatment groups, including a vehicle control group and groups receiving different this compound dosage regimens.
-
Drug Administration: Orally administer this compound or the vehicle control at the specified time points post-infection.
-
Monitoring: Monitor the piglets daily for clinical signs, including diarrhea (fecal consistency scores) and body weight.
-
Oocyst Excretion: Quantify the number of oocysts per gram of feces (OPG) at regular intervals to determine the effect of the treatment on parasite shedding.
-
Data Analysis: Compare the clinical scores, body weight gain, and oocyst excretion between the treatment and control groups to evaluate the efficacy of this compound.
Visualizations
Caption: Mechanism of action of this compound in Cystoisospora suis.
Caption: Experimental workflow for in vitro dose-response analysis.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of BKI-1369 and BKI-1294: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent bumped kinase inhibitors, BKI-1369 and BKI-1294, for researchers, scientists, and drug development professionals. Both compounds are potent inhibitors of calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, a key enzyme for parasite motility, invasion, and reproduction.[1][2] This analysis summarizes their performance based on available experimental data, details the methodologies used in key experiments, and visualizes the targeted signaling pathway and experimental workflows.
Performance Data
The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic and toxicity profiles of this compound and BKI-1294 against various apicomplexan parasites.
Table 1: In Vitro Efficacy
| Compound | Parasite | Assay | IC50/EC50 | Reference |
| BKI-1294 | Toxoplasma gondii (RH) | Proliferation | 20 nM | [3] |
| Toxoplasma gondii (ME49) | Proliferation | 140 nM / 220 ± 60 nM | [1][4] | |
| Neospora caninum (Nc-Liv) | Proliferation | 360 nM | [3] | |
| Cryptosporidium parvum | Growth Inhibition | - | [5] | |
| This compound | Cystoisospora suis | Merozoite Proliferation | 40 nM | [6] |
| Cryptosporidium hominis | Growth Inhibition | - | [7] | |
| Cryptosporidium parvum | Growth Inhibition | - | [5] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Parasite | Dosing Regimen | Key Outcomes | Reference |
| BKI-1294 | Mice | Toxoplasma gondii | 100 mg/kg, twice daily for 5 days | Almost complete elimination of parasites from peritoneal fluid. | [1] |
| Pregnant Sheep | Toxoplasma gondii | 100 mg/kg, every 48h for 5 doses | 71% decrease in fetal/lamb mortality. | [4][8] | |
| Calves | Cryptosporidium parvum | - | Effective against cryptosporidiosis. | [5][7] | |
| This compound | Piglets | Cryptosporidium hominis | 10 mg/kg, twice daily for 5 days | Significant reduction in oocyst excretion and diarrhea. | [7] |
| Piglets | Cystoisospora suis | 10 mg/kg, twice daily for 5 days | Effectively suppressed oocyst excretion and diarrhea. | [6] | |
| Calves | Cryptosporidium parvum | - | Potent against cryptosporidiosis. | [7] |
Table 3: Pharmacokinetics
| Compound | Animal Model | Dose | Cmax | Trough Concentration (24h) | Bioavailability | Reference |
| BKI-1294 | Mice | 40 mg/kg (oral, 4 daily doses) | - | 6.3 ± 1.8 µM | 81% (at 100 mg/kg) | [1] |
| Pregnant Sheep | 100 mg/kg (oral) | 2-3 µM | 0.4-1 µM (at 48h) | - | [4] | |
| This compound | Piglets | 10 mg/kg (oral, 9 doses) | 10 µM | - | - | [7] |
| Piglets | 10 mg/kg (oral, twice daily for 5 days) | 11.7 µM | - | - | [6] |
Table 4: Toxicity Profile
| Compound | Parameter | IC50 | Comments | Reference |
| BKI-1294 | hERG Inhibition | 0.3 µM | Considered unsuitable for human application due to potential cardiotoxicity. | [7] |
| This compound | hERG Inhibition | 1.52 µM | 5-fold less potent hERG inhibitor than BKI-1294, but still a concern for human use. | [7] |
Experimental Protocols
In Vitro Parasite Proliferation/Growth Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the compounds against parasite proliferation in a host cell line.
Methodology:
-
Host Cell Culture: Human foreskin fibroblasts (HFF) or human ileocecal adenocarcinoma (HCT-8) cells are cultured to confluence in 96-well or 6-well plates.[3][5]
-
Compound Preparation: this compound or BKI-1294 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.[3]
-
Infection: Host cell monolayers are infected with a suspension of freshly purified parasite tachyzoites or oocysts.[3][5]
-
Treatment: Immediately after infection, the culture medium is replaced with medium containing the various concentrations of the BKI or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for parasite proliferation.
-
Quantification: Parasite proliferation is quantified using various methods, such as:
-
Reporter Gene Assay: Using parasites expressing a reporter gene like luciferase (Nluc), where luminescence is measured as an indicator of parasite viability.[5]
-
Direct Counting: Counting the number of parasitophorous vacuoles or parasites per field of view using microscopy.
-
-
Data Analysis: The results are normalized to the vehicle control, and the IC50/EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study in an Animal Model (General Protocol)
Objective: To evaluate the therapeutic efficacy of the compounds in reducing parasite burden and clinical signs of disease in an infected animal model.
Methodology:
-
Animal Model: A suitable animal model is chosen based on the parasite being studied (e.g., BALB/c mice for Toxoplasma gondii, gnotobiotic piglets for Cryptosporidium hominis).[1][7]
-
Infection: Animals are infected with a standardized dose of the parasite via an appropriate route (e.g., oral gavage with oocysts).[1][7]
-
Treatment Initiation: Treatment with the BKI or a vehicle control is initiated at a specific time point post-infection. The compound is typically formulated for oral administration.[1][7]
-
Dosing Regimen: The animals receive a specified dose of the compound at regular intervals for a defined duration (e.g., 10 mg/kg twice daily for 5 days).[7]
-
Monitoring and Sample Collection: Animals are monitored daily for clinical signs of disease (e.g., diarrhea, weight loss). Fecal samples are collected to quantify oocyst shedding.[7] At the end of the study, blood and tissue samples may be collected for pharmacokinetic analysis and to determine parasite burden.[1]
-
Efficacy Assessment: The efficacy of the treatment is determined by comparing the treated group to the control group based on parameters such as:
Visualizations
Signaling Pathway Inhibition
Caption: Mechanism of action of this compound and BKI-1294 via inhibition of parasite CDPK1.
Experimental Workflow for In Vivo Efficacy
Caption: Generalized workflow for assessing the in vivo efficacy of BKI compounds.
References
- 1. Bumped Kinase Inhibitor 1294 Treats Established Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Effects of the Bumped Kinase Inhibitor 1294 in the Related Cyst-Forming Apicomplexans Toxoplasma gondii and Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with Bumped Kinase Inhibitor 1294 Is Safe and Leads to Significant Protection against Abortion and Vertical Transmission in Sheep Experimentally Infected with Toxoplasma gondii during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of BKI-1369 and BKI-1294: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent bumped kinase inhibitors, BKI-1369 and BKI-1294, for researchers, scientists, and drug development professionals. Both compounds are potent inhibitors of calcium-dependent protein kinase 1 (CDPK1) in apicomplexan parasites, a key enzyme for parasite motility, invasion, and reproduction.[1][2] This analysis summarizes their performance based on available experimental data, details the methodologies used in key experiments, and visualizes the targeted signaling pathway and experimental workflows.
Performance Data
The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic and toxicity profiles of this compound and BKI-1294 against various apicomplexan parasites.
Table 1: In Vitro Efficacy
| Compound | Parasite | Assay | IC50/EC50 | Reference |
| BKI-1294 | Toxoplasma gondii (RH) | Proliferation | 20 nM | [3] |
| Toxoplasma gondii (ME49) | Proliferation | 140 nM / 220 ± 60 nM | [1][4] | |
| Neospora caninum (Nc-Liv) | Proliferation | 360 nM | [3] | |
| Cryptosporidium parvum | Growth Inhibition | - | [5] | |
| This compound | Cystoisospora suis | Merozoite Proliferation | 40 nM | [6] |
| Cryptosporidium hominis | Growth Inhibition | - | [7] | |
| Cryptosporidium parvum | Growth Inhibition | - | [5] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Parasite | Dosing Regimen | Key Outcomes | Reference |
| BKI-1294 | Mice | Toxoplasma gondii | 100 mg/kg, twice daily for 5 days | Almost complete elimination of parasites from peritoneal fluid. | [1] |
| Pregnant Sheep | Toxoplasma gondii | 100 mg/kg, every 48h for 5 doses | 71% decrease in fetal/lamb mortality. | [4][8] | |
| Calves | Cryptosporidium parvum | - | Effective against cryptosporidiosis. | [5][7] | |
| This compound | Piglets | Cryptosporidium hominis | 10 mg/kg, twice daily for 5 days | Significant reduction in oocyst excretion and diarrhea. | [7] |
| Piglets | Cystoisospora suis | 10 mg/kg, twice daily for 5 days | Effectively suppressed oocyst excretion and diarrhea. | [6] | |
| Calves | Cryptosporidium parvum | - | Potent against cryptosporidiosis. | [7] |
Table 3: Pharmacokinetics
| Compound | Animal Model | Dose | Cmax | Trough Concentration (24h) | Bioavailability | Reference |
| BKI-1294 | Mice | 40 mg/kg (oral, 4 daily doses) | - | 6.3 ± 1.8 µM | 81% (at 100 mg/kg) | [1] |
| Pregnant Sheep | 100 mg/kg (oral) | 2-3 µM | 0.4-1 µM (at 48h) | - | [4] | |
| This compound | Piglets | 10 mg/kg (oral, 9 doses) | 10 µM | - | - | [7] |
| Piglets | 10 mg/kg (oral, twice daily for 5 days) | 11.7 µM | - | - | [6] |
Table 4: Toxicity Profile
| Compound | Parameter | IC50 | Comments | Reference |
| BKI-1294 | hERG Inhibition | 0.3 µM | Considered unsuitable for human application due to potential cardiotoxicity. | [7] |
| This compound | hERG Inhibition | 1.52 µM | 5-fold less potent hERG inhibitor than BKI-1294, but still a concern for human use. | [7] |
Experimental Protocols
In Vitro Parasite Proliferation/Growth Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of the compounds against parasite proliferation in a host cell line.
Methodology:
-
Host Cell Culture: Human foreskin fibroblasts (HFF) or human ileocecal adenocarcinoma (HCT-8) cells are cultured to confluence in 96-well or 6-well plates.[3][5]
-
Compound Preparation: this compound or BKI-1294 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the culture medium.[3]
-
Infection: Host cell monolayers are infected with a suspension of freshly purified parasite tachyzoites or oocysts.[3][5]
-
Treatment: Immediately after infection, the culture medium is replaced with medium containing the various concentrations of the BKI or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for parasite proliferation.
-
Quantification: Parasite proliferation is quantified using various methods, such as:
-
Reporter Gene Assay: Using parasites expressing a reporter gene like luciferase (Nluc), where luminescence is measured as an indicator of parasite viability.[5]
-
Direct Counting: Counting the number of parasitophorous vacuoles or parasites per field of view using microscopy.
-
-
Data Analysis: The results are normalized to the vehicle control, and the IC50/EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Efficacy Study in an Animal Model (General Protocol)
Objective: To evaluate the therapeutic efficacy of the compounds in reducing parasite burden and clinical signs of disease in an infected animal model.
Methodology:
-
Animal Model: A suitable animal model is chosen based on the parasite being studied (e.g., BALB/c mice for Toxoplasma gondii, gnotobiotic piglets for Cryptosporidium hominis).[1][7]
-
Infection: Animals are infected with a standardized dose of the parasite via an appropriate route (e.g., oral gavage with oocysts).[1][7]
-
Treatment Initiation: Treatment with the BKI or a vehicle control is initiated at a specific time point post-infection. The compound is typically formulated for oral administration.[1][7]
-
Dosing Regimen: The animals receive a specified dose of the compound at regular intervals for a defined duration (e.g., 10 mg/kg twice daily for 5 days).[7]
-
Monitoring and Sample Collection: Animals are monitored daily for clinical signs of disease (e.g., diarrhea, weight loss). Fecal samples are collected to quantify oocyst shedding.[7] At the end of the study, blood and tissue samples may be collected for pharmacokinetic analysis and to determine parasite burden.[1]
-
Efficacy Assessment: The efficacy of the treatment is determined by comparing the treated group to the control group based on parameters such as:
Visualizations
Signaling Pathway Inhibition
Caption: Mechanism of action of this compound and BKI-1294 via inhibition of parasite CDPK1.
Experimental Workflow for In Vivo Efficacy
Caption: Generalized workflow for assessing the in vivo efficacy of BKI compounds.
References
- 1. Bumped Kinase Inhibitor 1294 Treats Established Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Effects of the Bumped Kinase Inhibitor 1294 in the Related Cyst-Forming Apicomplexans Toxoplasma gondii and Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with Bumped Kinase Inhibitor 1294 Is Safe and Leads to Significant Protection against Abortion and Vertical Transmission in Sheep Experimentally Infected with Toxoplasma gondii during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of BKI-1369 and Nitazoxanide for the Treatment of Cryptosporidiosis
For Researchers, Scientists, and Drug Development Professionals
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant global health challenge, particularly for immunocompromised individuals and young children. While nitazoxanide (B1678950) is the only FDA-approved treatment for cryptosporidiosis in immunocompetent individuals, its efficacy is limited in vulnerable populations[1][2][3][4][5][6][7]. This has spurred the development of novel therapeutic agents, among which the bumped kinase inhibitor (BKI) BKI-1369 has emerged as a promising candidate. This guide provides an objective comparison of the efficacy of this compound and nitazoxanide, supported by experimental data, to inform future research and drug development efforts.
Mechanism of Action
The fundamental difference between this compound and nitazoxanide lies in their molecular targets within the Cryptosporidium parasite.
This compound is a potent and selective inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1)[2][8][9][10][11]. CpCDPK1 is a crucial enzyme for various parasite physiological functions, including gliding motility, host cell invasion, and replication[9]. By targeting this kinase, which is absent in mammalian hosts, BKIs offer a selective mechanism of action against the parasite[9].
Nitazoxanide 's antiprotozoal activity is achieved by interfering with the pyruvate-ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, a critical process in anaerobic energy metabolism[1][12]. This disruption of the parasite's anaerobic respiration inhibits its growth[12].
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and nitazoxanide from various in vitro and in vivo studies.
| Parameter | This compound | Nitazoxanide | Species/Model | Source |
| In Vitro Efficacy | ||||
| IC50 | ~1.52 µM (hERG inhibition) | >90% inhibition at 10 µg/ml (32 µM) | C. parvum in cell culture | [4][8] |
| Merozoite Replication Inhibition | >95% inhibition at 200 nM | Significantly suppressed early parasitophorous vacuole formation | C. suis in IPEC-1 cells / C. parvum in HCT-8 cells | [13][14] |
| In Vivo Efficacy | ||||
| Oocyst Shedding Reduction | Significant log reduction | 85% of treated calves stopped shedding | Gnotobiotic piglet model (C. hominis) / Neonatal dairy calves (C. parvum) | [8][15] |
| >100,000-fold reduction vs. controls | Variable effects on oocyst shedding | IFN-γ knockout mice (C. parvum) | [16] | |
| Clinical Improvement | Significant reduction in diarrhea | Reduced duration of diarrhea by ~2 days in immunocompetent adults | Gnotobiotic piglet model (C. hominis) / Human clinical trials | [2][8] |
| Median of 2 days with severe diarrhea (vs. 6 in placebo) | Neonatal dairy calves (C. parvum) | [15] | ||
| Efficacy in Immunocompromised Models | Significant reduction in parasite load | Ineffective in anti-IFN-γ-conditioned SCID mice | IFN-γ knockout mice (C. parvum) | [2][4] |
| Efficacy in Young Animal Models | Significant symptomatic improvement and reduced oocyst excretion | Moderately effective in children | Gnotobiotic piglets (C. hominis) / Human pediatric studies | [8][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and nitazoxanide.
This compound In Vivo Efficacy in Gnotobiotic Piglet Model
-
Animal Model: Gnotobiotic (GB) piglets, delivered by caesarean section and maintained in sterile isolators, were used as they are a reliable model for C. hominis infections that mimic human clinical diarrhea and pathology[8].
-
Parasite Challenge: Piglets were orally inoculated with 1 x 10⁶ to 5 x 10⁶ oocysts of C. hominis strain TU502 two days after birth[8].
-
Treatment Regimen: A group of infected piglets was treated with this compound at the onset of diarrhea, which occurred three days post-infection[8]. The treatment was administered for five days[8].
-
Outcome Measures: Efficacy was assessed by daily monitoring and scoring of diarrhea, quantification of oocyst excretion in feces via microscopy, and measurement of parasite DNA in feces using real-time PCR[8].
Nitazoxanide In Vivo Efficacy in Neonatal Dairy Calves
-
Animal Model: Holstein bull calves were obtained from a commercial dairy, and the study was conducted as a randomized, controlled, and blinded trial[15].
-
Parasite Challenge: All calves were inoculated with 1 x 10⁶ viable Cryptosporidium parvum oocysts at the third feeding[15].
-
Treatment Regimen: Treatment with a commercially available nitazoxanide product (1.5 g twice daily for 5 days) or a placebo began after the tenth feeding and when the fecal score was greater than 1 out of 3[15].
-
Outcome Measures: Twice-daily fecal and health scores were recorded, and oocyst counts were determined once daily using an immunofluorescent antibody assay[15].
In Vitro Growth Inhibition Assay for this compound
-
Cell Line and Parasite: Human ileocecal adenocarcinoma (HCT-8) cells were used as the host cells for C. parvum expressing Nanoluciferase (Nluc)[2].
-
Assay Procedure: HCT-8 cells were grown to confluence in 96-well plates. C. parvum oocysts were excysted and used to infect the cell monolayers. The infected cells were then treated with various concentrations of this compound[2][9].
-
Efficacy Measurement: Parasite growth inhibition was determined by measuring the luminescence produced by the Nluc-expressing parasites. The 50% effective concentration (EC50) was then calculated[2].
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and nitazoxanide are visualized in the following diagrams.
Caption: this compound inhibits CpCDPK1, blocking parasite function.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Past, current, and potential treatments for cryptosporidiosis in humans and farm animals: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Treatment of Cryptosporidium: What We Know, Gaps, and the Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging treatment options for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
A Comparative Analysis of BKI-1369 and Nitazoxanide for the Treatment of Cryptosporidiosis
For Researchers, Scientists, and Drug Development Professionals
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant global health challenge, particularly for immunocompromised individuals and young children. While nitazoxanide is the only FDA-approved treatment for cryptosporidiosis in immunocompetent individuals, its efficacy is limited in vulnerable populations[1][2][3][4][5][6][7]. This has spurred the development of novel therapeutic agents, among which the bumped kinase inhibitor (BKI) BKI-1369 has emerged as a promising candidate. This guide provides an objective comparison of the efficacy of this compound and nitazoxanide, supported by experimental data, to inform future research and drug development efforts.
Mechanism of Action
The fundamental difference between this compound and nitazoxanide lies in their molecular targets within the Cryptosporidium parasite.
This compound is a potent and selective inhibitor of Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1)[2][8][9][10][11]. CpCDPK1 is a crucial enzyme for various parasite physiological functions, including gliding motility, host cell invasion, and replication[9]. By targeting this kinase, which is absent in mammalian hosts, BKIs offer a selective mechanism of action against the parasite[9].
Nitazoxanide 's antiprotozoal activity is achieved by interfering with the pyruvate-ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, a critical process in anaerobic energy metabolism[1][12]. This disruption of the parasite's anaerobic respiration inhibits its growth[12].
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and nitazoxanide from various in vitro and in vivo studies.
| Parameter | This compound | Nitazoxanide | Species/Model | Source |
| In Vitro Efficacy | ||||
| IC50 | ~1.52 µM (hERG inhibition) | >90% inhibition at 10 µg/ml (32 µM) | C. parvum in cell culture | [4][8] |
| Merozoite Replication Inhibition | >95% inhibition at 200 nM | Significantly suppressed early parasitophorous vacuole formation | C. suis in IPEC-1 cells / C. parvum in HCT-8 cells | [13][14] |
| In Vivo Efficacy | ||||
| Oocyst Shedding Reduction | Significant log reduction | 85% of treated calves stopped shedding | Gnotobiotic piglet model (C. hominis) / Neonatal dairy calves (C. parvum) | [8][15] |
| >100,000-fold reduction vs. controls | Variable effects on oocyst shedding | IFN-γ knockout mice (C. parvum) | [16] | |
| Clinical Improvement | Significant reduction in diarrhea | Reduced duration of diarrhea by ~2 days in immunocompetent adults | Gnotobiotic piglet model (C. hominis) / Human clinical trials | [2][8] |
| Median of 2 days with severe diarrhea (vs. 6 in placebo) | Neonatal dairy calves (C. parvum) | [15] | ||
| Efficacy in Immunocompromised Models | Significant reduction in parasite load | Ineffective in anti-IFN-γ-conditioned SCID mice | IFN-γ knockout mice (C. parvum) | [2][4] |
| Efficacy in Young Animal Models | Significant symptomatic improvement and reduced oocyst excretion | Moderately effective in children | Gnotobiotic piglets (C. hominis) / Human pediatric studies | [8][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound and nitazoxanide.
This compound In Vivo Efficacy in Gnotobiotic Piglet Model
-
Animal Model: Gnotobiotic (GB) piglets, delivered by caesarean section and maintained in sterile isolators, were used as they are a reliable model for C. hominis infections that mimic human clinical diarrhea and pathology[8].
-
Parasite Challenge: Piglets were orally inoculated with 1 x 10⁶ to 5 x 10⁶ oocysts of C. hominis strain TU502 two days after birth[8].
-
Treatment Regimen: A group of infected piglets was treated with this compound at the onset of diarrhea, which occurred three days post-infection[8]. The treatment was administered for five days[8].
-
Outcome Measures: Efficacy was assessed by daily monitoring and scoring of diarrhea, quantification of oocyst excretion in feces via microscopy, and measurement of parasite DNA in feces using real-time PCR[8].
Nitazoxanide In Vivo Efficacy in Neonatal Dairy Calves
-
Animal Model: Holstein bull calves were obtained from a commercial dairy, and the study was conducted as a randomized, controlled, and blinded trial[15].
-
Parasite Challenge: All calves were inoculated with 1 x 10⁶ viable Cryptosporidium parvum oocysts at the third feeding[15].
-
Treatment Regimen: Treatment with a commercially available nitazoxanide product (1.5 g twice daily for 5 days) or a placebo began after the tenth feeding and when the fecal score was greater than 1 out of 3[15].
-
Outcome Measures: Twice-daily fecal and health scores were recorded, and oocyst counts were determined once daily using an immunofluorescent antibody assay[15].
In Vitro Growth Inhibition Assay for this compound
-
Cell Line and Parasite: Human ileocecal adenocarcinoma (HCT-8) cells were used as the host cells for C. parvum expressing Nanoluciferase (Nluc)[2].
-
Assay Procedure: HCT-8 cells were grown to confluence in 96-well plates. C. parvum oocysts were excysted and used to infect the cell monolayers. The infected cells were then treated with various concentrations of this compound[2][9].
-
Efficacy Measurement: Parasite growth inhibition was determined by measuring the luminescence produced by the Nluc-expressing parasites. The 50% effective concentration (EC50) was then calculated[2].
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and nitazoxanide are visualized in the following diagrams.
Caption: this compound inhibits CpCDPK1, blocking parasite function.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Past, current, and potential treatments for cryptosporidiosis in humans and farm animals: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Treatment of Cryptosporidium: What We Know, Gaps, and the Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging treatment options for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Head-to-Head Comparison of Bumped Kinase Inhibitors for Apicomplexan Parasites
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of various bumped kinase inhibitors (BKIs) targeting apicomplexan parasites. This guide provides a detailed comparison of their efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Bumped kinase inhibitors (BKIs) are a promising class of therapeutic agents targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites, the causative agents of diseases such as cryptosporidiosis and toxoplasmosis.[1][2] The unique "bumped" chemical scaffold of these inhibitors allows for high selectivity towards the parasite kinase over host kinases, which is attributed to the presence of a small gatekeeper residue in the ATP-binding pocket of the parasite's CDPK1.[2] This guide provides a head-to-head comparison of several leading BKIs, summarizing key experimental data to aid in the selection and development of clinical candidates.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of various BKIs based on available experimental data. These inhibitors belong to different chemical scaffolds, including pyrazolopyrimidines (PP), and 5-aminopyrazole-4-carboxamides (AC).[3]
Table 1: In Vitro Efficacy and Safety Profile of Bumped Kinase Inhibitors
| Bumped Kinase Inhibitor | Chemical Scaffold | Target Parasite | IC50/EC50 (nM) | Cytotoxicity (HepG2 cells, CC50 in µM) | hERG Inhibition (IC50 in µM) | Reference |
| BKI-1294 | Pyrazolopyrimidine | N. caninum | - | >50 | - | [4] |
| BKI-1369 | Pyrazolopyrimidine | C. parvum | ~10-50 | - | - | [5] |
| BKI-1517 | 5-Aminopyrazole-4-carboxamide | C. parvum | 10-50 | >25 | >30 | [4][6] |
| BKI-1553 | 5-Aminopyrazole-4-carboxamide | C. parvum | - | >50 | - | [4] |
| BKI-1708 | 5-Aminopyrazole-4-carboxamide | C. parvum | - | >25 | >30 | [3][7] |
| BKI-1770 | 5-Aminopyrazole-4-carboxamide | C. parvum | - | >25 | >30 | [3][7] |
| BKI-1841 | 5-Aminopyrazole-4-carboxamide | C. parvum | - | >25 | >30 | [3] |
Table 2: In Vivo Efficacy of Bumped Kinase Inhibitors in Animal Models of Cryptosporidiosis
| Bumped Kinase Inhibitor | Animal Model | Dosing Regimen | Reduction in Oocyst Shedding | Key Findings | Reference |
| BKI-1553 | Neonatal Mouse | - | Least effective among the tested group | Showed high plasma concentration but low efficacy. | [5] |
| BKI-1708 | IFN-γ KO Mouse | - | Strong efficacy | No signs of bone toxicity or neurological effects. | [3][7][8] |
| BKI-1770 | Neonatal Calf | 5 mg/kg, BID for 5 days | Significant reduction | Caused hyperflexion of limbs and bone toxicity at higher doses. | [3][8][9] |
| BKI-1841 | Neonatal Calf | - | Significant reduction | Caused neurological effects. | [3][8][9] |
Experimental Protocols
The data presented in this guide were generated using a combination of in vitro and in vivo assays designed to assess the efficacy and safety of the bumped kinase inhibitors.
In Vitro Efficacy Assays
1. Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the BKI against the target kinase (e.g., CpCDPK1).
-
Methodology: Recombinant CDPK1 is expressed and purified. The kinase activity is measured in the presence of varying concentrations of the BKI. The assay typically measures the phosphorylation of a substrate peptide, often detected using a luminescence-based system.
2. Parasite Growth Inhibition Assay:
-
Objective: To determine the half-maximal effective concentration (EC50) of the BKI against the parasite in a cell-based assay.
-
Methodology: Host cells (e.g., human ileocecal adenocarcinoma cells, HCT-8) are infected with parasites (Cryptosporidium parvum or Toxoplasma gondii). The infected cells are then treated with a serial dilution of the BKI. Parasite viability or proliferation is assessed after a set incubation period (e.g., 48-72 hours) using methods such as quantitative PCR or a reporter system (e.g., luciferase-expressing parasites).[1]
In Vivo Efficacy Assays
1. Neonatal Mouse Model of Cryptosporidiosis:
-
Objective: To evaluate the in vivo efficacy of BKIs in an acute infection model.
-
Methodology: Neonatal mice (e.g., BALB/c) are infected with C. parvum oocysts. Treatment with the BKI is initiated shortly after infection and continued for a specified duration (e.g., 5 days). Efficacy is determined by quantifying the reduction in oocyst shedding in the feces of treated mice compared to a vehicle-treated control group.[5]
2. Immunocompromised Mouse Model (IFN-γ KO):
-
Objective: To assess BKI efficacy in a model that mimics chronic infection in immunocompromised individuals.
-
Methodology: Interferon-gamma knockout (IFN-γ KO) mice are infected with C. parvum. Treatment with the BKI is administered, and the parasite burden is monitored over time. This model is useful for evaluating the ability of the compound to clear an established infection.[7]
3. Neonatal Calf Model of Cryptosporidiosis:
-
Objective: To evaluate BKI efficacy and safety in a large animal model that more closely resembles human clinical disease.
-
Methodology: Neonatal calves are infected with C. parvum and develop clinical signs such as diarrhea. Treatment with the BKI is initiated, and clinical parameters (e.g., fecal consistency, oocyst shedding) are monitored. This model is also crucial for identifying potential toxicities that may not be apparent in rodent models.[3][8]
Safety and Toxicity Assays
1. Cytotoxicity Assay:
-
Objective: To assess the toxicity of the BKI to mammalian cells.
-
Methodology: A mammalian cell line (e.g., HepG2, a human liver cell line) is incubated with varying concentrations of the BKI. Cell viability is measured using standard assays such as MTT or MTS to determine the 50% cytotoxic concentration (CC50).
2. hERG Inhibition Assay:
-
Objective: To evaluate the potential for cardiotoxicity by assessing the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
-
Methodology: This is typically performed using automated patch-clamp electrophysiology on cells expressing the hERG channel. Inhibition of this channel can lead to QT interval prolongation and is a key safety screen in drug development.[3]
3. In Vivo Toxicity Studies:
-
Objective: To identify potential adverse effects in living organisms.
-
Methodology: Rodent and non-rodent species are administered the BKI at various doses. Animals are monitored for clinical signs of toxicity, and at the end of the study, tissues are examined for pathological changes. Specific assessments can include monitoring for bone growth abnormalities and neurological effects.[3][8]
Visualizations
Signaling Pathway of CDPK1 in Apicomplexan Parasites
Caption: CDPK1 signaling cascade in apicomplexan parasites.
Experimental Workflow for BKI Evaluation
Caption: Workflow for the evaluation of bumped kinase inhibitors.
References
- 1. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Dependent Protein Kinase 1 as a Drug Target for T. Gondii and C. Parvum | National Agricultural Library [nal.usda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative assessment of the effects of bumped kinase inhibitors on early zebrafish embryo development and pregnancy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison of Bumped Kinase Inhibitors for Apicomplexan Parasites
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of various bumped kinase inhibitors (BKIs) targeting apicomplexan parasites. This guide provides a detailed comparison of their efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Bumped kinase inhibitors (BKIs) are a promising class of therapeutic agents targeting Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites, the causative agents of diseases such as cryptosporidiosis and toxoplasmosis.[1][2] The unique "bumped" chemical scaffold of these inhibitors allows for high selectivity towards the parasite kinase over host kinases, which is attributed to the presence of a small gatekeeper residue in the ATP-binding pocket of the parasite's CDPK1.[2] This guide provides a head-to-head comparison of several leading BKIs, summarizing key experimental data to aid in the selection and development of clinical candidates.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of various BKIs based on available experimental data. These inhibitors belong to different chemical scaffolds, including pyrazolopyrimidines (PP), and 5-aminopyrazole-4-carboxamides (AC).[3]
Table 1: In Vitro Efficacy and Safety Profile of Bumped Kinase Inhibitors
| Bumped Kinase Inhibitor | Chemical Scaffold | Target Parasite | IC50/EC50 (nM) | Cytotoxicity (HepG2 cells, CC50 in µM) | hERG Inhibition (IC50 in µM) | Reference |
| BKI-1294 | Pyrazolopyrimidine | N. caninum | - | >50 | - | [4] |
| BKI-1369 | Pyrazolopyrimidine | C. parvum | ~10-50 | - | - | [5] |
| BKI-1517 | 5-Aminopyrazole-4-carboxamide | C. parvum | 10-50 | >25 | >30 | [4][6] |
| BKI-1553 | 5-Aminopyrazole-4-carboxamide | C. parvum | - | >50 | - | [4] |
| BKI-1708 | 5-Aminopyrazole-4-carboxamide | C. parvum | - | >25 | >30 | [3][7] |
| BKI-1770 | 5-Aminopyrazole-4-carboxamide | C. parvum | - | >25 | >30 | [3][7] |
| BKI-1841 | 5-Aminopyrazole-4-carboxamide | C. parvum | - | >25 | >30 | [3] |
Table 2: In Vivo Efficacy of Bumped Kinase Inhibitors in Animal Models of Cryptosporidiosis
| Bumped Kinase Inhibitor | Animal Model | Dosing Regimen | Reduction in Oocyst Shedding | Key Findings | Reference |
| BKI-1553 | Neonatal Mouse | - | Least effective among the tested group | Showed high plasma concentration but low efficacy. | [5] |
| BKI-1708 | IFN-γ KO Mouse | - | Strong efficacy | No signs of bone toxicity or neurological effects. | [3][7][8] |
| BKI-1770 | Neonatal Calf | 5 mg/kg, BID for 5 days | Significant reduction | Caused hyperflexion of limbs and bone toxicity at higher doses. | [3][8][9] |
| BKI-1841 | Neonatal Calf | - | Significant reduction | Caused neurological effects. | [3][8][9] |
Experimental Protocols
The data presented in this guide were generated using a combination of in vitro and in vivo assays designed to assess the efficacy and safety of the bumped kinase inhibitors.
In Vitro Efficacy Assays
1. Kinase Inhibition Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the BKI against the target kinase (e.g., CpCDPK1).
-
Methodology: Recombinant CDPK1 is expressed and purified. The kinase activity is measured in the presence of varying concentrations of the BKI. The assay typically measures the phosphorylation of a substrate peptide, often detected using a luminescence-based system.
2. Parasite Growth Inhibition Assay:
-
Objective: To determine the half-maximal effective concentration (EC50) of the BKI against the parasite in a cell-based assay.
-
Methodology: Host cells (e.g., human ileocecal adenocarcinoma cells, HCT-8) are infected with parasites (Cryptosporidium parvum or Toxoplasma gondii). The infected cells are then treated with a serial dilution of the BKI. Parasite viability or proliferation is assessed after a set incubation period (e.g., 48-72 hours) using methods such as quantitative PCR or a reporter system (e.g., luciferase-expressing parasites).[1]
In Vivo Efficacy Assays
1. Neonatal Mouse Model of Cryptosporidiosis:
-
Objective: To evaluate the in vivo efficacy of BKIs in an acute infection model.
-
Methodology: Neonatal mice (e.g., BALB/c) are infected with C. parvum oocysts. Treatment with the BKI is initiated shortly after infection and continued for a specified duration (e.g., 5 days). Efficacy is determined by quantifying the reduction in oocyst shedding in the feces of treated mice compared to a vehicle-treated control group.[5]
2. Immunocompromised Mouse Model (IFN-γ KO):
-
Objective: To assess BKI efficacy in a model that mimics chronic infection in immunocompromised individuals.
-
Methodology: Interferon-gamma knockout (IFN-γ KO) mice are infected with C. parvum. Treatment with the BKI is administered, and the parasite burden is monitored over time. This model is useful for evaluating the ability of the compound to clear an established infection.[7]
3. Neonatal Calf Model of Cryptosporidiosis:
-
Objective: To evaluate BKI efficacy and safety in a large animal model that more closely resembles human clinical disease.
-
Methodology: Neonatal calves are infected with C. parvum and develop clinical signs such as diarrhea. Treatment with the BKI is initiated, and clinical parameters (e.g., fecal consistency, oocyst shedding) are monitored. This model is also crucial for identifying potential toxicities that may not be apparent in rodent models.[3][8]
Safety and Toxicity Assays
1. Cytotoxicity Assay:
-
Objective: To assess the toxicity of the BKI to mammalian cells.
-
Methodology: A mammalian cell line (e.g., HepG2, a human liver cell line) is incubated with varying concentrations of the BKI. Cell viability is measured using standard assays such as MTT or MTS to determine the 50% cytotoxic concentration (CC50).
2. hERG Inhibition Assay:
-
Objective: To evaluate the potential for cardiotoxicity by assessing the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
-
Methodology: This is typically performed using automated patch-clamp electrophysiology on cells expressing the hERG channel. Inhibition of this channel can lead to QT interval prolongation and is a key safety screen in drug development.[3]
3. In Vivo Toxicity Studies:
-
Objective: To identify potential adverse effects in living organisms.
-
Methodology: Rodent and non-rodent species are administered the BKI at various doses. Animals are monitored for clinical signs of toxicity, and at the end of the study, tissues are examined for pathological changes. Specific assessments can include monitoring for bone growth abnormalities and neurological effects.[3][8]
Visualizations
Signaling Pathway of CDPK1 in Apicomplexan Parasites
Caption: CDPK1 signaling cascade in apicomplexan parasites.
Experimental Workflow for BKI Evaluation
Caption: Workflow for the evaluation of bumped kinase inhibitors.
References
- 1. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Dependent Protein Kinase 1 as a Drug Target for T. Gondii and C. Parvum | National Agricultural Library [nal.usda.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparative assessment of the effects of bumped kinase inhibitors on early zebrafish embryo development and pregnancy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Toxicities among Different Bumped Kinase Inhibitor Analogs for Treatment of Cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Potency of BKI-1369: A Comparative Analysis of CDPK1 Binding Affinity
For Immediate Release
A deep dive into the binding affinity of BKI-1369 with Calcium-Dependent Protein Kinase 1 (CDPK1) reveals its standing as a potent inhibitor, crucial for the development of novel therapeutics against apicomplexan parasites. This guide offers a comparative analysis of this compound against other notable inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Calcium-Dependent Protein Kinase 1 (CDPK1) is a vital enzyme in the life cycle of various apicomplexan parasites, playing a crucial role in processes such as motility, host cell invasion, and egress.[1][2][3] Its absence in mammalian hosts makes it an attractive target for selective drug development.[1][3] Bumped kinase inhibitors (BKIs) are a class of compounds specifically designed to target the unique glycine (B1666218) gatekeeper residue in the ATP-binding pocket of CDPK1, offering high selectivity and potency.[4] This report focuses on validating the binding affinity of a promising BKI, this compound, in comparison to other relevant inhibitors.
Comparative Binding Affinity of CDPK1 Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and other bumped kinase inhibitors against CDPK1 from various apicomplexan parasites. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics for evaluating the potency of these compounds. Lower values indicate higher potency.
| Compound | Parasite Species | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| This compound | Cystoisospora suis | Enzyme | 4.5 | - | Shrestha et al., 2019[5] |
| This compound | Cystoisospora suis | Cell-based | - | 40 | Shrestha et al., 2019[5] |
| BKI-1294 | Toxoplasma gondii (RH) | Cell-based | - | 20 | Winzer et al., 2015[6] |
| BKI-1294 | Neospora caninum (Nc-Liv) | Cell-based | - | 360 | Winzer et al., 2015[6] |
| BKI-1294 | Toxoplasma gondii | Enzyme | 140 | - | Johnson et al., 2012[7] |
| BKI-1748 | Toxoplasma gondii | Cell-based | - | 43 | Imhof et al., 2021[8][9] |
| BKI-1748 | Neospora caninum | Cell-based | - | 165 | Imhof et al., 2021[8][9] |
| BKI-1708 | Toxoplasma gondii | Cell-based | 120 | - | Mueller et al., 2023[10] |
| BKI-1708 | Neospora caninum | Cell-based | 480 | - | Mueller et al., 2023[10] |
Experimental Protocols
The validation of CDPK1 binding affinity for compounds like this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays cited in the comparative data.
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a compound can be measured.
Materials:
-
Recombinant CDPK1 enzyme
-
Kinase substrate (e.g., PLKtide)
-
ATP
-
Kinase-Glo® Reagent (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer [e.g., 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1 mg/ml BSA]
-
Multiwell plates (e.g., 96-well or 384-well)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations to the wells of the multiwell plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
After incubation, add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix the contents of the wells thoroughly.
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.[11][12][13]
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[14][15]
Materials:
-
Parasite-infected host cells
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to CDPK1
Procedure:
-
Treat the infected cells with the test compound at a specific concentration or a vehicle control (DMSO) for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions to a range of temperatures for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CDPK1 in the supernatant by Western blotting using a CDPK1-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of CDPK1 and therefore, binding of the compound to the target.[14]
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the CDPK1 signaling pathway and the experimental workflow for assessing its binding affinity.
Caption: CDPK1 signaling pathway in apicomplexan parasites.
Caption: Workflow for determining CDPK1 binding affinity.
References
- 1. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The calcium-dependent protein kinase 1 from Toxoplasma gondii as target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Effects of the Bumped Kinase Inhibitor 1294 in the Related Cyst-Forming Apicomplexans Toxoplasma gondii and Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped Kinase Inhibitor 1294 Treats Established Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ebiotrade.com [ebiotrade.com]
- 12. promega.com [promega.com]
- 13. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Potency of BKI-1369: A Comparative Analysis of CDPK1 Binding Affinity
For Immediate Release
A deep dive into the binding affinity of BKI-1369 with Calcium-Dependent Protein Kinase 1 (CDPK1) reveals its standing as a potent inhibitor, crucial for the development of novel therapeutics against apicomplexan parasites. This guide offers a comparative analysis of this compound against other notable inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Calcium-Dependent Protein Kinase 1 (CDPK1) is a vital enzyme in the life cycle of various apicomplexan parasites, playing a crucial role in processes such as motility, host cell invasion, and egress.[1][2][3] Its absence in mammalian hosts makes it an attractive target for selective drug development.[1][3] Bumped kinase inhibitors (BKIs) are a class of compounds specifically designed to target the unique glycine gatekeeper residue in the ATP-binding pocket of CDPK1, offering high selectivity and potency.[4] This report focuses on validating the binding affinity of a promising BKI, this compound, in comparison to other relevant inhibitors.
Comparative Binding Affinity of CDPK1 Inhibitors
The following table summarizes the in vitro inhibitory activities of this compound and other bumped kinase inhibitors against CDPK1 from various apicomplexan parasites. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics for evaluating the potency of these compounds. Lower values indicate higher potency.
| Compound | Parasite Species | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| This compound | Cystoisospora suis | Enzyme | 4.5 | - | Shrestha et al., 2019[5] |
| This compound | Cystoisospora suis | Cell-based | - | 40 | Shrestha et al., 2019[5] |
| BKI-1294 | Toxoplasma gondii (RH) | Cell-based | - | 20 | Winzer et al., 2015[6] |
| BKI-1294 | Neospora caninum (Nc-Liv) | Cell-based | - | 360 | Winzer et al., 2015[6] |
| BKI-1294 | Toxoplasma gondii | Enzyme | 140 | - | Johnson et al., 2012[7] |
| BKI-1748 | Toxoplasma gondii | Cell-based | - | 43 | Imhof et al., 2021[8][9] |
| BKI-1748 | Neospora caninum | Cell-based | - | 165 | Imhof et al., 2021[8][9] |
| BKI-1708 | Toxoplasma gondii | Cell-based | 120 | - | Mueller et al., 2023[10] |
| BKI-1708 | Neospora caninum | Cell-based | 480 | - | Mueller et al., 2023[10] |
Experimental Protocols
The validation of CDPK1 binding affinity for compounds like this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays cited in the comparative data.
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a compound can be measured.
Materials:
-
Recombinant CDPK1 enzyme
-
Kinase substrate (e.g., PLKtide)
-
ATP
-
Kinase-Glo® Reagent (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer [e.g., 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1 mg/ml BSA]
-
Multiwell plates (e.g., 96-well or 384-well)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and assay buffer.
-
Add the test compound at various concentrations to the wells of the multiwell plate. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
After incubation, add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix the contents of the wells thoroughly.
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.[11][12][13]
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[14][15]
Materials:
-
Parasite-infected host cells
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to CDPK1
Procedure:
-
Treat the infected cells with the test compound at a specific concentration or a vehicle control (DMSO) for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions to a range of temperatures for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble CDPK1 in the supernatant by Western blotting using a CDPK1-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization of CDPK1 and therefore, binding of the compound to the target.[14]
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the CDPK1 signaling pathway and the experimental workflow for assessing its binding affinity.
Caption: CDPK1 signaling pathway in apicomplexan parasites.
Caption: Workflow for determining CDPK1 binding affinity.
References
- 1. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-Dependent Signaling and Kinases in Apicomplexan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The calcium-dependent protein kinase 1 from Toxoplasma gondii as target for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Effects of the Bumped Kinase Inhibitor 1294 in the Related Cyst-Forming Apicomplexans Toxoplasma gondii and Neospora caninum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped Kinase Inhibitor 1294 Treats Established Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ebiotrade.com [ebiotrade.com]
- 12. promega.com [promega.com]
- 13. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
Cross-Resistance Profile of BKI-1369: A Comparative Guide for Researchers
A Novel Anticoccidial Agent with Potential to Combat Drug Resistance
The emergence of drug-resistant strains of Eimeria, the causative agent of coccidiosis in poultry, poses a significant threat to the global poultry industry. This has spurred the search for novel anticoccidial agents with unique mechanisms of action that can overcome existing resistance patterns. BKI-1369, a bumped kinase inhibitor, has emerged as a promising candidate. This guide provides a comprehensive overview of the available data on the cross-resistance profile of this compound in relation to other established anticoccidials, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Differentiated Approach
This compound targets Calcium-Dependent Protein Kinase 1 (CDPK1), a key enzyme in the parasite's signaling pathways that is absent in the host. This unique mechanism of action is crucial in the context of drug resistance. Most conventional anticoccidials target metabolic pathways that can evolve to circumvent the drug's effects. By targeting a distinct and essential parasite enzyme, this compound presents a lower likelihood of cross-resistance with existing drugs.
Caption: Mechanism of action of this compound targeting CDPK1.
Efficacy Against Toltrazuril-Resistant Coccidia: Insights from a Swine Model
While direct cross-resistance studies in Eimeria species affecting poultry are not yet publicly available, valuable insights can be drawn from studies on a related coccidian parasite, Cystoisospora suis, which causes neonatal porcine coccidiosis. Research has demonstrated the efficacy of this compound against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis.
A key study investigated the in vivo efficacy of this compound in a piglet model of cystoisosporosis. The results, summarized in the table below, show that this compound was highly effective in reducing oocyst excretion and clinical signs of the disease in piglets infected with either toltrazuril-sensitive or toltrazuril-resistant strains of C. suis.
| Treatment Group | Parasite Strain | Oocyst Excretion Reduction (%) | Clinical Improvement |
| This compound | Toltrazuril-Sensitive C. suis | >99% | Significant |
| This compound | Toltrazuril-Resistant C. suis | >99% | Significant |
| Toltrazuril | Toltrazuril-Sensitive C. suis | >99% | Significant |
| Toltrazuril | Toltrazuril-Resistant C. suis | Minimal | None |
Note: This data is based on studies in Cystoisospora suis and serves as an indicator of potential efficacy against resistant Eimeria species.
Experimental Protocols: Anticoccidial Sensitivity Testing
The evaluation of cross-resistance relies on standardized anticoccidial sensitivity tests (ASTs). The following outlines a general experimental protocol for conducting such studies in broiler chickens.
Parasite Isolates:
-
Reference Strains: Well-characterized, drug-sensitive laboratory strains of relevant Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
-
Field Isolates: Recent isolates of Eimeria species obtained from poultry farms with a history of anticoccidial resistance. These isolates should be characterized for their resistance profile to commonly used anticoccidials.
Experimental Animals:
-
Coccidia-free broiler chickens, typically 10-14 days of age, are used.
-
Birds are housed in wire-floored cages to prevent reinfection.
Experimental Design:
-
A minimum of 5 replicate cages per treatment group, with 8-10 birds per cage.
-
Negative Control (Uninfected, Unmedicated): To assess normal performance.
-
Positive Control (Infected, Unmedicated): To establish the severity of the challenge.
-
Drug Treatment Groups: Infected birds receiving feed containing the test anticoccidials (this compound and comparator drugs) at their recommended dosages.
Infection Procedure:
-
Birds are orally inoculated with a standardized dose of sporulated Eimeria oocysts. The dose is predetermined to induce moderate lesions and a measurable impact on performance parameters without causing excessive mortality.
Data Collection and Evaluation Parameters:
-
Performance: Body weight gain and feed conversion ratio (FCR) are measured throughout the experiment.
-
Lesion Scoring: At a specific time point post-infection (typically 5-7 days), a subset of birds from each group is euthanized, and the intestinal lesions are scored using a standardized scoring system (e.g., Johnson and Reid, 1970).
-
Oocyst Excretion: Fecal samples are collected over a defined period, and the number of oocysts per gram (OPG) is determined.
-
Anticoccidial Index (ACI): A composite score is often calculated based on the above parameters to provide an overall measure of drug efficacy.
Caption: Experimental workflow for anticoccidial sensitivity testing.
Future Directions and Conclusion
The available evidence, primarily from studies on Cystoisospora suis, strongly suggests that this compound has the potential to be effective against coccidia that are resistant to existing anticoccidial drugs. Its unique mechanism of action targeting CDPK1 is a key factor in its potential to circumvent current resistance issues.
However, to fully establish the cross-resistance profile of this compound in poultry, direct comparative studies in Eimeria species are essential. Researchers are encouraged to conduct anticoccidial sensitivity tests using the described protocols to evaluate the efficacy of this compound against a panel of field isolates with known resistance to various classes of anticoccidials, including ionophores, chemical synthetics, and others.
Cross-Resistance Profile of BKI-1369: A Comparative Guide for Researchers
A Novel Anticoccidial Agent with Potential to Combat Drug Resistance
The emergence of drug-resistant strains of Eimeria, the causative agent of coccidiosis in poultry, poses a significant threat to the global poultry industry. This has spurred the search for novel anticoccidial agents with unique mechanisms of action that can overcome existing resistance patterns. BKI-1369, a bumped kinase inhibitor, has emerged as a promising candidate. This guide provides a comprehensive overview of the available data on the cross-resistance profile of this compound in relation to other established anticoccidials, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Differentiated Approach
This compound targets Calcium-Dependent Protein Kinase 1 (CDPK1), a key enzyme in the parasite's signaling pathways that is absent in the host. This unique mechanism of action is crucial in the context of drug resistance. Most conventional anticoccidials target metabolic pathways that can evolve to circumvent the drug's effects. By targeting a distinct and essential parasite enzyme, this compound presents a lower likelihood of cross-resistance with existing drugs.
Caption: Mechanism of action of this compound targeting CDPK1.
Efficacy Against Toltrazuril-Resistant Coccidia: Insights from a Swine Model
While direct cross-resistance studies in Eimeria species affecting poultry are not yet publicly available, valuable insights can be drawn from studies on a related coccidian parasite, Cystoisospora suis, which causes neonatal porcine coccidiosis. Research has demonstrated the efficacy of this compound against both toltrazuril-sensitive and toltrazuril-resistant strains of C. suis.
A key study investigated the in vivo efficacy of this compound in a piglet model of cystoisosporosis. The results, summarized in the table below, show that this compound was highly effective in reducing oocyst excretion and clinical signs of the disease in piglets infected with either toltrazuril-sensitive or toltrazuril-resistant strains of C. suis.
| Treatment Group | Parasite Strain | Oocyst Excretion Reduction (%) | Clinical Improvement |
| This compound | Toltrazuril-Sensitive C. suis | >99% | Significant |
| This compound | Toltrazuril-Resistant C. suis | >99% | Significant |
| Toltrazuril | Toltrazuril-Sensitive C. suis | >99% | Significant |
| Toltrazuril | Toltrazuril-Resistant C. suis | Minimal | None |
Note: This data is based on studies in Cystoisospora suis and serves as an indicator of potential efficacy against resistant Eimeria species.
Experimental Protocols: Anticoccidial Sensitivity Testing
The evaluation of cross-resistance relies on standardized anticoccidial sensitivity tests (ASTs). The following outlines a general experimental protocol for conducting such studies in broiler chickens.
Parasite Isolates:
-
Reference Strains: Well-characterized, drug-sensitive laboratory strains of relevant Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
-
Field Isolates: Recent isolates of Eimeria species obtained from poultry farms with a history of anticoccidial resistance. These isolates should be characterized for their resistance profile to commonly used anticoccidials.
Experimental Animals:
-
Coccidia-free broiler chickens, typically 10-14 days of age, are used.
-
Birds are housed in wire-floored cages to prevent reinfection.
Experimental Design:
-
A minimum of 5 replicate cages per treatment group, with 8-10 birds per cage.
-
Negative Control (Uninfected, Unmedicated): To assess normal performance.
-
Positive Control (Infected, Unmedicated): To establish the severity of the challenge.
-
Drug Treatment Groups: Infected birds receiving feed containing the test anticoccidials (this compound and comparator drugs) at their recommended dosages.
Infection Procedure:
-
Birds are orally inoculated with a standardized dose of sporulated Eimeria oocysts. The dose is predetermined to induce moderate lesions and a measurable impact on performance parameters without causing excessive mortality.
Data Collection and Evaluation Parameters:
-
Performance: Body weight gain and feed conversion ratio (FCR) are measured throughout the experiment.
-
Lesion Scoring: At a specific time point post-infection (typically 5-7 days), a subset of birds from each group is euthanized, and the intestinal lesions are scored using a standardized scoring system (e.g., Johnson and Reid, 1970).
-
Oocyst Excretion: Fecal samples are collected over a defined period, and the number of oocysts per gram (OPG) is determined.
-
Anticoccidial Index (ACI): A composite score is often calculated based on the above parameters to provide an overall measure of drug efficacy.
Caption: Experimental workflow for anticoccidial sensitivity testing.
Future Directions and Conclusion
The available evidence, primarily from studies on Cystoisospora suis, strongly suggests that this compound has the potential to be effective against coccidia that are resistant to existing anticoccidial drugs. Its unique mechanism of action targeting CDPK1 is a key factor in its potential to circumvent current resistance issues.
However, to fully establish the cross-resistance profile of this compound in poultry, direct comparative studies in Eimeria species are essential. Researchers are encouraged to conduct anticoccidial sensitivity tests using the described protocols to evaluate the efficacy of this compound against a panel of field isolates with known resistance to various classes of anticoccidials, including ionophores, chemical synthetics, and others.
In Vivo Efficacy of BKI-1369 and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the bumped kinase inhibitor (BKI) BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817. The data presented herein is collated from preclinical studies evaluating their efficacy against apicomplexan parasites, offering a valuable resource for researchers in parasitology and infectious diseases.
Mechanism of Action
This compound and its metabolites are potent and selective inhibitors of calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites.[1][2][3] This enzyme is crucial for multiple physiological processes in these parasites, including host cell invasion, replication, and motility.[1][4] As CDPKs are absent in mammalian hosts, they represent a highly specific target for antiparasitic drug development.[1] The inhibitory action of BKIs on CDPK1 disrupts the parasite's life cycle, leading to a reduction in parasite burden and clinical symptoms.
Caption: this compound inhibits parasite CDPK1, blocking replication and invasion.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound and its metabolites has been primarily evaluated in porcine models of cystoisosporosis (Cystoisospora suis) and cryptosporidiosis (Cryptosporidium hominis and Cryptosporidium parvum).
| Compound | Animal Model | Parasite | Dosage | Key Efficacy Endpoints & Results | Reference |
| This compound | Suckling Piglets | Cystoisospora suis | 20 mg/kg, single dose on day of infection or 2 dpi | - 50-82% suppression of oocyst excretion. - 95.2-98.4% reduction in quantitative oocyst excretion. | [3] |
| Suckling Piglets | Cystoisospora suis | 20 mg/kg, twice on 2 and 4 dpi | - Complete suppression of oocyst excretion. | [3] | |
| Suckling Piglets | Cystoisospora suis | 10 mg/kg, twice daily for 5 days | - Effective suppression of oocyst excretion and diarrhea. - Improved body weight gain. | [4][5] | |
| Gnotobiotic Piglets | Cryptosporidium hominis | 10 mg/kg, twice daily for 5 days | - Significant reduction in oocyst excretion and diarrhea. | [6] | |
| Neonatal Mice | Cryptosporidium parvum | Not specified | - Demonstrated high efficacy in clearing parasite infection. | [7] | |
| BKI-1318 (Metabolite) | Suckling Piglets | Cystoisospora suis | In vivo metabolite | - Detected in feces, indicating in vivo presence. Efficacy data as a metabolite is inferred from the parent compound's activity. | [1] |
| BKI-1817 (Metabolite) | Suckling Piglets | Cystoisospora suis | In vivo metabolite | - Detected at higher concentrations in feces compared to this compound and BKI-1318, suggesting significant in vivo formation and potential contribution to efficacy. | [1] |
Pharmacokinetics: In Vivo Distribution
Pharmacokinetic studies in piglets have demonstrated that oral administration of this compound leads to systemic exposure and significant concentrations of the parent compound and its metabolites in the feces, which is crucial for targeting gastrointestinal parasites.
| Compound | Animal Model | Matrix | Time to Max. Concentration (Tmax) | Max. Concentration (Cmax) | Reference |
| This compound | Suckling Piglets | Feces | 24 h | 8.1 µM | [1] |
| Suckling Piglets | Plasma | After 9th dose (10 mg/kg) | 10 µM | [6] | |
| BKI-1318 | Suckling Piglets | Feces | 48 h | 0.4 µM | [1] |
| BKI-1817 | Suckling Piglets | Feces | 48 h | 60.8 µM | [1] |
Experimental Protocols
In Vivo Efficacy Study in Piglets (Cystoisospora suis)
This protocol provides a generalized overview based on published studies.
Caption: Workflow for in vivo efficacy testing of this compound in piglets.
-
Animal Model: Suckling piglets are used as the natural host for Cystoisospora suis.
-
Infection: Piglets are experimentally infected with a known number of sporulated C. suis oocysts.
-
Treatment Groups: Animals are randomized into treatment and control groups. Treatment groups receive this compound orally at specified dosages and frequencies. The control group typically receives a vehicle-only solution.
-
Monitoring: Piglets are monitored daily for clinical signs, including diarrhea, dehydration, and body weight.
-
Sample Collection: Fecal samples are collected daily to quantify oocyst shedding. Blood samples may also be collected to determine plasma concentrations of this compound and its metabolites.
-
Efficacy Parameters: The primary efficacy endpoint is the reduction in oocyst excretion in the treated groups compared to the control group. This is often measured by oocysts per gram of feces (OPG) and can be confirmed by quantitative PCR (qPCR) for parasite DNA. Secondary endpoints include the reduction in the severity and duration of diarrhea and improvement in body weight gain.
-
Pharmacokinetic Analysis: Plasma and fecal concentrations of this compound and its metabolites are determined using liquid chromatography-mass spectrometry (LC-MS/MS).
In Vivo Efficacy Study in Mice (Cryptosporidium parvum)
-
Animal Model: Neonatal or immunodeficient (e.g., IFN-γ knockout) adult mouse models are commonly used for Cryptosporidium parvum infection.
-
Infection: Mice are orally infected with C. parvum oocysts.
-
Treatment: this compound is administered orally at various doses.
-
Efficacy Assessment: Efficacy is determined by the reduction in oocyst shedding in the feces, which can be quantified by microscopy or luminescence-based assays for transgenic parasite strains.
Conclusion
The collective in vivo data strongly support the efficacy of this compound against significant apicomplexan parasites. The parent compound demonstrates robust activity in reducing parasite load and clinical symptoms in animal models. The formation of substantial levels of the metabolite BKI-1817 in the gastrointestinal tract suggests it may also play a crucial role in the overall therapeutic effect. These findings underscore the potential of this compound as a promising candidate for the treatment of coccidiosis and cryptosporidiosis. Further research is warranted to fully elucidate the individual contribution of each metabolite to the observed in vivo efficacy.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BKI-1369 and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the bumped kinase inhibitor (BKI) BKI-1369 and its primary metabolites, BKI-1318 and BKI-1817. The data presented herein is collated from preclinical studies evaluating their efficacy against apicomplexan parasites, offering a valuable resource for researchers in parasitology and infectious diseases.
Mechanism of Action
This compound and its metabolites are potent and selective inhibitors of calcium-dependent protein kinase 1 (CDPK1) in various apicomplexan parasites.[1][2][3] This enzyme is crucial for multiple physiological processes in these parasites, including host cell invasion, replication, and motility.[1][4] As CDPKs are absent in mammalian hosts, they represent a highly specific target for antiparasitic drug development.[1] The inhibitory action of BKIs on CDPK1 disrupts the parasite's life cycle, leading to a reduction in parasite burden and clinical symptoms.
Caption: this compound inhibits parasite CDPK1, blocking replication and invasion.
Comparative In Vivo Efficacy
The in vivo efficacy of this compound and its metabolites has been primarily evaluated in porcine models of cystoisosporosis (Cystoisospora suis) and cryptosporidiosis (Cryptosporidium hominis and Cryptosporidium parvum).
| Compound | Animal Model | Parasite | Dosage | Key Efficacy Endpoints & Results | Reference |
| This compound | Suckling Piglets | Cystoisospora suis | 20 mg/kg, single dose on day of infection or 2 dpi | - 50-82% suppression of oocyst excretion. - 95.2-98.4% reduction in quantitative oocyst excretion. | [3] |
| Suckling Piglets | Cystoisospora suis | 20 mg/kg, twice on 2 and 4 dpi | - Complete suppression of oocyst excretion. | [3] | |
| Suckling Piglets | Cystoisospora suis | 10 mg/kg, twice daily for 5 days | - Effective suppression of oocyst excretion and diarrhea. - Improved body weight gain. | [4][5] | |
| Gnotobiotic Piglets | Cryptosporidium hominis | 10 mg/kg, twice daily for 5 days | - Significant reduction in oocyst excretion and diarrhea. | [6] | |
| Neonatal Mice | Cryptosporidium parvum | Not specified | - Demonstrated high efficacy in clearing parasite infection. | [7] | |
| BKI-1318 (Metabolite) | Suckling Piglets | Cystoisospora suis | In vivo metabolite | - Detected in feces, indicating in vivo presence. Efficacy data as a metabolite is inferred from the parent compound's activity. | [1] |
| BKI-1817 (Metabolite) | Suckling Piglets | Cystoisospora suis | In vivo metabolite | - Detected at higher concentrations in feces compared to this compound and BKI-1318, suggesting significant in vivo formation and potential contribution to efficacy. | [1] |
Pharmacokinetics: In Vivo Distribution
Pharmacokinetic studies in piglets have demonstrated that oral administration of this compound leads to systemic exposure and significant concentrations of the parent compound and its metabolites in the feces, which is crucial for targeting gastrointestinal parasites.
| Compound | Animal Model | Matrix | Time to Max. Concentration (Tmax) | Max. Concentration (Cmax) | Reference |
| This compound | Suckling Piglets | Feces | 24 h | 8.1 µM | [1] |
| Suckling Piglets | Plasma | After 9th dose (10 mg/kg) | 10 µM | [6] | |
| BKI-1318 | Suckling Piglets | Feces | 48 h | 0.4 µM | [1] |
| BKI-1817 | Suckling Piglets | Feces | 48 h | 60.8 µM | [1] |
Experimental Protocols
In Vivo Efficacy Study in Piglets (Cystoisospora suis)
This protocol provides a generalized overview based on published studies.
Caption: Workflow for in vivo efficacy testing of this compound in piglets.
-
Animal Model: Suckling piglets are used as the natural host for Cystoisospora suis.
-
Infection: Piglets are experimentally infected with a known number of sporulated C. suis oocysts.
-
Treatment Groups: Animals are randomized into treatment and control groups. Treatment groups receive this compound orally at specified dosages and frequencies. The control group typically receives a vehicle-only solution.
-
Monitoring: Piglets are monitored daily for clinical signs, including diarrhea, dehydration, and body weight.
-
Sample Collection: Fecal samples are collected daily to quantify oocyst shedding. Blood samples may also be collected to determine plasma concentrations of this compound and its metabolites.
-
Efficacy Parameters: The primary efficacy endpoint is the reduction in oocyst excretion in the treated groups compared to the control group. This is often measured by oocysts per gram of feces (OPG) and can be confirmed by quantitative PCR (qPCR) for parasite DNA. Secondary endpoints include the reduction in the severity and duration of diarrhea and improvement in body weight gain.
-
Pharmacokinetic Analysis: Plasma and fecal concentrations of this compound and its metabolites are determined using liquid chromatography-mass spectrometry (LC-MS/MS).
In Vivo Efficacy Study in Mice (Cryptosporidium parvum)
-
Animal Model: Neonatal or immunodeficient (e.g., IFN-γ knockout) adult mouse models are commonly used for Cryptosporidium parvum infection.
-
Infection: Mice are orally infected with C. parvum oocysts.
-
Treatment: this compound is administered orally at various doses.
-
Efficacy Assessment: Efficacy is determined by the reduction in oocyst shedding in the feces, which can be quantified by microscopy or luminescence-based assays for transgenic parasite strains.
Conclusion
The collective in vivo data strongly support the efficacy of this compound against significant apicomplexan parasites. The parent compound demonstrates robust activity in reducing parasite load and clinical symptoms in animal models. The formation of substantial levels of the metabolite BKI-1817 in the gastrointestinal tract suggests it may also play a crucial role in the overall therapeutic effect. These findings underscore the potential of this compound as a promising candidate for the treatment of coccidiosis and cryptosporidiosis. Further research is warranted to fully elucidate the individual contribution of each metabolite to the observed in vivo efficacy.
References
- 1. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
BKI-1369: A Comparative Analysis of its Efficacy Against Cryptosporidium Species
Bumped Kinase Inhibitor 1369 (BKI-1369) has emerged as a promising therapeutic candidate against cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus Cryptosporidium. The two species most commonly responsible for human infections are Cryptosporidium parvum and Cryptosporidium hominis.[1][2] This guide provides a comparative overview of this compound's efficacy against these key Cryptosporidium species, supported by experimental data from in vitro and in vivo studies.
This compound selectively targets the parasite's calcium-dependent protein kinase 1 (CDPK1), an enzyme essential for parasite motility, host cell invasion, and replication.[3][4] This enzyme is absent in mammals, making it an ideal drug target with a reduced risk of off-target effects in the host.[5] The high degree of genetic similarity (95-97%) between C. parvum and C. hominis, particularly the 99% sequence identity in the CDPK1 enzyme, suggests that inhibitors targeting this kinase would be effective against both species.[2][6]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for bumped kinase inhibitors against different Cryptosporidium species.
Table 1: In Vitro Efficacy of Bumped Kinase Inhibitors (BKIs) against Cryptosporidium Species
| Compound | Parasite Species/Strain | Assay System | Efficacy Metric (EC₅₀) | Efficacy Metric (EC₉₀) | Source(s) |
| This compound | C. parvum | Nanoluciferase-expressing C. parvum in HCT-8 cells | Nearly identical to other tested BKIs | Not Reported | [7][8] |
| BKI-1708 | C. parvum (Bunch Grass Farms isolate) | HCT-8 Cells | 0.32 µM | 0.77 µM | [6] |
| BKI-1708 | C. hominis (TU502 isolate) | HCT-8 Cells | 0.44 µM | 1.67 µM | [6] |
| M2 (Metabolite of BKI-1708) | C. parvum (Bunch Grass Farms isolate) | HCT-8 Cells | 0.32 µM | 0.77 µM | [6] |
| M2 (Metabolite of BKI-1708) | C. hominis (TU502 isolate) | HCT-8 Cells | 0.44 µM | 1.67 µM | [6] |
Note: Data for BKI-1708, a structurally related BKI, is included to provide a direct comparison between C. parvum and C. hominis, as specific comparative data for this compound was not available. The efficacy of this compound against C. parvum is reported to be similar to other BKIs tested in the same study.
Table 2: In Vivo Efficacy of this compound in Animal Models of Cryptosporidiosis
| Animal Model | Parasite Species | This compound Dosing Regimen | Key Outcomes | Source(s) |
| Neonatal & IFN-γ KO Mice | C. parvum | 25 mg/kg (twice daily) or 100 mg/kg (once daily) | Significant reduction in oocyst shedding; this compound demonstrated the highest efficacy among 8 BKIs tested.[7][9] | [6][7][9] |
| Gnotobiotic Piglets | C. hominis | 10 mg/kg (twice daily for 5 days) | Significant reduction in oocyst excretion; Significant reduction in diarrhea; Improved clinical signs.[1] | [1] |
| Neonatal Calves | C. parvum | Not specified | Potent efficacy reported. | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cryptosporidium Growth Inhibition Assay
This assay is used to determine the half-maximal effective concentration (EC₅₀) of a compound against the parasite in a host-cell culture system.
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded into 96-well plates and grown until they form a near-confluent monolayer (90-100%).[9]
-
Oocyst Preparation: Cryptosporidium oocysts are treated with 10% bleach or sodium hypochlorite (B82951) to sterilize their surface, followed by washes in buffer.[9][10] To induce excystation (release of infectious sporozoites), oocysts are often incubated with acidic solution and/or a bile salt like sodium taurocholate.[11]
-
Infection: The prepared oocysts are added to the HCT-8 cell monolayers (e.g., 1 x 10⁵ oocysts/well). The plates are incubated for a period (e.g., 3-4 hours) to allow the sporozoites to excyst and invade the host cells.[10][11]
-
Drug Application: After the invasion period, the cell monolayers are washed to remove unexcysted oocysts. The test compound (e.g., this compound) is added in a series of dilutions to different wells. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation & Measurement: The plates are incubated for a further 48 hours to allow for parasite replication.[11] Parasite growth is quantified. A common method uses a transgenic parasite line that expresses a reporter enzyme like nanoluciferase (Nluc). A substrate is added, and the resulting luminescence, which is proportional to the parasite load, is measured with a luminometer.[9]
-
Data Analysis: The luminescence readings are plotted against the drug concentration, and a dose-response curve is generated to calculate the EC₅₀ value.[7]
In Vivo Efficacy in the Gnotobiotic Piglet Model (C. hominis)
This large animal model closely mimics human cryptosporidiosis caused by C. hominis.
-
Animal Model: Gnotobiotic (GB) piglets are derived by caesarean section and maintained in sterile isolators to control for confounding infections.[1][12]
-
Infection: Two-day-old piglets are orally challenged with a high dose (e.g., 1 x 10⁶ to 5 x 10⁶) of viable C. hominis oocysts.[1]
-
Treatment: Treatment with this compound (e.g., 10 mg/kg, administered orally twice daily) begins 2 days after infection and continues for 5 days. A control group receives the vehicle only.[1]
-
Monitoring and Endpoints:
-
Clinical Signs: Piglets are monitored daily for signs of disease, particularly diarrhea, which is scored based on consistency. Body weight is also measured daily.[1][13][14]
-
Oocyst Shedding: Fecal samples are collected daily, and the number of oocysts per gram of feces is quantified using microscopy or quantitative PCR (qPCR) to measure the intensity of the infection.[1]
-
Histopathology: At the end of the experiment, tissue sections from the intestine are collected to assess mucosal damage and parasite colonization.[1]
-
-
Statistical Analysis: Data from the treated and control groups (oocyst counts, diarrhea scores) are compared using appropriate statistical tests (e.g., Mann-Whitney test, ANOVA) to determine the significance of the treatment effect.[1][2]
In Vivo Efficacy in the Immunocompromised Mouse Model (C. parvum)
This rodent model is widely used for initial in vivo testing due to its convenience and lower compound requirements.
-
Animal Model: Immunocompromised mice, such as interferon-gamma knockout (IFN-γ KO) mice, are used as they are highly susceptible to sustained C. parvum infection.[7][9] Neonatal mice (5-7 days old) are also used as their immune systems are not fully developed.[7][15]
-
Infection: Mice are infected via oral gavage with C. parvum oocysts (e.g., 10⁴ Nluc-expressing oocysts).[6][16]
-
Treatment: Oral treatment with this compound or vehicle control typically begins 3 to 6 days post-infection and continues for a set duration (e.g., 5 days).[6][9]
-
Monitoring and Endpoints: The primary endpoint is the quantification of parasite shedding in feces. For Nluc-expressing parasites, fecal samples are collected daily, homogenized, and mixed with a luciferase substrate. The resulting luminescence is read on a plate reader and normalized to the fecal sample weight.[9][16]
-
Data Analysis: The reduction in fecal luminescence (representing oocyst shedding) in the treated group is compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.[7]
Visualizations
The following diagrams illustrate the mechanism of action for this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound action on the CDPK1 signaling pathway.
Caption: Preclinical workflow for evaluating anti-cryptosporidial drugs.
References
- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infection With Cryptosporidium hominis Provides Incomplete Protection of the Host Against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Conditional Protein Degradation System To Study Essential Gene Function in Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) In Vitro by Pyrazolopyrimidine Derivatives Does Not Correlate with Sensitivity of Cryptosporidium parvum Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cryptosporidium efficacy of BKI-1708, an inhibitor of Cryptosporidium calcium-dependent protein kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of Three Calcium-Dependent Protein Kinases of Cryptosporidium parvum [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The gnotobiotic piglet as a model for studies of disease pathogenesis and immunity to human rotaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cryptosporidium parvum-Infected Neonatal Mice Show Gut Microbiota Remodelling Using High-Throughput Sequencing Analysis: Preliminary Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
BKI-1369: A Comparative Analysis of its Efficacy Against Cryptosporidium Species
Bumped Kinase Inhibitor 1369 (BKI-1369) has emerged as a promising therapeutic candidate against cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus Cryptosporidium. The two species most commonly responsible for human infections are Cryptosporidium parvum and Cryptosporidium hominis.[1][2] This guide provides a comparative overview of this compound's efficacy against these key Cryptosporidium species, supported by experimental data from in vitro and in vivo studies.
This compound selectively targets the parasite's calcium-dependent protein kinase 1 (CDPK1), an enzyme essential for parasite motility, host cell invasion, and replication.[3][4] This enzyme is absent in mammals, making it an ideal drug target with a reduced risk of off-target effects in the host.[5] The high degree of genetic similarity (95-97%) between C. parvum and C. hominis, particularly the 99% sequence identity in the CDPK1 enzyme, suggests that inhibitors targeting this kinase would be effective against both species.[2][6]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy data for bumped kinase inhibitors against different Cryptosporidium species.
Table 1: In Vitro Efficacy of Bumped Kinase Inhibitors (BKIs) against Cryptosporidium Species
| Compound | Parasite Species/Strain | Assay System | Efficacy Metric (EC₅₀) | Efficacy Metric (EC₉₀) | Source(s) |
| This compound | C. parvum | Nanoluciferase-expressing C. parvum in HCT-8 cells | Nearly identical to other tested BKIs | Not Reported | [7][8] |
| BKI-1708 | C. parvum (Bunch Grass Farms isolate) | HCT-8 Cells | 0.32 µM | 0.77 µM | [6] |
| BKI-1708 | C. hominis (TU502 isolate) | HCT-8 Cells | 0.44 µM | 1.67 µM | [6] |
| M2 (Metabolite of BKI-1708) | C. parvum (Bunch Grass Farms isolate) | HCT-8 Cells | 0.32 µM | 0.77 µM | [6] |
| M2 (Metabolite of BKI-1708) | C. hominis (TU502 isolate) | HCT-8 Cells | 0.44 µM | 1.67 µM | [6] |
Note: Data for BKI-1708, a structurally related BKI, is included to provide a direct comparison between C. parvum and C. hominis, as specific comparative data for this compound was not available. The efficacy of this compound against C. parvum is reported to be similar to other BKIs tested in the same study.
Table 2: In Vivo Efficacy of this compound in Animal Models of Cryptosporidiosis
| Animal Model | Parasite Species | This compound Dosing Regimen | Key Outcomes | Source(s) |
| Neonatal & IFN-γ KO Mice | C. parvum | 25 mg/kg (twice daily) or 100 mg/kg (once daily) | Significant reduction in oocyst shedding; this compound demonstrated the highest efficacy among 8 BKIs tested.[7][9] | [6][7][9] |
| Gnotobiotic Piglets | C. hominis | 10 mg/kg (twice daily for 5 days) | Significant reduction in oocyst excretion; Significant reduction in diarrhea; Improved clinical signs.[1] | [1] |
| Neonatal Calves | C. parvum | Not specified | Potent efficacy reported. | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cryptosporidium Growth Inhibition Assay
This assay is used to determine the half-maximal effective concentration (EC₅₀) of a compound against the parasite in a host-cell culture system.
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are seeded into 96-well plates and grown until they form a near-confluent monolayer (90-100%).[9]
-
Oocyst Preparation: Cryptosporidium oocysts are treated with 10% bleach or sodium hypochlorite to sterilize their surface, followed by washes in buffer.[9][10] To induce excystation (release of infectious sporozoites), oocysts are often incubated with acidic solution and/or a bile salt like sodium taurocholate.[11]
-
Infection: The prepared oocysts are added to the HCT-8 cell monolayers (e.g., 1 x 10⁵ oocysts/well). The plates are incubated for a period (e.g., 3-4 hours) to allow the sporozoites to excyst and invade the host cells.[10][11]
-
Drug Application: After the invasion period, the cell monolayers are washed to remove unexcysted oocysts. The test compound (e.g., this compound) is added in a series of dilutions to different wells. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation & Measurement: The plates are incubated for a further 48 hours to allow for parasite replication.[11] Parasite growth is quantified. A common method uses a transgenic parasite line that expresses a reporter enzyme like nanoluciferase (Nluc). A substrate is added, and the resulting luminescence, which is proportional to the parasite load, is measured with a luminometer.[9]
-
Data Analysis: The luminescence readings are plotted against the drug concentration, and a dose-response curve is generated to calculate the EC₅₀ value.[7]
In Vivo Efficacy in the Gnotobiotic Piglet Model (C. hominis)
This large animal model closely mimics human cryptosporidiosis caused by C. hominis.
-
Animal Model: Gnotobiotic (GB) piglets are derived by caesarean section and maintained in sterile isolators to control for confounding infections.[1][12]
-
Infection: Two-day-old piglets are orally challenged with a high dose (e.g., 1 x 10⁶ to 5 x 10⁶) of viable C. hominis oocysts.[1]
-
Treatment: Treatment with this compound (e.g., 10 mg/kg, administered orally twice daily) begins 2 days after infection and continues for 5 days. A control group receives the vehicle only.[1]
-
Monitoring and Endpoints:
-
Clinical Signs: Piglets are monitored daily for signs of disease, particularly diarrhea, which is scored based on consistency. Body weight is also measured daily.[1][13][14]
-
Oocyst Shedding: Fecal samples are collected daily, and the number of oocysts per gram of feces is quantified using microscopy or quantitative PCR (qPCR) to measure the intensity of the infection.[1]
-
Histopathology: At the end of the experiment, tissue sections from the intestine are collected to assess mucosal damage and parasite colonization.[1]
-
-
Statistical Analysis: Data from the treated and control groups (oocyst counts, diarrhea scores) are compared using appropriate statistical tests (e.g., Mann-Whitney test, ANOVA) to determine the significance of the treatment effect.[1][2]
In Vivo Efficacy in the Immunocompromised Mouse Model (C. parvum)
This rodent model is widely used for initial in vivo testing due to its convenience and lower compound requirements.
-
Animal Model: Immunocompromised mice, such as interferon-gamma knockout (IFN-γ KO) mice, are used as they are highly susceptible to sustained C. parvum infection.[7][9] Neonatal mice (5-7 days old) are also used as their immune systems are not fully developed.[7][15]
-
Infection: Mice are infected via oral gavage with C. parvum oocysts (e.g., 10⁴ Nluc-expressing oocysts).[6][16]
-
Treatment: Oral treatment with this compound or vehicle control typically begins 3 to 6 days post-infection and continues for a set duration (e.g., 5 days).[6][9]
-
Monitoring and Endpoints: The primary endpoint is the quantification of parasite shedding in feces. For Nluc-expressing parasites, fecal samples are collected daily, homogenized, and mixed with a luciferase substrate. The resulting luminescence is read on a plate reader and normalized to the fecal sample weight.[9][16]
-
Data Analysis: The reduction in fecal luminescence (representing oocyst shedding) in the treated group is compared to the vehicle-treated control group to determine the in vivo efficacy of the compound.[7]
Visualizations
The following diagrams illustrate the mechanism of action for this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound action on the CDPK1 signaling pathway.
Caption: Preclinical workflow for evaluating anti-cryptosporidial drugs.
References
- 1. Therapeutic Efficacy of Bumped Kinase Inhibitor 1369 in a Pig Model of Acute Diarrhea Caused by Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infection With Cryptosporidium hominis Provides Incomplete Protection of the Host Against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Conditional Protein Degradation System To Study Essential Gene Function in Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1) In Vitro by Pyrazolopyrimidine Derivatives Does Not Correlate with Sensitivity of Cryptosporidium parvum Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cryptosporidium efficacy of BKI-1708, an inhibitor of Cryptosporidium calcium-dependent protein kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of Three Calcium-Dependent Protein Kinases of Cryptosporidium parvum [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The gnotobiotic piglet as a model for studies of disease pathogenesis and immunity to human rotaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cryptosporidium parvum-Infected Neonatal Mice Show Gut Microbiota Remodelling Using High-Throughput Sequencing Analysis: Preliminary Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Evaluating the Safety Profile of BKI-1369 Relative to Other Bumped Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of BKI-1369, a bumped kinase inhibitor (BKI), with other notable compounds in its class. The primary focus is on key safety liabilities that are critical considerations in the drug development process, particularly cardiotoxicity associated with hERG channel inhibition and general cytotoxicity. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics, particularly in the field of anti-parasitic and anti-cancer drug discovery.
Introduction to Bumped Kinase Inhibitors (BKIs)
Bumped kinase inhibitors are a class of ATP-competitive kinase inhibitors designed to selectively target protein kinases that possess a small "gatekeeper" residue (typically glycine (B1666218) or alanine) in their ATP-binding pocket. This structural feature allows for the introduction of a "bump" on the inhibitor, which would sterically clash with the larger gatekeeper residues found in most mammalian kinases, thereby conferring selectivity. BKIs have shown significant promise in treating diseases caused by apicomplexan parasites, such as cryptosporidiosis and toxoplasmosis, as their calcium-dependent protein kinase 1 (CDPK1) has a small gatekeeper residue. More recently, BKIs have also been investigated as potential cancer therapeutics.
Despite their selectivity for the target kinase, off-target effects remain a concern, with inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel being a primary safety hurdle for many kinase inhibitors due to the risk of cardiac arrhythmias. This guide focuses on comparing the in vitro safety profiles of several BKIs to provide a rational basis for the selection and development of safer clinical candidates.
Quantitative Safety Data Comparison
The following table summarizes the available in vitro safety data for this compound and other relevant BKIs. The primary endpoints for comparison are the half-maximal inhibitory concentration (IC50) for the hERG channel and the half-maximal cytotoxic concentration (CC50) in mammalian cell lines.
| Compound | hERG IC50 (µM) | Cytotoxicity (CC50) (µM) | Primary Therapeutic Target(s) | Key Findings & Other Reported Toxicities |
| This compound | 1.52[1][2][3] | >20 (IPEC-1 cells)[4] | Apicomplexan CDPK1 | Investigated for cryptosporidiosis and cystoisosporosis.[1][4] hERG liability is a concern for human use. |
| BKI-1294 | ~0.3 | >100 (HFF cells) | Apicomplexan CDPK1 | Predecessor to this compound with higher hERG potency, considered unsuitable for human use.[5] |
| BKI-1553 | Low hERG inhibition reported[6] | Not Reported | Apicomplexan CDPK1, Prostate Cancer | Showed lack of binding to hERG channels at 10 µM.[7] In vivo studies in sheep showed dermal nodules at the injection site and increased rectal temperatures.[6][8] |
| BKI-1748 | No detectable inhibition at 30 µM[9] | >20 (HFF cells)[10] | Apicomplexan CDPK1 | Favorable cardiovascular safety profile in rats and dogs with minor abnormalities only at ≥18 µM.[9][10] |
| BKI-1770 | No signs of cardiotoxicity in rats or dogs reported[10] | Not Reported | Apicomplexan CDPK1 | Caused hyperflexion of limbs (dropped pasterns) in calves and bone toxicity (enlargement of epiphyseal growth plate) in rats at doses slightly above efficacious doses. Also showed neurological effects in mice. |
| BKI-1841 | Not Reported | Not Reported | Apicomplexan CDPK1 | Caused hyperflexion of limbs (dropped pasterns) in calves and neurological effects in mice. |
| BKI-1708 | No signs of cardiotoxicity in rats or dogs reported[10] | Not Reported | Apicomplexan CDPK1 | Did not show signs of bone toxicity or neurological effects in mice, suggesting a better safety profile than BKI-1770 and BKI-1841.[11][12][13] |
HFF: Human Foreskin Fibroblasts; IPEC-1: Intestinal Porcine Epithelial Cells-1. Data not reported is indicated as "Not Reported".
Experimental Protocols
hERG Inhibition Assay (Automated Patch Clamp)
The potential for a compound to inhibit the hERG potassium channel is a critical component of preclinical safety assessment. A standard method for determining the hERG IC50 is the automated whole-cell patch clamp assay.
Objective: To measure the inhibitory effect of test compounds on the hERG potassium current in a stable mammalian cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: A mammalian cell line stably transfected with the KCNH2 gene (encoding the hERG channel) is cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an appropriate extracellular solution.
-
Automated Patch Clamp System: An automated patch clamp system (e.g., QPatch or SyncroPatch) is used to perform whole-cell recordings. The system automatically performs cell capture, sealing, and whole-cell formation.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG. The FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends standardized voltage protocols.[14]
-
Compound Application: The test compound is applied to the cells at multiple concentrations. The effect of the compound on the hERG current is measured after a stable baseline has been established.
-
Data Analysis: The peak tail current is measured before and after compound application. The percentage of inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.[15][16]
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Objective: To determine the concentration of a test compound that reduces the viability of a mammalian cell line by 50% (CC50).
Methodology:
-
Cell Seeding: A suitable mammalian cell line (e.g., HEK293, HepG2, or a cell line relevant to the intended therapeutic area) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with vehicle-treated cells and untreated cells are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a medium containing MTT. The plate is then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. A dose-response curve is generated to determine the CC50 value.[17]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Bumped Kinase Inhibitors (BKIs) on parasite CDPK1.
Caption: A simplified workflow for determining hERG inhibition using an automated patch clamp assay.
Conclusion
The safety profile of this compound, particularly its hERG inhibition at 1.52 µM, presents a potential challenge for its development for human use, where a wider safety margin is typically required. In contrast, newer generation BKIs, such as BKI-1748 and BKI-1708, appear to have a more favorable cardiotoxicity profile, with low to no hERG inhibition reported at relevant concentrations. However, the emergence of other toxicities, such as the bone and neurological effects observed with BKI-1770 and BKI-1841, highlights the importance of a comprehensive preclinical safety evaluation beyond cardiotoxicity.
For researchers and drug development professionals, this comparative guide underscores the critical need to balance on-target potency with a clean off-target safety profile. The selection of a BKI candidate for further development should be guided by a thorough assessment of its potential liabilities, with a particular focus on hERG inhibition and other organ-specific toxicities. The methodologies outlined here represent standard approaches for evaluating these key safety parameters in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BKI1369 Datasheet DC Chemicals [dcchemicals.com]
- 3. labshake.com [labshake.com]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bumped Kinase Inhibitor 1294 Treats Established Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of the bumped kinase inhibitor BKI-1553 in pregnant sheep experimentally infected with Neospora caninum tachyzoites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BKIDC-1553 shows promise in prostate cancer models | BioWorld [bioworld.com]
- 8. Safety and efficacy of the bumped kinase inhibitor BKI-1553 in pregnant sheep experimentally infected with Neospora caninum tachyzoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Cryptosporidium efficacy of BKI-1708, an inhibitor of Cryptosporidium calcium-dependent protein kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BKI-1708 is a potential treatment for cryptosporidiosis | BioWorld [bioworld.com]
- 14. fda.gov [fda.gov]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. dstc.jp [dstc.jp]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Safety Profile of BKI-1369 Relative to Other Bumped Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of BKI-1369, a bumped kinase inhibitor (BKI), with other notable compounds in its class. The primary focus is on key safety liabilities that are critical considerations in the drug development process, particularly cardiotoxicity associated with hERG channel inhibition and general cytotoxicity. The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics, particularly in the field of anti-parasitic and anti-cancer drug discovery.
Introduction to Bumped Kinase Inhibitors (BKIs)
Bumped kinase inhibitors are a class of ATP-competitive kinase inhibitors designed to selectively target protein kinases that possess a small "gatekeeper" residue (typically glycine or alanine) in their ATP-binding pocket. This structural feature allows for the introduction of a "bump" on the inhibitor, which would sterically clash with the larger gatekeeper residues found in most mammalian kinases, thereby conferring selectivity. BKIs have shown significant promise in treating diseases caused by apicomplexan parasites, such as cryptosporidiosis and toxoplasmosis, as their calcium-dependent protein kinase 1 (CDPK1) has a small gatekeeper residue. More recently, BKIs have also been investigated as potential cancer therapeutics.
Despite their selectivity for the target kinase, off-target effects remain a concern, with inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel being a primary safety hurdle for many kinase inhibitors due to the risk of cardiac arrhythmias. This guide focuses on comparing the in vitro safety profiles of several BKIs to provide a rational basis for the selection and development of safer clinical candidates.
Quantitative Safety Data Comparison
The following table summarizes the available in vitro safety data for this compound and other relevant BKIs. The primary endpoints for comparison are the half-maximal inhibitory concentration (IC50) for the hERG channel and the half-maximal cytotoxic concentration (CC50) in mammalian cell lines.
| Compound | hERG IC50 (µM) | Cytotoxicity (CC50) (µM) | Primary Therapeutic Target(s) | Key Findings & Other Reported Toxicities |
| This compound | 1.52[1][2][3] | >20 (IPEC-1 cells)[4] | Apicomplexan CDPK1 | Investigated for cryptosporidiosis and cystoisosporosis.[1][4] hERG liability is a concern for human use. |
| BKI-1294 | ~0.3 | >100 (HFF cells) | Apicomplexan CDPK1 | Predecessor to this compound with higher hERG potency, considered unsuitable for human use.[5] |
| BKI-1553 | Low hERG inhibition reported[6] | Not Reported | Apicomplexan CDPK1, Prostate Cancer | Showed lack of binding to hERG channels at 10 µM.[7] In vivo studies in sheep showed dermal nodules at the injection site and increased rectal temperatures.[6][8] |
| BKI-1748 | No detectable inhibition at 30 µM[9] | >20 (HFF cells)[10] | Apicomplexan CDPK1 | Favorable cardiovascular safety profile in rats and dogs with minor abnormalities only at ≥18 µM.[9][10] |
| BKI-1770 | No signs of cardiotoxicity in rats or dogs reported[10] | Not Reported | Apicomplexan CDPK1 | Caused hyperflexion of limbs (dropped pasterns) in calves and bone toxicity (enlargement of epiphyseal growth plate) in rats at doses slightly above efficacious doses. Also showed neurological effects in mice. |
| BKI-1841 | Not Reported | Not Reported | Apicomplexan CDPK1 | Caused hyperflexion of limbs (dropped pasterns) in calves and neurological effects in mice. |
| BKI-1708 | No signs of cardiotoxicity in rats or dogs reported[10] | Not Reported | Apicomplexan CDPK1 | Did not show signs of bone toxicity or neurological effects in mice, suggesting a better safety profile than BKI-1770 and BKI-1841.[11][12][13] |
HFF: Human Foreskin Fibroblasts; IPEC-1: Intestinal Porcine Epithelial Cells-1. Data not reported is indicated as "Not Reported".
Experimental Protocols
hERG Inhibition Assay (Automated Patch Clamp)
The potential for a compound to inhibit the hERG potassium channel is a critical component of preclinical safety assessment. A standard method for determining the hERG IC50 is the automated whole-cell patch clamp assay.
Objective: To measure the inhibitory effect of test compounds on the hERG potassium current in a stable mammalian cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: A mammalian cell line stably transfected with the KCNH2 gene (encoding the hERG channel) is cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an appropriate extracellular solution.
-
Automated Patch Clamp System: An automated patch clamp system (e.g., QPatch or SyncroPatch) is used to perform whole-cell recordings. The system automatically performs cell capture, sealing, and whole-cell formation.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG. The FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends standardized voltage protocols.[14]
-
Compound Application: The test compound is applied to the cells at multiple concentrations. The effect of the compound on the hERG current is measured after a stable baseline has been established.
-
Data Analysis: The peak tail current is measured before and after compound application. The percentage of inhibition at each concentration is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.[15][16]
Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Objective: To determine the concentration of a test compound that reduces the viability of a mammalian cell line by 50% (CC50).
Methodology:
-
Cell Seeding: A suitable mammalian cell line (e.g., HEK293, HepG2, or a cell line relevant to the intended therapeutic area) is seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with vehicle-treated cells and untreated cells are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a medium containing MTT. The plate is then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. A dose-response curve is generated to determine the CC50 value.[17]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Bumped Kinase Inhibitors (BKIs) on parasite CDPK1.
Caption: A simplified workflow for determining hERG inhibition using an automated patch clamp assay.
Conclusion
The safety profile of this compound, particularly its hERG inhibition at 1.52 µM, presents a potential challenge for its development for human use, where a wider safety margin is typically required. In contrast, newer generation BKIs, such as BKI-1748 and BKI-1708, appear to have a more favorable cardiotoxicity profile, with low to no hERG inhibition reported at relevant concentrations. However, the emergence of other toxicities, such as the bone and neurological effects observed with BKI-1770 and BKI-1841, highlights the importance of a comprehensive preclinical safety evaluation beyond cardiotoxicity.
For researchers and drug development professionals, this comparative guide underscores the critical need to balance on-target potency with a clean off-target safety profile. The selection of a BKI candidate for further development should be guided by a thorough assessment of its potential liabilities, with a particular focus on hERG inhibition and other organ-specific toxicities. The methodologies outlined here represent standard approaches for evaluating these key safety parameters in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BKI1369 Datasheet DC Chemicals [dcchemicals.com]
- 3. labshake.com [labshake.com]
- 4. Bumped kinase inhibitor 1369 is effective against Cystoisospora suis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bumped Kinase Inhibitor 1294 Treats Established Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of the bumped kinase inhibitor BKI-1553 in pregnant sheep experimentally infected with Neospora caninum tachyzoites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BKIDC-1553 shows promise in prostate cancer models | BioWorld [bioworld.com]
- 8. Safety and efficacy of the bumped kinase inhibitor BKI-1553 in pregnant sheep experimentally infected with Neospora caninum tachyzoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Cryptosporidium efficacy of BKI-1708, an inhibitor of Cryptosporidium calcium-dependent protein kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BKI-1708 is a potential treatment for cryptosporidiosis | BioWorld [bioworld.com]
- 14. fda.gov [fda.gov]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. dstc.jp [dstc.jp]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal and Handling of BKI-1369: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for researchers, this guide outlines the proper disposal procedures for the bumped kinase inhibitor, BKI-1369. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
This compound is a potent and selective inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites, making it a valuable tool in drug development against diseases like cryptosporidiosis and cystoisosporosis.[1][2][3] However, its chemical properties necessitate careful handling and disposal. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, uncontrolled release into the environment must be strictly avoided.
Hazard and Safety Information
Proper handling of this compound is paramount to ensure the safety of laboratory personnel. The following table summarizes the key hazard information and recommended personal protective equipment (PPE).
| Hazard Classification | GHS Pictograms | Precautionary Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. | |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. | Not applicable for direct personal protection, but underscores the need for stringent disposal protocols to prevent environmental release. | |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | Not applicable for direct personal protection, but underscores the need for stringent disposal protocols to prevent environmental release. |
Data sourced from this compound Material Safety Data Sheet.
Proper Disposal Procedures for this compound
The following step-by-step procedure should be followed for the disposal of this compound and contaminated materials. This process is designed to comply with general laboratory safety standards and environmental regulations.
Step 1: Segregation of Waste
-
Immediately segregate all waste contaminated with this compound from general laboratory waste.
-
This includes unused or expired this compound, solutions containing this compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and any spill cleanup materials.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (acute toxicity and environmental hazard).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and non-reactive hazardous waste container.
-
The container must be clearly labeled as "Hazardous Liquid Waste: this compound" with corresponding hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated and secure area, away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
Never dispose of this compound down the drain or in the regular trash.[4][5] Due to its high aquatic toxicity, even small amounts can have a significant negative impact on the environment.[4]
Step 5: Decontamination of Laboratory Equipment
-
Thoroughly decontaminate any non-disposable laboratory equipment that has come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol (B145695) or acetone, depending on the equipment's material compatibility) to rinse the equipment, and collect the rinsate as hazardous liquid waste.
-
Follow with a standard laboratory detergent and water wash.
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Mechanism of Action: Inhibition of CDPK1 Signaling Pathway
This compound is a member of the "bumped kinase inhibitor" class of molecules. These inhibitors are specifically designed to target a modified ATP-binding pocket in certain parasite kinases.[2] The target of this compound is Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme crucial for various processes in apicomplexan parasites, such as host cell invasion, motility, and replication.[1][2] Importantly, CDPKs are absent in mammals, making them an attractive target for antiparasitic drugs with high selectivity.[2]
The signaling pathway inhibited by this compound is initiated by an influx of calcium ions within the parasite. This calcium influx activates CDPK1, which then phosphorylates downstream substrate proteins, triggering a cascade of events essential for the parasite's life cycle. This compound acts as a competitive inhibitor of ATP, binding to the active site of CDPK1 and preventing the phosphorylation of its substrates, thereby blocking the downstream signaling and inhibiting parasite proliferation.[2]
The diagram below illustrates the CDPK1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Disposal of Toxic Waste : BoatUS Foundation [boatus.org]
Safe Disposal and Handling of BKI-1369: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for researchers, this guide outlines the proper disposal procedures for the bumped kinase inhibitor, BKI-1369. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
This compound is a potent and selective inhibitor of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites, making it a valuable tool in drug development against diseases like cryptosporidiosis and cystoisosporosis.[1][2][3] However, its chemical properties necessitate careful handling and disposal. The compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, uncontrolled release into the environment must be strictly avoided.
Hazard and Safety Information
Proper handling of this compound is paramount to ensure the safety of laboratory personnel. The following table summarizes the key hazard information and recommended personal protective equipment (PPE).
| Hazard Classification | GHS Pictograms | Precautionary Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | Chemical safety goggles, protective gloves (e.g., nitrile), lab coat. | |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life. | Not applicable for direct personal protection, but underscores the need for stringent disposal protocols to prevent environmental release. | |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | Not applicable for direct personal protection, but underscores the need for stringent disposal protocols to prevent environmental release. |
Data sourced from this compound Material Safety Data Sheet.
Proper Disposal Procedures for this compound
The following step-by-step procedure should be followed for the disposal of this compound and contaminated materials. This process is designed to comply with general laboratory safety standards and environmental regulations.
Step 1: Segregation of Waste
-
Immediately segregate all waste contaminated with this compound from general laboratory waste.
-
This includes unused or expired this compound, solutions containing this compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and any spill cleanup materials.
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (acute toxicity and environmental hazard).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and non-reactive hazardous waste container.
-
The container must be clearly labeled as "Hazardous Liquid Waste: this compound" with corresponding hazard symbols.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste containers in a designated and secure area, away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
Never dispose of this compound down the drain or in the regular trash.[4][5] Due to its high aquatic toxicity, even small amounts can have a significant negative impact on the environment.[4]
Step 5: Decontamination of Laboratory Equipment
-
Thoroughly decontaminate any non-disposable laboratory equipment that has come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol or acetone, depending on the equipment's material compatibility) to rinse the equipment, and collect the rinsate as hazardous liquid waste.
-
Follow with a standard laboratory detergent and water wash.
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Mechanism of Action: Inhibition of CDPK1 Signaling Pathway
This compound is a member of the "bumped kinase inhibitor" class of molecules. These inhibitors are specifically designed to target a modified ATP-binding pocket in certain parasite kinases.[2] The target of this compound is Calcium-Dependent Protein Kinase 1 (CDPK1), an enzyme crucial for various processes in apicomplexan parasites, such as host cell invasion, motility, and replication.[1][2] Importantly, CDPKs are absent in mammals, making them an attractive target for antiparasitic drugs with high selectivity.[2]
The signaling pathway inhibited by this compound is initiated by an influx of calcium ions within the parasite. This calcium influx activates CDPK1, which then phosphorylates downstream substrate proteins, triggering a cascade of events essential for the parasite's life cycle. This compound acts as a competitive inhibitor of ATP, binding to the active site of CDPK1 and preventing the phosphorylation of its substrates, thereby blocking the downstream signaling and inhibiting parasite proliferation.[2]
The diagram below illustrates the CDPK1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced treatment frequencies with bumped kinase inhibitor 1369 are effective against porcine cystoisosporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Disposal of Toxic Waste : BoatUS Foundation [boatus.org]
Personal protective equipment for handling BKI-1369
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of the bumped kinase inhibitor (BKI)-1369. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
BKI-1369 is a potent chemical compound with specific health and environmental hazards. The following table summarizes its hazard classification based on available Safety Data Sheets (SDS).
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Mandatory Personal Protective Equipment (PPE):
Due to the hazardous nature of this compound, the following PPE is required at all times when handling the compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk and maintain the stability of this compound.
Engineering Controls
-
All work with powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the laboratory.[1]
Handling Procedures
-
Avoid inhalation of dust and aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Storage Temperatures:
Experimental Protocols
The following are step-by-step protocols for common laboratory procedures involving this compound.
Protocol for Weighing Powdered this compound
-
Preparation: Don all required PPE. Ensure the analytical balance is clean and calibrated. Place a "Toxic Powder" warning sign in the designated weighing area.
-
Tare Weighing: Place a clean, empty vial or weigh boat on the balance and tare to zero.
-
Aliquotting: Inside a chemical fume hood, carefully transfer the desired amount of this compound powder to the tared container using a clean spatula.
-
Sealing: Securely cap the container immediately after aliquotting to prevent aerosolization.
-
Final Weighing: Re-weigh the sealed container to obtain the precise mass of the compound.
-
Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 417.51 g/mol .[1]
-
Formula: Mass (g) = 0.010 mol/L * Volume (L) * 417.51 g/mol
-
-
Procedure:
-
Weigh the calculated amount of this compound powder following the protocol in section 3.1.
-
In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -80°C.[1]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, weigh boats, pipette tips, etc., should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
| Container Disposal | Empty containers of this compound must be disposed of as hazardous waste. |
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures immediately.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Personal protective equipment for handling BKI-1369
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of the bumped kinase inhibitor (BKI)-1369. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
BKI-1369 is a potent chemical compound with specific health and environmental hazards. The following table summarizes its hazard classification based on available Safety Data Sheets (SDS).
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Mandatory Personal Protective Equipment (PPE):
Due to the hazardous nature of this compound, the following PPE is required at all times when handling the compound, particularly in its powdered form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk and maintain the stability of this compound.
Engineering Controls
-
All work with powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the laboratory.[1]
Handling Procedures
-
Avoid inhalation of dust and aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Storage Temperatures:
Experimental Protocols
The following are step-by-step protocols for common laboratory procedures involving this compound.
Protocol for Weighing Powdered this compound
-
Preparation: Don all required PPE. Ensure the analytical balance is clean and calibrated. Place a "Toxic Powder" warning sign in the designated weighing area.
-
Tare Weighing: Place a clean, empty vial or weigh boat on the balance and tare to zero.
-
Aliquotting: Inside a chemical fume hood, carefully transfer the desired amount of this compound powder to the tared container using a clean spatula.
-
Sealing: Securely cap the container immediately after aliquotting to prevent aerosolization.
-
Final Weighing: Re-weigh the sealed container to obtain the precise mass of the compound.
-
Cleanup: Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 417.51 g/mol .[1]
-
Formula: Mass (g) = 0.010 mol/L * Volume (L) * 417.51 g/mol
-
-
Procedure:
-
Weigh the calculated amount of this compound powder following the protocol in section 3.1.
-
In a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -80°C.[1]
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, weigh boats, pipette tips, etc., should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
| Container Disposal | Empty containers of this compound must be disposed of as hazardous waste. |
First Aid Measures
In the event of exposure to this compound, follow these first aid procedures immediately.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
